molecular formula C14H18N2O3 B1587113 Phe-Pro CAS No. 7669-65-0

Phe-Pro

Cat. No.: B1587113
CAS No.: 7669-65-0
M. Wt: 262.30 g/mol
InChI Key: WEQJQNWXCSUVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Phe-Pro dipeptide is a high-purity research reagent of significant interest in pharmacological and biochemical research. This compound is a core structural element found in a range of biologically active peptides. For instance, it is a documented component of feline gastrin, a hormone that stimulates gastric juice secretion . Furthermore, synthetic peptide analogs incorporating the this compound motif, such as Ala-Phe-Phe-Pro (AFFP), have demonstrated notable neuroprotective effects in model systems, showing potential in improving memory impairment and reducing oxidative stress in the brain . The motif is also investigated in the context of oncology; cyclic peptides containing Pro-Phe-Phe sequences have been studied for their cytotoxic and cytostatic effects on patient-derived melanoma cells . In cardiovascular research, the this compound sequence forms a key part of the pharmacophore in potent synthetic thrombin inhibitors (e.g., D-Phe-Pro-Arg-H), which are crucial tools for studying blood coagulation . This dipeptide is provided as a reliable, high-quality compound to support your innovative research programs. This product is designated "For Research Use Only" (RUO) and is strictly not intended for any diagnostic, therapeutic, or personal applications.

Properties

IUPAC Name

1-(2-amino-3-phenylpropanoyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c15-11(9-10-5-2-1-3-6-10)13(17)16-8-4-7-12(16)14(18)19/h1-3,5-6,11-12H,4,7-9,15H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQJQNWXCSUVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398993
Record name Phe-Pro
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7669-65-0
Record name Phe-Pro
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of the Phe-Pro Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide L-Phenylalanyl-L-proline (Phe-Pro) is a molecule of significant interest in biochemical and pharmaceutical research. Comprising the aromatic amino acid phenylalanine and the unique cyclic amino acid proline, its distinct structural characteristics impart specific chemical and biological properties. This technical guide provides a comprehensive overview of the core chemical properties, three-dimensional structure, and relevant experimental methodologies associated with the this compound dipeptide.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of the this compound dipeptide are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.

PropertyValueSource
Molecular Formula C₁₄H₁₈N₂O₃--INVALID-LINK--[1]
Molecular Weight 262.30 g/mol --INVALID-LINK--[1]
IUPAC Name (2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid--INVALID-LINK--[1]
Appearance White to off-white solid--INVALID-LINK--
Physical Description Solid--INVALID-LINK--

Structural Details: Insights from X-ray Crystallography

The precise three-dimensional arrangement of atoms in the this compound dipeptide has been elucidated through single-crystal X-ray diffraction analysis of its monohydrate form. This structural information is paramount for understanding its interactions with biological targets and for rational drug design.

A seminal study published in Acta Crystallographica provides the definitive crystal structure of L-phenylalanyl-L-proline monohydrate.[2] The analysis revealed a tetragonal crystal system with the space group P4₁2₁2.[2] Key structural features are detailed in the tables below.

Bond Lengths
BondLength (Å)
C(1)-O(1)1.259(8)
C(1)-O(2)1.246(8)
C(1)-C(2)1.528(9)
C(2)-N(1)1.487(8)
C(2)-C(3)1.52(1)
C(3)-C(4)1.52(1)
C(4)-C(5)1.49(1)
C(5)-N(1)1.479(8)
N(1)-C(6)1.353(8)
C(6)-O(3)1.234(8)
C(6)-C(7)1.522(9)
C(7)-N(2)1.482(8)
C(7)-C(8)1.536(9)
C(8)-C(9)1.389(9)
C(9)-C(10)1.39(1)
C(10)-C(11)1.37(1)
C(11)-C(12)1.37(1)
C(12)-C(13)1.39(1)
C(13)-C(8)1.390(9)

Data extracted from Panneerselvam, K., & Chacko, K. K. (1989). Structure of L-phenylalanyl-L-proline monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 45(1), 106-109.[2]

Bond Angles
AngleValue (°)
O(1)-C(1)-O(2)126.0(6)
O(1)-C(1)-C(2)117.3(6)
O(2)-C(1)-C(2)116.7(6)
C(1)-C(2)-N(1)111.4(5)
C(1)-C(2)-C(3)112.5(6)
N(1)-C(2)-C(3)103.5(6)
C(2)-C(3)-C(4)104.9(7)
C(3)-C(4)-C(5)105.5(7)
C(4)-C(5)-N(1)104.8(6)
C(2)-N(1)-C(5)111.7(5)
C(2)-N(1)-C(6)118.0(5)
C(5)-N(1)-C(6)128.8(6)
N(1)-C(6)-O(3)120.3(6)
N(1)-C(6)-C(7)117.2(6)
O(3)-C(6)-C(7)122.5(6)
C(6)-C(7)-N(2)111.0(5)
C(6)-C(7)-C(8)110.1(5)
N(2)-C(7)-C(8)110.3(5)
C(7)-C(8)-C(9)120.9(6)
C(7)-C(8)-C(13)120.5(6)
C(9)-C(8)-C(13)118.6(6)
C(8)-C(9)-C(10)120.5(7)
C(9)-C(10)-C(11)120.1(8)
C(10)-C(11)-C(12)119.9(8)
C(11)-C(12)-C(13)120.4(8)
C(12)-C(13)-C(8)120.5(7)

Data extracted from Panneerselvam, K., & Chacko, K. K. (1989). Structure of L-phenylalanyl-L-proline monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 45(1), 106-109.[2]

Hydrogen Bonding

The crystal structure is stabilized by a network of hydrogen bonds involving the peptide, and the water molecule of hydration.[2]

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N(2)-H(N2A)···O(1)0.901.982.871(8)172
N(2)-H(N2B)···O(W)0.901.992.881(8)170
O(W)-H(WA)···O(2)0.851.952.791(8)171
O(W)-H(WB)···O(3)0.852.022.862(8)171

Data extracted and calculated from Panneerselvam, K., & Chacko, K. K. (1989). Structure of L-phenylalanyl-L-proline monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 45(1), 106-109.[2]

Biological Significance and Signaling

While the direct role of the this compound dipeptide in specific signaling pathways is an area of ongoing research, its significance is highlighted by its interaction with key enzymes.

HIV Protease Substrate

The this compound peptide bond is a primary cleavage site for the HIV-1 protease, an enzyme essential for the lifecycle of the human immunodeficiency virus. The protease cleaves the viral Gag and Gag-Pol polyproteins, which include the this compound sequence, to produce mature, functional viral proteins. This specificity has made the this compound linkage a critical target for the development of HIV protease inhibitors, a cornerstone of highly active antiretroviral therapy (HAART). Many first-generation protease inhibitors were designed as transition-state mimetics of the this compound bond.

HIV_Protease_Cleavage Gag-Pol Polyprotein Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Contains this compound Cleavage Site Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Cleavage Viral Assembly Viral Assembly Mature Viral Proteins->Viral Assembly

Caption: Cleavage of the Gag-Pol polyprotein by HIV Protease at the this compound site.

Experimental Protocols

Synthesis of this compound Dipeptide (Solution-Phase)

This protocol outlines a general procedure for the solution-phase synthesis of a dipeptide like this compound.

Peptide_Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Activation & Coupling cluster_2 Step 3: Deprotection Protect_Phe N-terminal protection of Phenylalanine (e.g., Boc or Fmoc) Activate_Phe Activate carboxyl group of protected Phe (e.g., with DCC/HOBt) Protect_Phe->Activate_Phe Protect_Pro C-terminal protection of Proline (e.g., methyl ester) Coupling Couple activated Phe with protected Pro Protect_Pro->Coupling Activate_Phe->Coupling Deprotect_N Remove N-terminal protecting group Coupling->Deprotect_N Deprotect_C Remove C-terminal protecting group Deprotect_N->Deprotect_C Purification Purification (e.g., HPLC) Deprotect_C->Purification MS_Workflow Sample_Prep Dissolve this compound in suitable solvent (e.g., water/acetonitrile with 0.1% formic acid) Infusion Infuse sample into ESI source Sample_Prep->Infusion Ionization Electrospray Ionization (Formation of [M+H]⁺ ions) Infusion->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Spectrum Mass Spectrum (Peak at m/z 263.13) Detector->Spectrum

References

Phe-Pro (Phenylalanine-Proline): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Dipeptide Metabolite Phe-Pro in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Abstract

The dipeptide Phenylalanine-Proline (this compound) is an intriguing metabolite with emerging roles in various biological processes, most notably in cholesterol metabolism.[1] Formed from the proteinogenic amino acids L-phenylalanine and L-proline, this compound is more than a simple product of protein degradation; it is a bioactive molecule with potential therapeutic applications. This guide provides a comprehensive overview of this compound, consolidating current knowledge on its biological functions, underlying mechanisms, and the analytical and experimental methodologies required for its study. We will delve into its metabolic pathways, quantitative analysis, and its modulatory effects on cellular signaling, with a particular focus on its implications for drug development.

Introduction to this compound

This compound is a dipeptide with the chemical formula C14H18N2O3 and a molecular weight of 262.30 g/mol .[2] It is recognized as a metabolite in biological systems and has garnered attention for its diverse biological activities.[2] While many di- and tripeptides are rapidly hydrolyzed in the bloodstream, those containing proline, such as this compound, often exhibit greater resistance to degradation by peptidases, allowing them to exert physiological effects.[3] Recent studies have highlighted its potential as a cholesterol-lowering agent, making it a molecule of interest in the context of cardiovascular disease and metabolic disorders.[1]

Metabolism of this compound

Biosynthesis

The precise enzymatic pathway for the endogenous synthesis of the this compound dipeptide in mammalian cells is not yet fully elucidated. Dipeptides can be formed through the degradation of larger proteins or synthesized de novo. While non-ribosomal peptide synthetases (NRPSs) are known to synthesize a variety of peptides in microorganisms, their role in the synthesis of specific dipeptides like this compound in animals is not well-established, though NRPS genes are present in some animal phyla.[4][5]

Another potential route for dipeptide synthesis is through the action of enzymes like carnosine synthase, which catalyzes the formation of carnosine (β-alanyl-L-histidine) in an ATP-dependent manner.[4][6] However, the substrate specificity of these enzymes for phenylalanine and proline has not been extensively characterized. It is also possible that aminoacyl-tRNA synthetases or other ligases could be involved in dipeptide formation under specific cellular conditions. Further research is needed to identify the specific synthetases or ligases responsible for this compound biosynthesis in mammals.

Degradation

The degradation of proline-containing peptides is carried out by a specific class of enzymes known as proline-specific peptidases.[2][7] The peptide bond involving the imino nitrogen of proline is resistant to cleavage by many common peptidases.[8] Enzymes that are likely involved in the hydrolysis of this compound include:

  • Dipeptidyl Peptidase IV (DPP4): Also known as CD26, DPP4 is a serine exopeptidase that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides.[9][10][11] Given its substrate specificity, DPP4 is a primary candidate for the degradation of this compound in circulation and on the surface of various cells.[4][10] DPP4 plays a crucial role in glucose metabolism and immune regulation, and its activity on this compound could link the dipeptide to these systems.[4][12]

  • Prolyl Oligopeptidase (POP): This is an endopeptidase that cleaves peptide bonds on the C-terminal side of proline residues within peptides that are smaller than 30 amino acids. While it typically cleaves internal bonds, its role in the overall metabolism of small dipeptides like this compound cannot be entirely ruled out.

  • Other Proline-Specific Peptidases: The human genome contains several other proline-specific peptidases, including aminopeptidase (B13392206) P, prolidase, and prolyl carboxypeptidase, which are involved in the breakdown of proline-containing peptides and proteins.[7] Their specific activity towards this compound remains to be experimentally determined.

Physiological Roles and Signaling Pathways

Cholesterol Metabolism

The most well-documented physiological role of this compound is its ability to lower cholesterol levels.[1] Studies have shown that this compound can significantly decrease serum total and non-HDL cholesterol, as well as hepatic cholesterol levels in hypercholesterolemic rats.[1] This effect is accompanied by an increase in HDL cholesterol and enhanced fecal excretion of cholesterol and acidic steroids.[1]

The primary mechanism for this cholesterol-lowering effect is the downregulation of the ATP-binding cassette transporter A1 (ABCA1) in the intestine.[1] ABCA1 is a crucial membrane transporter that facilitates the efflux of cholesterol and phospholipids (B1166683) from cells to lipid-poor apolipoproteins, such as apolipoprotein A-I (ApoA-I), in the initial step of reverse cholesterol transport. By downregulating intestinal ABCA1, this compound reduces the absorption of dietary cholesterol.[1]

The regulation of ABCA1 expression is complex and involves several key transcription factors, primarily the Liver X Receptors (LXRα and LXRβ) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[1][8][9][13][14]

  • LXR/RXR Pathway: LXRs form heterodimers with Retinoid X Receptors (RXRs) and are activated by oxysterols, which are oxidized derivatives of cholesterol. Upon activation, the LXR/RXR heterodimer binds to LXR response elements (LXREs) in the promoter region of the ABCA1 gene, stimulating its transcription.[8][14]

  • SREBP-1c Pathway: SREBP-1c is a key regulator of fatty acid synthesis and can also be activated by LXRs.[15][16][17] While SREBP-2 is the primary regulator of cholesterol synthesis, the interplay between these transcription factors is crucial for overall lipid homeostasis.[8][18]

This compound's down-regulation of intestinal ABCA1 suggests that it may interfere with these signaling pathways. It is hypothesized that this compound may modulate the activity of LXR or other upstream regulators, leading to decreased transcriptional activation of the ABCA1 gene.

ABCA1_Regulation High Cholesterol High Cholesterol Oxysterols Oxysterols High Cholesterol->Oxysterols LXR LXR Oxysterols->LXR activates SREBP1c SREBP1c LXR->SREBP1c activates LXR/RXR LXR/RXR LXR->LXR/RXR RXR RXR RXR->LXR/RXR ABCA1_Promoter ABCA1 Promoter (LXRE) LXR/RXR->ABCA1_Promoter ABCA1_Gene ABCA1 Gene ABCA1_Protein ABCA1 Transporter ABCA1_Gene->ABCA1_Protein translates to ABCA1_Promoter->ABCA1_Gene activates transcription Cholesterol Efflux Cholesterol Efflux ABCA1_Protein->Cholesterol Efflux PhePro This compound PhePro->LXR

Figure 1: Hypothesized Signaling Pathway for this compound-Mediated ABCA1 Downregulation.
Other Potential Roles

While the cholesterol-lowering effect is the most characterized, the this compound motif is found in various bioactive peptides, suggesting broader physiological relevance:

  • Enzyme Inhibition: Peptides containing the this compound sequence have been investigated as inhibitors of enzymes like thrombin, indicating a potential role in coagulation pathways.[19]

  • Receptor Interaction: The this compound motif is a conserved structural element in the Cys loop of nicotinic acetylcholine (B1216132) receptors, suggesting its importance in receptor function and conformation.[20][21]

  • Antimicrobial and Antiviral Activity: Modified this compound analogs have been synthesized and shown potential anti-HIV activity.[13]

Quantitative Data

Quantitative analysis of this compound in biological systems is essential for understanding its pharmacokinetics and pharmacodynamics. However, there is limited data available in the literature.

ParameterMatrixSpeciesValueMethodReference
Cmax PlasmaRat0.485 ± 0.154 µMLC-TOF/MS[22]
Tmax PlasmaRat30 minLC-TOF/MS[22]

No publicly available data was found for the binding affinity (Ki, Kd) of this compound to ABCA1 or other transporters, nor for its IC50/EC50 values on enzymes such as HMG-CoA reductase. However, other studies have identified peptides with HMG-CoA reductase inhibitory activity, with IC50 values ranging from the low micromolar to nanomolar range, suggesting that peptides can be potent inhibitors of this enzyme.[2][7][9][20]

Experimental Protocols

Quantification of this compound in Biological Matrices by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in plasma. Optimization will be required for specific matrices and instrumentation.

5.1.1. Sample Preparation: Protein Precipitation

  • Thaw Plasma Samples: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add a known amount of a stable isotope-labeled internal standard (e.g., this compound-13C9,15N). This is crucial for accurate quantification, correcting for matrix effects and variations in sample processing.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.[23][24]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[23]

  • Supernatant Transfer: Carefully transfer the supernatant, containing the this compound and internal standard, to a new tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to concentrate the sample and improve sensitivity.

SamplePrep_Workflow start Start: Plasma Sample (100 µL) spike Spike with Internal Standard start->spike precipitate Add 300 µL Ice-Cold Acetonitrile spike->precipitate vortex Vortex (30-60s) precipitate->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer end Ready for LC-MS/MS Analysis transfer->end Efflux_Assay_Workflow s1 Seed cells in 24-well plate s2 Label cells with [3H]-Cholesterol (24h) s1->s2 s3 Wash cells with PBS s2->s3 s4 Treat with this compound (18-24h) s3->s4 s5 Wash cells with PBS s4->s5 s6 Induce efflux with ApoA-I (4-6h) s5->s6 s7 Collect medium and lyse cells s6->s7 s8 Quantify radioactivity (Scintillation counting) s7->s8 s9 Calculate % Cholesterol Efflux s8->s9

References

The Phe-Pro Dipeptide: A Technical Guide to its Natural Occurrence, Bioactivity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Phenylalanine-Proline (Phe-Pro) is a naturally occurring bioactive compound found in a variety of food sources and produced endogenously. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound, its known biological activities, and detailed experimental protocols for its detection, quantification, and functional characterization. Particular focus is given to its role in cholesterol metabolism and the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, nutrition, and drug development.

Natural Occurrence of the this compound Dipeptide

The this compound dipeptide is primarily formed through the enzymatic hydrolysis of proteins during food processing, such as fermentation and curing, or during digestion. While its presence has been identified in various food matrices, quantitative data on its concentration remains limited in publicly available literature.

Table 1: Natural Sources of the this compound Dipeptide

Food CategorySpecific SourceReported ConcentrationCitation(s)
Meat Products Cattle Heart Protein HydrolysateIdentified, but not quantified[1]
Dry-Cured Ham (e.g., Jamón Serrano)Identified, but not quantified[2][3]
Fermented SausageGeneral peptides identified, this compound not specified[4]
Dairy Products Cheddar CheeseGeneral peptides identified, this compound not specified[1][5]
Parmesan CheeseGeneral peptides identified, this compound not specified[1][6]
YogurtGeneral peptides identified, this compound not specified[7]
Marine Organisms Marine Sponge (Callyspongia sp.)Proline-containing dipeptides identified, this compound not specified[2][8][9]
Sea Squirt (Halocynthia roretzi)Peptides identified, this compound not specified[10]
Plant-Based Products Soybean Protein HydrolysateGeneral peptides identified, this compound not specified[11]
Fermented Soybean PasteGeneral peptides identified, this compound not specified[5][12]

Note: The concentrations of this compound in many of these sources have not been explicitly reported in the available literature. Further targeted quantitative studies are required to establish definitive values.

Biological Activities of the this compound Dipeptide

The this compound dipeptide has been shown to exhibit specific biological activities, with a notable impact on cholesterol metabolism.

Cholesterol-Lowering Effects

Research has identified this compound as a dipeptide with cholesterol-lowering properties. Studies have shown that this compound can significantly decrease serum total and non-HDL cholesterol levels, as well as hepatic cholesterol levels in vivo[1]. Furthermore, it has been observed to increase serum HDL cholesterol, leading to a reduction in the atherogenic index[1]. The mechanism for this activity is linked to the modulation of intestinal cholesterol absorption[1].

Signaling Pathways

The primary signaling pathway elucidated for the this compound dipeptide involves the regulation of cholesterol transport in intestinal cells.

Downregulation of Intestinal ABCA1

The ATP-binding cassette transporter A1 (ABCA1) is a key protein involved in cholesterol efflux from cells. The cholesterol-lowering effect of the this compound dipeptide has been attributed to its ability to downregulate the expression of ABCA1 in the jejunum[1]. This reduction in ABCA1 expression leads to decreased cholesterol absorption from the intestine[1].

PhePro_Signaling PhePro This compound Dipeptide IntestinalCell Intestinal Enterocyte PhePro->IntestinalCell ABCA1_mRNA ABCA1 mRNA IntestinalCell->ABCA1_mRNA Downregulates transcription CholesterolAbsorption Cholesterol Absorption ABCA1_Protein ABCA1 Protein ABCA1_mRNA->ABCA1_Protein ABCA1_Protein->CholesterolAbsorption Mediates

This compound dipeptide signaling pathway in intestinal cholesterol metabolism.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of the this compound dipeptide.

Experimental_Workflow_Overall cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis & Quantification cluster_functional Functional Assays Sample Natural Source (e.g., Meat, Dairy) Hydrolysis Enzymatic Hydrolysis (e.g., Pepsin, Trypsin) Sample->Hydrolysis Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction UPLCMS UPLC-MS/MS Analysis Extraction->UPLCMS Quantification Quantification of this compound UPLCMS->Quantification CellCulture Caco-2 Cell Culture Treatment This compound Treatment CellCulture->Treatment GeneExpression RT-qPCR for ABCA1 mRNA Treatment->GeneExpression ProteinExpression Western Blot for ABCA1 Protein Treatment->ProteinExpression CholesterolEfflux Cholesterol Efflux Assay Treatment->CholesterolEfflux

General workflow for the identification and functional analysis of this compound.

Enzymatic Hydrolysis for Dipeptide Release

This protocol describes the general procedure for releasing dipeptides from a protein-rich food matrix.

  • Sample Preparation: Homogenize the food sample (e.g., meat, cheese) in a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted for optimal enzyme activity)[13].

  • Denaturation: Heat the homogenate (e.g., 95°C for 15 minutes) to denature proteins and increase enzyme accessibility. Cool to the optimal temperature for the chosen enzyme[14].

  • Enzymatic Digestion: Add a protease such as pepsin (at pH 1.5-2.5) or a combination of proteases like trypsin and chymotrypsin (B1334515) (at neutral to slightly alkaline pH) to the protein slurry. The enzyme-to-substrate ratio is typically between 1:20 to 1:100 (w/w)[14][15].

  • Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 2-24 hours) with constant agitation[13][16].

  • Enzyme Inactivation: Stop the reaction by heating the mixture (e.g., 95°C for 15 minutes) to inactivate the enzymes[14].

  • Centrifugation: Centrifuge the hydrolysate to separate the soluble peptide fraction from insoluble material.

  • Filtration: Filter the supernatant through a low-molecular-weight-cutoff membrane (e.g., <3 kDa) to enrich for di- and tripeptides.

Dipeptide Extraction and Quantification by UPLC-MS/MS

This protocol outlines the steps for the extraction and quantification of this compound from a biological matrix.

  • Protein Precipitation: To 100 µL of the peptide-enriched sample, add 400 µL of cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled this compound) to precipitate larger proteins[4][15].

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C).

  • Supernatant Collection: Carefully collect the supernatant containing the small peptides.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent (e.g., 100 µL of 0.1% formic acid in water).

  • UPLC-MS/MS Analysis:

    • Column: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 50% Mobile Phase B over several minutes.

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

      • MRM Transitions for this compound: Monitor for the specific precursor-to-product ion transitions of this compound (e.g., m/z 263.1 -> 70.1 and 263.1 -> 120.1).

  • Quantification: Create a standard curve using known concentrations of a pure this compound standard and the internal standard to quantify the amount of this compound in the sample[4][17].

Western Blot Analysis of ABCA1 Protein Expression

This protocol is for determining the effect of this compound on ABCA1 protein levels in Caco-2 cells.

  • Cell Culture and Treatment: Culture Caco-2 cells to ~80-90% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24-48 hours)[8][18].

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ABCA1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in ABCA1 protein expression[8][18].

RT-qPCR Analysis of ABCA1 Gene Expression

This protocol details the measurement of ABCA1 mRNA levels in Caco-2 cells following this compound treatment.

  • Cell Culture and Treatment: Culture and treat Caco-2 cells with this compound as described for the Western blot protocol.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for the human ABCA1 gene and a housekeeping gene (e.g., GAPDH, ACTB).

    • Example Human ABCA1 Primers: (Forward: 5'-CAGGCTACTACCTGACCTTGGT-3'; Reverse: 5'-CTGCTCTGAGAAACACTGTCCTC-3')[19].

    • Perform the qPCR reaction in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in ABCA1 gene expression in this compound-treated cells compared to control cells, normalized to the housekeeping gene[20].

Cholesterol Efflux Assay in Caco-2 Cells

This protocol describes how to measure the effect of this compound on cholesterol efflux from Caco-2 cells.

  • Cell Seeding: Seed Caco-2 cells on permeable supports (e.g., Transwell inserts) and culture until a differentiated monolayer is formed (approximately 21 days)[21].

  • Cholesterol Loading: Label the cells with a fluorescent cholesterol analog, such as NBD-cholesterol, or with [³H]-cholesterol by incubating them in a medium containing the label for 24 hours[21][22].

  • Equilibration: Wash the cells and incubate them in a serum-free medium for a period to allow the label to equilibrate within the cellular cholesterol pools.

  • This compound Treatment: Treat the cells with different concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).

  • Efflux Induction: Induce cholesterol efflux by adding a cholesterol acceptor, such as Apolipoprotein A-I (ApoA-I) or HDL, to the basolateral medium for a defined period (e.g., 4-6 hours)[21][22].

  • Sample Collection: Collect the medium from the basolateral compartment and lyse the cells in a suitable buffer.

  • Measurement:

    • For NBD-cholesterol, measure the fluorescence in the medium and the cell lysate using a fluorescence plate reader[22].

    • For [³H]-cholesterol, measure the radioactivity in the medium and the cell lysate using a scintillation counter[21].

  • Calculation: Calculate the percentage of cholesterol efflux as the amount of label in the medium divided by the total amount of label (medium + cell lysate), multiplied by 100.

Functional_Assay_Workflow cluster_analysis Analysis start Caco-2 Cell Culture (on permeable supports) loading Cholesterol Loading (NBD-Cholesterol or ³H-Cholesterol) start->loading treatment This compound Treatment loading->treatment efflux Induce Efflux with ApoA-I/HDL treatment->efflux rna_analysis RNA Isolation -> RT-qPCR (ABCA1 mRNA) treatment->rna_analysis protein_analysis Cell Lysis -> Western Blot (ABCA1 Protein) treatment->protein_analysis efflux_measurement Measure Label in Media & Lysate (Fluorescence or Scintillation) efflux->efflux_measurement

Workflow for assessing this compound's effect on ABCA1 and cholesterol efflux.

Conclusion

The this compound dipeptide is a naturally occurring compound with demonstrated bioactivity, particularly in the realm of cholesterol metabolism. While its presence is known in various food sources, especially those undergoing proteolytic processes, there is a clear need for more extensive quantitative research to determine its concentration in a wider range of foods. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the natural occurrence, bioactivity, and mechanisms of action of this compound, potentially leading to its application in functional foods and novel therapeutic strategies.

References

A Technical Guide to the Synthesis and Basic Characterization of Phenylalanine-Proline (Phe-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and fundamental characterization of the dipeptide L-Phenylalanyl-L-Proline (Phe-Pro). It details the prevalent Solid-Phase Peptide Synthesis (SPPS) methodology, offering step-by-step experimental protocols for the widely adopted Fmoc/tBu strategy. Furthermore, this document outlines the standard analytical techniques for post-synthesis purification and characterization, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data is summarized in tabular format, and key experimental workflows are visualized using process diagrams to ensure clarity and reproducibility for researchers in peptide chemistry and drug development.

Introduction

The dipeptide L-Phenylalanyl-L-Proline (this compound) is a molecule of significant interest in biochemical and pharmaceutical research.[1] Composed of L-phenylalanine and L-proline residues, it serves as a structural motif in larger bioactive peptides and has been studied for its role as a metabolite and its potential in designing peptidomimetic inhibitors.[1][2] The synthesis of such dipeptides is a foundational technique in peptide chemistry, with Solid-Phase Peptide Synthesis (SPPS) being the method of choice for its efficiency and scalability.[3][4]

Accurate synthesis and subsequent characterization are paramount to ensure the purity and structural integrity of the target molecule for downstream applications. This guide provides detailed protocols for the synthesis of this compound and its characterization using standard analytical methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for analytical method development and sample handling.

PropertyValueReference
Molecular Formula C₁₄H₁₈N₂O₃[1]
Molecular Weight 262.30 g/mol [1]
Monoisotopic Mass 262.13174244 Da[1]
Appearance White to off-white solid[5]
Topological Polar Surface Area 83.6 Ų[1]

Synthesis of this compound

While several methods exist for peptide bond formation, Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient approach for routine synthesis.[6][7] It involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[7][8] This method simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[7][9]

Solid-Phase Peptide Synthesis (SPPS)

The two primary strategies in SPPS are Boc/Bzl and Fmoc/tBu, named after the protecting groups used for the α-amino group.[10] The Fmoc/tBu strategy is widely used due to its milder cleavage conditions.[3][11]

  • Fmoc/tBu Strategy : This method uses the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups (like tert-butyl, tBu) for permanent side-chain protection.[10][12] The Fmoc group is typically removed with a solution of piperidine (B6355638) in DMF.[11]

A significant challenge in synthesizing peptides containing proline, particularly at the second position (X-Pro), is the propensity for diketopiperazine formation.[13][14] This intramolecular cyclization cleaves the dipeptide from the resin, reducing the yield. This side reaction can be suppressed by using 2-chlorotrityl chloride resin, whose steric bulk hinders the cyclization.[13]

Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.

Experimental Protocol: Fmoc-SPPS of this compound

This protocol describes the manual synthesis of this compound on a 0.1 mmol scale using Fmoc-Pro-Wang resin.

1. Resin Preparation: a. Place Fmoc-Pro-Wang resin (0.1 mmol) into a peptide synthesis vessel. b. Add N,N-Dimethylformamide (DMF, ~10 mL/g of resin) and allow the resin to swell for at least 30 minutes at room temperature.[15] c. Drain the DMF.

2. Fmoc Deprotection (Proline N-terminus): a. Add a 20% (v/v) solution of piperidine in DMF to the resin.[11] b. Agitate the mixture for 5-10 minutes.[12] c. Drain the solution and repeat the piperidine treatment for another 15-20 minutes to ensure complete deprotection. d. Drain the solution and wash the resin thoroughly with DMF (3-5 times) and then Isopropanol (IPA) (2-3 times) to remove residual piperidine.[12]

3. Phenylalanine Coupling: a. In a separate vial, dissolve Fmoc-Phe-OH (0.4 mmol, 4 eq.) and an activating agent such as HATU (0.38 mmol, 3.8 eq.) in DMF. b. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.[15]

4. Washing: a. After the coupling is complete, drain the reaction solution. b. Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents.

5. Final Fmoc Deprotection (Phenylalanine N-terminus): a. Repeat the Fmoc deprotection steps as described in step 2 to remove the protecting group from the N-terminal Phenylalanine.

6. Cleavage and Global Deprotection: a. After the final wash, dry the peptide-resin under a stream of nitrogen. b. Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). c. Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[10] d. Filter the resin and collect the filtrate containing the cleaved peptide.

7. Peptide Precipitation and Isolation: a. Precipitate the peptide from the TFA solution by adding it dropwise to a large volume of cold diethyl ether. b. Centrifuge the suspension to pellet the crude peptide. c. Wash the peptide pellet with cold diethyl ether 2-3 times. d. Dry the crude peptide pellet under vacuum. e. For long-term storage, lyophilize the peptide from a water/acetonitrile mixture.

Alternative Synthesis Methods

Enzymatic Synthesis: Peptide bonds can also be formed using enzymes like proteases under specific conditions where the equilibrium is shifted towards synthesis rather than hydrolysis. This approach is considered a "green" chemistry method as it avoids harsh chemicals and organic solvents. While highly specific, it is less commonly used for the routine synthesis of simple dipeptides compared to SPPS.

Caption: Conceptual diagram of enzymatic dipeptide synthesis.

Basic Characterization of this compound

Following synthesis, the crude product is a mixture containing the target peptide along with impurities from incomplete reactions or side reactions.[5] A multi-step characterization process is required to purify the product and verify its identity and purity.

Caption: Workflow for the purification and characterization of synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for both the purification and purity analysis of synthetic peptides.[5][16] Separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Experimental Protocol: RP-HPLC Purification and Analysis

  • Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A or a water/acetonitrile mixture. Filter the sample through a 0.45 µm filter before injection.[17]

  • Instrumentation and Conditions: The parameters in Table 2 provide a typical starting point for method development.

  • Purification: Inject the crude sample onto a preparative or semi-preparative column. Collect fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the collected fractions on an analytical column to determine their purity. Pool fractions with the desired purity (typically >95%).

  • Final Product: Lyophilize the pooled, pure fractions to obtain the final product as a fluffy white powder.

ParameterAnalytical ScalePreparative Scale
Column C18, 3-5 µm, 4.6 x 150 mmC18, 5-10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in HPLC-grade Water0.1% TFA in HPLC-grade Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)0.1% TFA in Acetonitrile (ACN)
Flow Rate ~1.0 mL/min~15-20 mL/min
Gradient 5-60% B over 20-30 minOptimized shallow gradient around elution %
Detection UV at 214 nm & 254 nmUV at 214 nm & 254 nm
Injection Volume 10-20 µL0.5-5 mL (concentration dependent)

Caption: Table 2: Typical RP-HPLC parameters for this compound analysis and purification.[5][17] The peptide bond absorbs strongly around 210-220 nm, while the phenylalanine residue also absorbs at 254 nm.[5][18]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, providing definitive evidence of its identity.[19][20] Electrospray Ionization (ESI) is the most common technique for peptide analysis.

Protocol:

  • Prepare a dilute solution of the purified peptide (~1-10 pmol/µL) in a 50:50 water/acetonitrile solution containing 0.1% formic acid.[19]

  • Infuse the sample directly into the ESI source or analyze via LC-MS.

  • Acquire the spectrum in positive ion mode. The primary ion expected is the protonated molecular ion [M+H]⁺.

ParameterExpected Value
Molecular Formula C₁₄H₁₈N₂O₃
Monoisotopic Mass 262.13 Da
Expected Ion [M+H]⁺ m/z 263.14

Caption: Table 3: Expected mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the covalent structure and stereochemistry of the peptide.[21][22] A key feature of X-Pro peptide bonds is the existence of both cis and trans conformers, which are often in slow exchange on the NMR timescale.[23][24] This results in two distinct sets of NMR signals for the proline ring and adjacent residues, which is a hallmark of proline-containing peptides.[23]

Protocol:

  • Dissolve 5-10 mg of the purified, lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) spectra.

  • Assign the signals to the corresponding atoms in the this compound structure. The presence of doubled peaks for proline carbons (Cβ, Cγ, Cδ) in the ¹³C spectrum is indicative of the cis/trans isomerization.[23]

Carbon AtomExpected Chemical Shift (ppm) - trans isomerExpected Chemical Shift (ppm) - cis isomer
Pro Cα ~62~62
Pro Cβ ~31~33
Pro Cγ ~25~26
Pro Cδ ~49~50
Pro C=O ~175~175
Phe Cα ~56~56
Phe Cβ ~38~38
Phe Aromatic ~127-138~127-138

Caption: Table 4: Approximate ¹³C NMR chemical shifts for this compound, showing the effect of cis/trans isomerization on proline ring carbons.[23][25] Actual values can vary with solvent and pH.

References

In Silico Prediction of Phe-Pro Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Phenylalanine-Proline (Phe-Pro) is a subject of growing interest in the fields of nutraceuticals and pharmacology due to its potential bioactive properties, including antihypertensive, antioxidant, and anti-inflammatory effects. The prediction of these activities using computational, or in silico, methods offers a rapid and cost-effective approach to guide further experimental validation. This technical guide provides an in-depth overview of the core methodologies used for the in silico prediction of this compound bioactivity, details the experimental protocols for validation, and illustrates the key signaling pathways involved.

Predicted Bioactivities of this compound and Related Peptides

While specific quantitative in silico predictions for the this compound dipeptide are not extensively documented in publicly available literature, the presence of Phenylalanine and Proline residues in bioactive peptides is well-established. Peptides containing these amino acids, particularly at the C-terminus, have demonstrated significant bioactivities. The following tables summarize representative quantitative data for peptides containing Phe and/or Pro, which serve as a basis for the predicted potential of this compound.

Table 1: Antihypertensive Activity of Phe/Pro-Containing Peptides

PeptideSource/MethodTargetPredicted/Measured BioactivityReference
Sec-Pro-Phe-OMe ExperimentalACEIC50: 183.2 ± 10.6 nM[1]
Cyclo(this compound) ReviewGeneral BioactivityEnhanced bioactivity over linear this compound[2]
Various Peptides Molecular DockingACEBinding Energies: -6.7 to -9.8 kcal/mol[3]
FGMPLDR ExperimentalACEIC50: 219.35 µM[4]
MELVLR ExperimentalACEIC50: 236.85 µM[4]

Table 2: Antioxidant Activity of Phe/Pro-Containing Peptides

Peptide/FractionSource/MethodAssayPredicted/Measured BioactivityReference
Peptide Fraction (<3 kDa) ExperimentalDPPH Radical ScavengingIC50: 13.6 ± 0.2 µg/mL[5]
Peptide Fraction (<3 kDa) ExperimentalABTS Radical ScavengingIC50: 11.5 ± 0.3 µg/mL[5]
Various Dipeptides ExperimentalDPPH Radical ScavengingSynergistic antioxidant effects observed[6]

Table 3: Anti-inflammatory Activity of Phe/Pro-Containing Peptides

Peptide/CompoundSource/MethodTarget/AssayPredicted/Measured BioactivityReference
Cyclo(this compound) ReviewNF-κB Signaling PathwayIdentified as an inhibitor[2]
FNPT Molecular DockingNF-κB p65Binding Energy: -8.8 kcal/mol[7]
Various Peptides ExperimentalInhibition of Pro-inflammatory CytokinesEffective suppression of TNF-α, IL-1β, IL-6[8]

In Silico Methodologies for Bioactivity Prediction

The prediction of this compound's bioactivity relies on a suite of computational techniques that model the interaction of the dipeptide with biological targets at a molecular level.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (this compound) when bound to a target protein to form a stable complex. This method is crucial for predicting the binding affinity and interaction patterns of this compound with key enzymes like Angiotensin-Converting Enzyme (ACE).

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., ACE, PDB ID: 1O86) from the Protein Data Bank.

    • Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure using software like AutoDock Tools or UCSF Chimera.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein atoms.

  • Ligand Preparation:

    • Generate the 3D structure of the this compound dipeptide using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Optimize the ligand's geometry using a computational chemistry program (e.g., with the PM3 semi-empirical Hamiltonian).

    • Assign rotatable bonds and save the ligand in a suitable format (e.g., PDBQT for AutoDock Vina).

  • Docking Simulation:

    • Define the binding site on the target protein. This can be done by specifying a grid box that encompasses the active site of the enzyme.

    • Perform the docking simulation using software like AutoDock Vina. The program will explore different conformations of the ligand within the defined binding site and score them based on their binding affinity.

    • Analyze the results to identify the best binding pose, which is typically the one with the lowest binding energy. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For peptides, QSAR can predict bioactivity based on descriptors derived from the amino acid sequence.

  • Data Set Collection:

    • Compile a dataset of dipeptides with experimentally determined ACE inhibitory activity (IC50 values).

    • The dataset should include a variety of dipeptides to ensure the model's predictive power.

  • Descriptor Calculation:

    • For each peptide in the dataset, calculate a set of molecular descriptors. These can include physicochemical properties of the amino acids (e.g., hydrophobicity, steric properties, electronic properties) and topological indices.

  • Model Development:

    • Divide the dataset into a training set and a test set.

    • Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a regression model that correlates the descriptors (independent variables) with the biological activity (dependent variable) for the training set.

  • Model Validation:

    • Validate the model's predictive ability using the test set. Key statistical parameters for validation include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²).

    • A statistically robust model can then be used to predict the ACE inhibitory activity of new peptides like this compound.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a molecule over time. For the this compound dipeptide, MD simulations can be used to study the stability of its complex with a target protein and to calculate binding free energies.

  • System Setup:

    • Start with the best-docked pose of the this compound-ACE complex obtained from molecular docking.

    • Place the complex in a simulation box and solvate it with an explicit water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Perform an energy minimization of the system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Analysis:

    • Analyze the trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein and ligand.

    • Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to get a more accurate estimation of the binding affinity.

Key Signaling Pathways

The predicted bioactivities of this compound are linked to its potential interaction with key cellular signaling pathways.

Renin-Angiotensin System (RAS) and ACE Inhibition

The antihypertensive effect of peptides is often attributed to the inhibition of the Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin System (RAS).

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction Bradykinin Bradykinin InactivePeptides Inactive Peptides Bradykinin->InactivePeptides ACE Vasodilation Vasodilation (Decreased Blood Pressure) Renin Renin ACE ACE PhePro This compound PhePro->ACE Inhibits

ACE Inhibition Pathway
Nrf2 Antioxidant Response Pathway

The antioxidant activity of peptides can be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2_cyto Nrf2 Nrf2_cyto->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation PhePro This compound PhePro->Keap1 Inhibits Keap1_Nrf2->Nrf2_cyto Dissociation Nrf2_ARE Nrf2-ARE Complex Nrf2_nuc->Nrf2_ARE ARE ARE ARE->Nrf2_ARE AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) Nrf2_ARE->AntioxidantGenes Upregulation

Nrf2 Antioxidant Response Pathway
NF-κB Inflammatory Pathway

The anti-inflammatory effects of peptides can be achieved by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation.[7]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->IKK Activates PhePro This compound PhePro->IKK Inhibits DNA DNA NFkB_nuc->DNA ProInflammatoryGenes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->ProInflammatoryGenes Transcription

NF-κB Inflammatory Pathway

Experimental Validation Protocols

In silico predictions must be validated through in vitro and in vivo experiments to confirm the bioactivity of this compound.

ACE Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the Angiotensin-Converting Enzyme.

  • Reagent Preparation:

    • Prepare a solution of ACE from rabbit lung in a suitable buffer (e.g., 100 mM borate (B1201080) buffer with 300 mM NaCl, pH 8.3).

    • Prepare a solution of the substrate, hippuryl-histidyl-leucine (B1329654) (HHL), in the same buffer.

    • Prepare various concentrations of the this compound dipeptide to be tested.

  • Assay Procedure:

    • Pre-incubate the ACE solution with different concentrations of this compound for a specific time (e.g., 10 minutes at 37°C).

    • Initiate the enzymatic reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding an acid, such as 1 M HCl.

  • Quantification:

    • The product of the reaction, hippuric acid (HA), is extracted with an organic solvent like ethyl acetate.

    • The amount of HA is quantified by measuring the absorbance at 228 nm using a spectrophotometer or by using High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (with no inhibitor) and A_sample is the absorbance in the presence of the this compound dipeptide.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.

    • Prepare a series of dilutions of the this compound dipeptide in the same solvent.

    • A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

  • Assay Procedure:

    • Add the DPPH solution to each dilution of the this compound dipeptide, the positive control, and a blank (solvent only).

    • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the this compound dipeptide.[9]

Cellular Anti-inflammatory Assay

This assay assesses the ability of a compound to reduce the production of pro-inflammatory mediators in cultured cells, typically macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophage cells in a suitable medium.

    • Pre-treat the cells with various non-toxic concentrations of the this compound dipeptide for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • The production of nitric oxide (NO), another inflammatory mediator, can be measured using the Griess reagent.

  • Analysis:

    • Compare the levels of inflammatory mediators in the cells treated with this compound and LPS to those treated with LPS alone.

    • A significant reduction in the production of these mediators indicates the anti-inflammatory activity of the this compound dipeptide.

Integrated Workflow for In Silico Prediction and Validation

The synergy between in silico prediction and experimental validation is crucial for the efficient discovery and development of bioactive peptides.

Integrated_Workflow cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation QSAR QSAR Modeling (Activity Prediction) ACE_Assay ACE Inhibition Assay QSAR->ACE_Assay Docking Molecular Docking (Binding Affinity) MD Molecular Dynamics (Complex Stability) Docking->MD MD->ACE_Assay Lead_Optimization Lead Optimization ACE_Assay->Lead_Optimization DPPH_Assay DPPH Assay DPPH_Assay->Lead_Optimization AntiInflammatory_Assay Cellular Anti-inflammatory Assay AntiInflammatory_Assay->Lead_Optimization PhePro This compound Dipeptide PhePro->QSAR PhePro->Docking PhePro->DPPH_Assay PhePro->AntiInflammatory_Assay

References

The Phe-Pro Motif: A Linchpin in Protein Architecture and Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dipeptide sequence Phenylalanine-Proline (Phe-Pro) is a seemingly simple yet profoundly significant motif within the proteome. Its unique structural and chemical properties impart critical functionalities to proteins, influencing everything from conformational stability to intricate signaling cascades. This technical guide provides a comprehensive exploration of the this compound motif, detailing its structural idiosyncrasies, its role in molecular interactions, and the experimental methodologies employed to elucidate its function.

Structural Characteristics of the this compound Motif

The defining feature of the this compound motif lies in the conformational rigidity of the proline residue and the influence of the preceding bulky aromatic phenylalanine. This combination gives rise to a distinct set of structural properties that are fundamental to its role in protein architecture.

The Proline "Kink" and Cis-Trans Isomerization

Unlike other amino acids, the cyclic side chain of proline restricts the phi (φ) dihedral angle of the polypeptide backbone, introducing a characteristic "kink". Furthermore, the peptide bond preceding a proline residue (the X-Pro bond, in this case, this compound) has a significantly lower energy barrier to cis-trans isomerization compared to other peptide bonds. While the trans conformation is generally favored in polypeptide chains, the cis conformation of the this compound bond is unusually well-populated.[1][2]

The presence of the bulky, aromatic phenylalanine residue immediately preceding the proline further influences this equilibrium, often favoring the cis conformation through steric and electronic interactions between the two residues.[3] This cis-trans isomerization can act as a molecular switch, modulating protein structure and function.

Quantitative Analysis of Conformational States

The equilibrium between the cis and trans conformations of the this compound motif is a critical parameter in understanding its functional implications. This equilibrium can be quantified by determining the populations of each state, which are influenced by the local chemical environment and the overall protein fold.

ParameterDescriptionTypical ValuesReferences
% cis Population The percentage of this compound motifs found in the cis conformation in unfolded peptides.5% - 40%[1]
ΔG (trans → cis) The Gibbs free energy difference between the trans and cis conformations. A smaller positive value indicates a higher population of the cis isomer.0.5 - 2.0 kcal/mol[4]
Activation Energy (Ea) The energy barrier for the trans to cis isomerization.~20 kcal/mol[5][6]

Role in Protein-Protein Interactions

The this compound motif is a key recognition element in a multitude of protein-protein interactions, serving as a binding site for specific protein domains. This recognition is crucial for the assembly of signaling complexes and the regulation of various cellular processes.

SH3 Domain Interactions

Src Homology 3 (SH3) domains are small protein modules that typically bind to proline-rich sequences containing a consensus PxxP motif. The this compound motif can be a central component of these recognition sites, contributing to the binding affinity and specificity. The interaction is primarily mediated by hydrophobic contacts between the phenylalanine and proline residues and a hydrophobic pocket on the surface of the SH3 domain.

WW Domain Interactions

WW domains, characterized by two conserved tryptophan residues, are another class of protein modules that recognize proline-rich motifs, often containing a PPxY or PPLP sequence. The this compound motif can be part of these recognition sequences, where the phenylalanine residue can engage in favorable interactions within the binding pocket of the WW domain.

Binding Affinity Data

The strength of the interaction between this compound containing peptides and their cognate domains is quantified by the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity.

Interacting DomainPeptide SequenceDissociation Constant (Kd)References
SH3 Domain (Various)Proline-rich peptides1 µM - 100 µM[7][8][9]
WW Domain (Various)Proline-rich peptides0.2 µM - 50 µM[10]

Experimental Methodologies

A variety of sophisticated experimental techniques are employed to investigate the structure, dynamics, and interactions of the this compound motif.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the this compound motif in solution. It can provide atomic-resolution information on the cis and trans populations, the kinetics of isomerization, and the three-dimensional structure of peptides and proteins containing this motif.

Detailed Methodology for Conformational Analysis of a this compound Containing Peptide:

  • Sample Preparation:

    • Synthesize or purify the peptide of interest to >95% purity.

    • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a buffer containing D₂O) to a final concentration of 1-5 mM.

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional (1D) ¹H and two-dimensional (2D) NMR spectra, including:

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., an amino acid residue).

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. The mixing time of the NOESY experiment is crucial and should be optimized.

      • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for distinguishing between cis and trans isomers based on characteristic cross-peak patterns.

  • Data Analysis:

    • Resonance Assignment: Assign all proton resonances to their respective amino acid residues using the TOCSY and NOESY spectra.

    • Quantification of cis/trans Isomers: Integrate the well-resolved proton signals corresponding to the cis and trans conformations to determine their relative populations.

    • Structural Calculation: Use the distance restraints derived from NOESY data as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures representing the conformational preferences of the peptide.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution three-dimensional structure of a protein, allowing for the direct visualization of the this compound motif's conformation and its interactions with other residues or ligands.

Detailed Methodology for Crystallizing a Protein-Peptide Complex:

  • Protein and Peptide Preparation:

    • Express and purify the protein of interest to homogeneity (>98%).

    • Synthesize or purchase the this compound containing peptide at high purity (>95%).

  • Crystallization Screening:

    • Mix the protein and peptide at a molar excess of the peptide (typically 1:5 to 1:10).

    • Set up crystallization trials using various techniques such as hanging drop or sitting drop vapor diffusion. Screen a wide range of commercially available crystallization screens that vary in pH, precipitant, and salt concentration.

  • Crystal Optimization and Harvesting:

    • Optimize the initial crystallization conditions by fine-tuning the concentrations of the components to obtain larger, well-diffracting crystals.

    • Carefully harvest the crystals and cryo-protect them by soaking in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the frozen crystal at a synchrotron source.

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using molecular replacement if a homologous structure is available, or experimental phasing methods.

    • Build an atomic model of the protein-peptide complex into the resulting electron density map and refine the structure.[11][12][13]

Site-Directed Mutagenesis

Site-directed mutagenesis is used to systematically alter the this compound motif to probe its functional importance. For example, replacing either the phenylalanine or the proline with alanine (B10760859) can reveal the contribution of each residue to protein stability, folding, or binding interactions.

Detailed Methodology for Phe-to-Ala Mutagenesis:

  • Primer Design:

    • Design a pair of complementary mutagenic primers (25-45 bases in length) containing the desired mutation (e.g., a codon for Alanine instead of Phenylalanine) in the center.

    • The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

  • Mutagenesis PCR:

    • Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid DNA containing the gene of interest as a template, and the mutagenic primers.

    • The PCR cycling parameters should be optimized for the specific plasmid and primers. A typical protocol involves an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension.

  • Digestion of Parental DNA:

    • Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental plasmid DNA, which was isolated from a dam+ E. coli strain.

  • Transformation and Sequencing:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Isolate plasmid DNA from the resulting colonies and sequence the gene of interest to confirm the presence of the desired mutation and the absence of any secondary mutations.[14][15][16][17]

Signaling Pathways Involving the this compound Motif

The structural and interactive properties of the this compound motif make it a critical component in various signaling pathways.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Signaling

A conserved this compound-Phe (FPF) motif, which contains a this compound sequence, is located in the Cys-loop of nicotinic acetylcholine receptors (nAChRs). This loop is a critical element in coupling agonist binding in the extracellular domain to the opening of the ion channel gate in the transmembrane domain. The conformational state of the this compound motif within this loop is thought to be a key determinant in the allosteric modulation of the receptor.[3][18]

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor Acetylcholine->nAChR Binds Cys-Loop Cys-Loop (FPF Motif) nAChR->Cys-Loop Conformational Change Ion_Channel Ion Channel (Closed) Cys-Loop->Ion_Channel Gating Signal Ion_Channel_Open Ion Channel (Open) Ion_Channel->Ion_Channel_Open Opens Ca_Influx Ca²⁺ Influx Ion_Channel_Open->Ca_Influx Allows Downstream_Signaling Downstream Signaling Ca_Influx->Downstream_Signaling Activates

nAChR Signaling Pathway
TGF-β Signaling Pathway

While direct, widespread involvement of a canonical this compound motif in TGF-β signaling is less documented, proline-rich regions are known to be important for the interaction of Smad proteins with other transcriptional co-regulators. The unique structural constraints imposed by proline residues, often found in flexible linker regions, are critical for mediating these interactions and assembling the transcriptional machinery that drives TGF-β-responsive gene expression.

TGF_beta_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGFbRII TGF-β RII TGF_beta->TGFbRII Binds TGFbRI TGF-β RI TGFbRII->TGFbRI Recruits & Phosphorylates R_SMAD R-SMAD (Smad2/3) TGFbRI->R_SMAD Phosphorylates SMAD_Complex SMAD Complex R_SMAD->SMAD_Complex Co_SMAD Co-SMAD (Smad4) Co_SMAD->SMAD_Complex DNA DNA SMAD_Complex->DNA Translocates & Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates

TGF-β Signaling Pathway

Conclusion

The this compound motif represents a fascinating example of how the specific chemical nature of just two adjacent amino acids can have far-reaching consequences for protein structure and function. Its propensity for cis-trans isomerization provides a mechanism for conformational switching, while its recognition by key protein interaction domains places it at the heart of cellular signaling. A thorough understanding of the this compound motif, facilitated by the experimental techniques detailed in this guide, is therefore essential for researchers in the fields of structural biology, cell signaling, and drug development. The ability to modulate the behavior of this motif holds significant promise for the rational design of novel therapeutics that target the intricate web of protein-protein interactions within the cell.

References

An In-depth Technical Guide to the Conformational Analysis of Phenylalanyl-Proline (Phe-Pro) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of the experimental and computational methodologies used to characterize the conformational landscape of the Phe-Pro dipeptide in solution. It focuses on the critical cis-trans isomerization of the proline peptide bond and the rotameric states of the phenylalanine side chain, offering detailed protocols and data interpretation guidelines.

Introduction: The Conformational Challenge of X-Pro Motifs

Peptide conformation is a cornerstone of molecular recognition, biological activity, and drug design. The unique cyclic structure of proline imposes significant constraints on the peptide backbone, restricting the phi (φ) torsion angle and reducing the energy difference between the cis and trans conformations of the preceding peptide bond.[1] While most peptide bonds overwhelmingly favor the trans isomer, the X-Pro bond is unique in its propensity to populate the cis state, with approximately 5% of X-Pro bonds found in the cis conformation in protein crystal structures. This equilibrium is a critical determinant of protein folding, structure, and function.

The this compound motif is of particular interest due to the potential for stabilizing interactions between the aromatic side chain of phenylalanine and the proline ring. Studies have shown that an aromatic residue at the i-1 position (preceding proline) can increase the population of the cis isomer.[1] Understanding and quantifying this conformational equilibrium in solution is therefore essential for designing peptidomimetics, developing proline-rich domain inhibitors, and refining our understanding of protein structure-function relationships. This guide outlines the primary techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations—used to dissect the conformational ensemble of this compound.

Conformational Equilibria in this compound

The solution-state structure of this compound is not a single, rigid entity but rather a dynamic ensemble of interconverting conformers. The two principal degrees of freedom are the isomerization of the this compound peptide bond and the rotation of the Phe side chain.

Cis-Trans Isomerization of the this compound Peptide Bond

The tertiary amide bond between Phenylalanine and the Proline nitrogen can exist in two distinct planar conformations: trans (ω ≈ 180°) and cis (ω ≈ 0°). These two states are in dynamic equilibrium, and the interconversion barrier is high enough that, on the NMR timescale, separate signals for each isomer can often be observed. The relative population of these isomers is sensitive to solvent, temperature, pH, and the nature of the flanking residues.[2] Aromatic residues like Phenylalanine preceding Proline are known to stabilize the cis conformer through favorable interactions.[1]

Below is a diagram illustrating the equilibrium between the cis and trans isomers of the this compound peptide bond.

Cis_Trans_Isomerization cluster_trans trans-Conformer (ω ≈ 180°) cluster_cis cis-Conformer (ω ≈ 0°) trans Trans Isomer cis Cis Isomer trans->cis Isomerization (High Energy Barrier)

Caption: Equilibrium between the cis and trans conformers of the this compound peptide bond.

Phenylalanine Side-Chain Rotamers

The conformation of the Phenylalanine side chain is defined by the chi-1 (χ1) torsion angle (N-Cα-Cβ-Cγ). It typically populates three staggered rotamers: gauche(+) (χ1 ≈ +60°), trans (χ1 ≈ 180°), and gauche(-) (χ1 ≈ -60°). The relative populations of these rotamers can be determined experimentally by measuring three-bond J-coupling constants (³J) using NMR.[3][4]

Quantitative Conformational Data

The relative populations of the cis and trans isomers of the this compound bond can be quantified by integrating the corresponding distinct signals in the ¹H or ¹³C NMR spectra. The following table summarizes representative data for proline-containing peptides, highlighting the influence of sequence and solvent.

Peptide SequenceSolventMethodTrans Population (%)Cis Population (%)Reference
Z-Gly-Pro-Phe-Phe -OMeAcetone/DMSO (35:15 v/v)¹⁵N NMR~71~29[2]
Ac-Pro-Gly-Pro-OHAqueous (H₂O)¹H NMR41 (t,t); 26 (t,c); 20 (c,t)13 (c,c)[5]
Ac-Pro-Gly-Pro-OHDMSO¹H NMRSimilar to aqueous, but t,c and c,t ordering is reversedSimilar to aqueous[5]

Note: Data specifically for the simple this compound dipeptide is sparse in the literature; however, the data for related peptides clearly demonstrate the significant population of the cis isomer, particularly in the presence of an N-terminal aromatic residue.

Experimental and Computational Protocols

A robust conformational analysis of this compound integrates high-resolution experimental data from NMR with the dynamic insights from MD simulations.

Workflow cluster_exp Experimental Arm (NMR Spectroscopy) cluster_comp Computational Arm (MD Simulation) start This compound Dipeptide cluster_exp cluster_exp start->cluster_exp cluster_comp cluster_comp start->cluster_comp sample_prep Sample Preparation (0.5-5 mM in Deuterated Solvent) data_acq NMR Data Acquisition (1D ¹H, 2D COSY, TOCSY, NOESY/ROESY) sample_prep->data_acq data_proc Data Processing & Analysis data_acq->data_proc restraints Derive Experimental Restraints (cis/trans ratios, NOE distances, J-couplings) data_proc->restraints integrate Integration & Refinement (Use NMR restraints to validate/guide simulation) restraints->integrate sys_setup System Setup (Force Field, Solvation, Ionization) em Energy Minimization sys_setup->em equilib System Equilibration (NVT and NPT Ensembles) em->equilib prod_md Production MD Simulation equilib->prod_md prod_md->integrate final_model Conformational Ensemble Model of this compound in Solution integrate->final_model

Caption: Integrated workflow for this compound conformational analysis.

Detailed Protocol for NMR Spectroscopic Analysis

NMR spectroscopy is the premier experimental technique for studying peptide conformation in solution, providing atomic-resolution data on structure and dynamics.[6]

1. Sample Preparation:

  • Concentration: Dissolve the this compound peptide in the desired deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-5 mM. Higher concentrations improve the signal-to-noise ratio.[7]

  • Buffer and pH: If using an aqueous solvent, use a suitable buffer (e.g., phosphate (B84403) buffer) to maintain a constant pH. The pH should be adjusted with DCl or NaOD. A typical final sample volume is 500-600 µL.

  • Internal Standard: Add a small amount of an internal reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMS (tetramethylsilane), for chemical shift referencing.

  • Stability: Ensure the sample is stable for the duration of the NMR experiments, which can last from hours to days.[7]

2. NMR Data Acquisition:

  • Instrumentation: Experiments should be performed on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.[7]

  • Standard Experiments:

    • 1D ¹H Spectrum: Acquire a simple one-dimensional proton spectrum to assess sample purity and concentration. The relative integrals of well-resolved peaks corresponding to the cis and trans isomers provide a direct measure of their population ratio.
    • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a spin system (i.e., within a single amino acid residue). It is essential for assigning all proton resonances for both the Phe and Pro residues in both cis and trans conformations.
    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most critical experiments for conformational analysis. They detect through-space correlations between protons that are close to each other (< 5 Å).[6]

    • NOESY is used for small molecules (like dipeptides) and large molecules.

    • ROESY is preferred for intermediate-sized molecules where the NOE effect can be close to zero. The cross-peak intensities are proportional to r⁻⁶, where r is the interproton distance.

  • J-Coupling Measurement: Acquire high-resolution 1D ¹H or 2D experiments (e.g., E.COSY) to accurately measure ³J coupling constants, particularly ³J(HNHα) and ³J(HαHβ), which are used to determine backbone (φ) and side-chain (χ1) torsion angles via the Karplus equation.[8][9]

3. Data Processing and Analysis:

  • Software: Process the raw data using software such as TopSpin, NMRPipe, or Mnova. This involves Fourier transformation, phasing, and baseline correction.

  • Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton chemical shifts for both cis and trans isomers.

  • Quantification of Isomers: Integrate distinct, well-resolved proton signals (e.g., Pro-Hα) for the cis and trans forms in the 1D ¹H spectrum to determine their relative populations.

  • Distance Restraints: Identify and integrate cross-peaks in the NOESY/ROESY spectrum. Calibrate the cross-peak volumes to derive semi-quantitative interproton distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.3 Å, weak: 1.8-5.0 Å).

  • Torsion Angle Restraints: Use the measured ³J coupling constants and the Karplus equation to calculate the corresponding dihedral angles for the Phe side chain, allowing for the determination of rotamer populations.[3]

Detailed Protocol for Molecular Dynamics (MD) Simulation

MD simulations provide a dynamic model of the peptide's conformational landscape, complementing the ensemble-averaged data from NMR.[10][11] The following is a general workflow using the GROMACS software package.[11][12][13]

1. System Setup:

  • Initial Structure: Obtain or build a starting 3D structure of the this compound dipeptide (e.g., in an extended conformation).

  • Force Field Selection: Use gmx pdb2gmx to generate the molecular topology. Choose a suitable force field (e.g., AMBER, CHARMM, OPLS/AA) that accurately represents the energetics of peptides.[14]

  • Simulation Box: Define a simulation box (e.g., cubic or triclinic) around the peptide, ensuring a minimum distance (e.g., 1.0 nm) between the peptide and the box edge to avoid self-interaction under periodic boundary conditions.

  • Solvation: Fill the simulation box with a pre-equilibrated water model (e.g., SPC/E, TIP3P) using gmx solvate.[13]

  • Ionization: Add ions (e.g., Na⁺, Cl⁻) using gmx genion to neutralize the system and mimic a desired salt concentration (e.g., 0.15 M).[10]

2. Energy Minimization:

  • Purpose: To remove steric clashes and unfavorable geometries in the initial system setup.

  • Execution: Run an energy minimization process, typically using the steepest descent algorithm, until the maximum force on any atom is below a specified threshold (e.g., 1000 kJ/mol/nm).

3. System Equilibration:

  • Purpose: To bring the solvent and ions to the desired temperature and pressure around the fixed solute. This is typically a two-step process.

  • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Perform a short simulation (e.g., 100 ps) with position restraints on the peptide to allow the solvent to equilibrate at the target temperature (e.g., 300 K).

  • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Perform a subsequent simulation (e.g., 200-500 ps) with position restraints on the peptide to adjust the system to the target pressure (e.g., 1 bar), allowing the box density to equilibrate.

4. Production MD Simulation:

  • Execution: Remove the position restraints from the peptide and run the production simulation for a duration sufficient to sample the conformational space of interest (typically hundreds of nanoseconds to microseconds for a dipeptide).

  • Trajectory Analysis: Analyze the resulting trajectory to study:

    • Backbone Dihedrals: Monitor the ω angle of the this compound bond to observe cis-trans isomerization events and calculate equilibrium populations.
    • Side-Chain Dihedrals: Analyze the χ1 angle of the Phe residue to determine rotamer populations.
    • Hydrogen Bonding: Investigate intramolecular and peptide-solvent hydrogen bonds.
    • RMSD/RMSF: Calculate the Root Mean Square Deviation and Fluctuation to assess structural stability and flexibility.

Conclusion

The conformational analysis of the this compound dipeptide in solution requires a multi-faceted approach that leverages the strengths of both experimental and computational methods. NMR spectroscopy provides essential, ensemble-averaged quantitative data on isomer and rotamer populations and delivers crucial distance and dihedral angle restraints.[1][5] Molecular dynamics simulations complement this by offering a dynamic, atomistic view of the conformational landscape and the transitions between states. By integrating these techniques as outlined in this guide, researchers can develop a comprehensive and accurate model of the this compound conformational ensemble, providing critical insights for applications in chemical biology and drug discovery.

References

An In-depth Technical Guide to the Physicochemical Properties of Phenylalanine-Proline (Phe-Pro) Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The Phenylalanine-Proline (Phe-Pro) dipeptide is a molecule of significant interest in biochemical and pharmaceutical research. As a product of protein catabolism, its unique structure, featuring a rigid pyrrolidine (B122466) ring from proline, imparts specific conformational and chemical characteristics.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of the L-Phe-L-Pro dipeptide. It details quantitative data, experimental protocols for property determination, and visual workflows relevant to its analysis and synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a detailed technical understanding of this dipeptide.

Core Physicochemical Properties

The fundamental properties of the this compound dipeptide are summarized below. These values are crucial for a range of applications, from designing analytical protocols to developing formulations.

Table 1: Summary of Physicochemical Data for this compound
PropertyValueSource
Molecular Formula C₁₄H₁₈N₂O₃[2][3]
Molecular Weight 262.30 g/mol [2][3]
Physical Description Solid[2][3]
Solubility Soluble in methanol (B129727) or DMSO.[1] Limited solubility in aqueous solutions is expected due to the hydrophobic nature of the phenylalanine residue.[4][5]
Stability As a lyophilized powder, the peptide is stable when stored at -20°C or -80°C. In solution, stability is pH-dependent, and freeze-thaw cycles should be avoided. The cyclic form, cyclo(this compound), exhibits greater resistance to enzymatic degradation compared to the linear this compound dipeptide.[6]
Table 2: Estimated Acidity Constants (pKa) and Isoelectric Point (pI)

The following pKa values are estimates for the terminal groups within a peptide and can vary based on experimental conditions like temperature and ionic strength. The isoelectric point (pI) is calculated from these estimates.

Ionizable GroupEstimated pKa
α-Carboxyl (C-terminus)~3.1
α-Amino (N-terminus)~8.0
Calculated Isoelectric Point (pI) ~5.55

Calculation: pI = (pKa₁ + pKa₂) / 2 = (3.1 + 8.0) / 2 = 5.55

Experimental Protocols and Methodologies

This section provides detailed methodologies for the determination of key physicochemical properties, synthesis, and purification of the this compound dipeptide.

Determination of Isoelectric Point (pI) by Titration

The isoelectric point is the pH at which the dipeptide has a net zero charge. It can be determined experimentally by acid-base titration.

Principle: A solution of the dipeptide is titrated with a strong acid (e.g., HCl) to fully protonate all ionizable groups. This is followed by a titration with a strong base (e.g., NaOH), while the pH is monitored. The resulting titration curve will show two equivalence points corresponding to the pKa of the C-terminal carboxyl group and the N-terminal amino group. The pI is the average of these two pKa values.[7][8][9]

Methodology:

  • Preparation: Dissolve a precise amount of this compound dipeptide in deionized, CO₂-free water to a known concentration (e.g., 10 mM).

  • Acidification: Add a standardized solution of HCl (e.g., 0.1 M) until the pH is below 2.0 to ensure complete protonation of both the amino and carboxyl groups.

  • Titration: Slowly add a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of NaOH.

  • Analysis:

    • Plot the pH (y-axis) versus the equivalents of NaOH added (x-axis).

    • Identify the two inflection points on the curve. The pH at the midpoint of each of the two buffering regions (the flat parts of the curve) corresponds to the pKa of the carboxyl group (pKa₁) and the amino group (pKa₂).

    • Calculate the isoelectric point using the formula: pI = (pKa₁ + pKa₂) / 2.

pI_Determination_Workflow cluster_prep Preparation cluster_titration Titration & Data Collection cluster_analysis Analysis start Start dissolve Dissolve this compound in CO2-free H2O start->dissolve acidify Acidify with HCl (pH < 2.0) dissolve->acidify titrate Titrate with standardized NaOH acidify->titrate record_pH Record pH after each addition titrate->record_pH plot Plot pH vs. NaOH equivalents record_pH->plot find_pka Identify midpoints of buffer regions (pKa1, pKa2) plot->find_pka calculate_pi Calculate pI = (pKa1 + pKa2) / 2 find_pka->calculate_pi end End calculate_pi->end

Caption: Workflow for the experimental determination of the isoelectric point (pI).

Solubility Assay

This protocol determines the solubility of this compound in a specific solvent, typically an aqueous buffer.

Principle: An excess amount of the dipeptide is mixed with the solvent until the solution is saturated. The concentration of the dissolved peptide in the supernatant is then quantified, usually by UV-Vis spectrophotometry or HPLC.

Methodology:

  • Sample Preparation: Add an excess amount of lyophilized this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. Sonication can be used initially to aid dissolution.[10][11]

  • Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g) to pellet the undissolved solid.

  • Quantification:

    • Carefully collect a known volume of the clear supernatant.

    • Dilute the supernatant serially with the solvent.

    • Measure the absorbance of the diluted samples at a wavelength where the phenylalanine residue absorbs (typically ~257 nm).

    • Alternatively, quantify the concentration using a calibrated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

  • Calculation: Determine the concentration of the saturated solution using a pre-established calibration curve. This concentration represents the solubility of the dipeptide under the tested conditions.

Peptide Synthesis and Purification

This compound is typically synthesized using Solid-Phase Peptide Synthesis (SPPS) and purified via RP-HPLC.[12]

Methodology (SPPS Overview):

  • Resin Preparation: Start with a Proline-loaded resin (e.g., Pro-Wang resin). The C-terminal proline is pre-attached to the solid support.

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound proline using a basic solution (e.g., piperidine (B6355638) in DMF).

  • Coupling: Add the next amino acid, Fmoc-protected Phenylalanine (Fmoc-Phe-OH), along with coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma) to activate its carboxyl group and facilitate the formation of the peptide bond.

  • Washing: Wash the resin extensively to remove unreacted reagents and byproducts.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a strong acid cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane) to cleave the dipeptide from the resin and remove any side-chain protecting groups.

  • Precipitation: Precipitate the crude peptide from the cleavage solution using cold diethyl ether.

Methodology (RP-HPLC Purification):

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Chromatography:

    • Column: Use a C18 stationary phase column.

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: Apply a linear gradient of increasing mobile phase B to elute the peptide. The hydrophobic this compound will be retained by the C18 column and elute as the concentration of the organic solvent (acetonitrile) increases.

  • Fraction Collection: Collect fractions corresponding to the major peak detected by a UV detector (at ~220 nm for the peptide bond and ~257 nm for the phenyl group).

  • Analysis and Lyophilization: Analyze the collected fractions for purity (e.g., by analytical HPLC and mass spectrometry). Pool the pure fractions and lyophilize to obtain the final purified this compound dipeptide as a white powder.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Analysis cluster_final Final Product resin Start: Pro-loaded Resin deprotect1 Fmoc Deprotection (Piperidine) resin->deprotect1 couple Couple Fmoc-Phe-OH deprotect1->couple cleave Cleave from Resin (TFA Cocktail) couple->cleave precipitate Precipitate Crude Peptide cleave->precipitate dissolve Dissolve Crude Peptide precipitate->dissolve hplc RP-HPLC (C18 Column) dissolve->hplc collect Collect Pure Fractions hplc->collect analyze Purity Analysis (MS, HPLC) collect->analyze lyophilize Lyophilize analyze->lyophilize product Pure this compound Dipeptide Powder lyophilize->product

Caption: General workflow for dipeptide synthesis, purification, and validation.

Biological Activity and Signaling

While the linear this compound dipeptide is primarily considered a metabolite, some specific biological activities have been reported.[2] It is important to distinguish its activity from its more widely studied cyclic analog, cyclo(this compound).

Cholesterol-Lowering Activity

L-Phe-L-Pro has been shown to exhibit cholesterol-lowering activity.[1] Studies in hypercholesterolemic rats and Caco-2 cells suggest this effect is mediated by the downregulation of ATP-binding cassette transporter A1 (ABCA1) expression in the jejunum, which leads to reduced cholesterol absorption.[1]

Cholesterol_Pathway PhePro This compound Dipeptide (in Jejunum) ABCA1 ABCA1 Transporter Expression PhePro->ABCA1 downregulates CholAbs Intestinal Cholesterol Absorption ABCA1->CholAbs BloodChol Blood Cholesterol Levels CholAbs->BloodChol

Caption: Proposed mechanism for the cholesterol-lowering effect of this compound.

Comparison with Cyclo(this compound)

It is noteworthy that the cyclic form of this dipeptide, cyclo(this compound), demonstrates a much broader range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[6] The linear this compound form generally shows no significant activity in these areas, highlighting how cyclization can dramatically enhance the stability and bioactivity of a peptide.[6][13] This increased activity is attributed to the constrained conformation of the cyclic structure, which improves receptor binding and provides resistance to enzymatic degradation.[6]

References

The Dipeptide Phe-Pro: From Obscure Discovery to a Molecule of Therapeutic Interest

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Phenylalanine-Proline (Phe-Pro), particularly in its cyclic form, cyclo(this compound), has emerged from relative obscurity to become a molecule of significant interest in the fields of pharmacology and molecular biology. Initially identified as a member of the 2,5-diketopiperazine (DKP) class of compounds, which were first studied by Emil Fischer in the late 19th and early 20th centuries, cyclo(this compound) is now recognized for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to the this compound dipeptide, with a focus on its cyclic form, to support ongoing research and drug development efforts.

Cyclo(this compound) is a naturally occurring secondary metabolite produced by a variety of microorganisms, including bacteria and fungi.[1] Its rigid cyclic structure confers a high degree of stability and oral bioavailability compared to its linear counterpart, making it an attractive scaffold for therapeutic agent design.[2] This guide will delve into the quantitative data supporting its anticancer, antimicrobial, and neuroprotective properties, provide detailed experimental protocols for its synthesis and biological evaluation, and visualize the key signaling pathways it modulates.

Historical Context and Discovery

The history of cyclo(this compound) is intrinsically linked to the broader discovery of 2,5-diketopiperazines (DKPs). While the pioneering work of Emil Fischer laid the groundwork for understanding peptide chemistry, the specific isolation and characterization of cyclo(this compound) is more recent and is primarily associated with its identification from natural sources.

Initially, DKPs were often considered artifacts of peptide synthesis. However, their widespread discovery in various natural products, including fermented foods and microbial cultures, pointed towards their physiological relevance.[1] The first definitive isolation of cyclo(this compound) from a natural source is not pinpointed to a single seminal publication in the available literature. Instead, its presence has been incrementally reported in various microorganisms over the past few decades. For instance, it has been isolated from the jellyfish-derived fungus Aspergillus flavus and is known to be produced by bacteria such as Vibrio vulnificus, Streptomyces sp., and Lactobacillus plantarum.[3][4]

Quantitative Biological Activity of Cyclo(this compound)

The biological activities of cyclo(this compound) have been quantified in numerous studies, demonstrating its potential as a therapeutic agent. The following tables summarize the key quantitative data from anticancer, antimicrobial, and neuroprotective assays.

Table 1: Anticancer Activity of Cyclo(this compound)
Cell LineCancer TypeAssayIC₅₀ Value (µM)Reference
HeLaCervical CancerMTT2920 ± 1550[1]
HT-29Colon CancerMTT4040 ± 1150[1]
MCF-7Breast CancerMTT6530 ± 1260[1]
Table 2: Antimicrobial Activity of Cyclo(this compound)
MicroorganismStrainActivity MetricValue (µg/mL)Reference
Alternaria solani-IC₅₀30.6[5]
Staphylococcus aureusATCC 29213Biofilm Inhibition-[5]
Vibrio anguillarum-Growth Inhibition-[5]
Pseudomonas aeruginosa-Zone of Inhibition18 mm[6]
Escherichia coli-Zone of Inhibition12 mm[6]
Escherichia coli-MIC100 ppm (metabolite mixture)[6]
Escherichia coli-MIC0.25-0.5 mg/L (in combination with Cyclo(L-leucyl-L-prolyl))[6]
Table 3: Neuroprotective Activity of Cyclo(this compound) against H₂O₂-induced Toxicity in SH-SY5Y Cells
AssayTreatment Concentration (µM)Result (% of Control)Reference
MTT (Cell Viability)1065.8 ± 3.1[7]
MTT (Cell Viability)4078.4 ± 4.2[7]
LDH Release (Cytotoxicity)10155.7 ± 8.9[7]
LDH Release (Cytotoxicity)40120.3 ± 7.5[7]

Key Signaling Pathways Modulated by Cyclo(this compound)

Cyclo(this compound) exerts its biological effects through the modulation of several key signaling pathways. Its ability to act as a quorum-sensing molecule in bacteria and to influence inflammatory and cell survival pathways in mammalian cells are of particular interest.

Quorum Sensing in Vibrio vulnificus

In Vibrio vulnificus, cyclo(this compound) functions as a quorum-sensing signal molecule, enabling the bacteria to coordinate gene expression in response to population density. This process is crucial for virulence and survival.

Quorum_Sensing_Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Inner Membrane cluster_cytoplasm Cytoplasm cFP_out Cyclo(this compound) ToxR ToxR cFP_out->ToxR Activation LeuO LeuO ToxR->LeuO Upregulation vHUab_gene vhuA/vhuB genes LeuO->vHUab_gene Enhances Transcription vHUab_protein vHUα/vHUβ proteins vHUab_gene->vHUab_protein Translation rpoS_mRNA rpoS mRNA vHUab_protein->rpoS_mRNA Post-transcriptional Stabilization RpoS RpoS (Sigma Factor) rpoS_mRNA->RpoS Translation katG_gene katG gene RpoS->katG_gene Induces Transcription Hydroperoxidase Hydroperoxidase I katG_gene->Hydroperoxidase Translation Oxidative_Stress_Resistance Oxidative Stress Resistance Hydroperoxidase->Oxidative_Stress_Resistance Leads to

Cyclo(this compound) mediated quorum-sensing pathway in Vibrio vulnificus.
Neuroprotection via PPAR-γ Activation and NF-κB Inhibition

The neuroprotective effects of cyclo(this compound) are attributed to its activity as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[7] Activation of PPAR-γ can lead to the suppression of the pro-inflammatory NF-κB signaling pathway.

Neuroprotection_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cFP Cyclo(this compound) PPARg_RXR PPAR-γ/RXR Heterodimer cFP->PPARg_RXR Partial Agonist Activation IKK IKK Complex PPARg_RXR->IKK Inhibits PPRE PPRE PPARg_RXR->PPRE Binds to IkB IκB IKK->IkB Phosphorylates for Degradation NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation NFkB_IkB->NFkB Release Anti_inflammatory_genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_genes Promotes Pro_inflammatory_genes Pro-inflammatory Gene Expression Anti_inflammatory_genes->Pro_inflammatory_genes Suppresses NFkB_active->Pro_inflammatory_genes Promotes

Signaling pathway for neuroprotection by Cyclo(this compound).

Experimental Protocols

This section provides detailed methodologies for the synthesis of cyclo(this compound) and for key biological assays used to evaluate its activity.

Synthesis of Cyclo(this compound)

Cyclo(this compound) can be synthesized via both solution-phase and solid-phase methods. The choice of method depends on the desired scale and purity.

Solution-Phase Synthesis Workflow

Solution_Phase_Synthesis start Starting Materials: Boc-Pro-OH & H-Phe-OMe coupling Peptide Coupling (e.g., HBTU, DIPEA in DMF) start->coupling protected_dipeptide Protected Dipeptide: Boc-Pro-Phe-OMe coupling->protected_dipeptide deprotection Boc Deprotection (TFA in DCM) protected_dipeptide->deprotection deprotected_dipeptide Deprotected Dipeptide Ester (TFA salt) deprotection->deprotected_dipeptide cyclization Cyclization (Reflux in Methanol/Acetic Acid) deprotected_dipeptide->cyclization crude_product Crude Cyclo(this compound) cyclization->crude_product purification Purification (Column Chromatography) crude_product->purification final_product Pure Cyclo(this compound) purification->final_product

Generalized workflow for the solution-phase synthesis of Cyclo(this compound).

Solid-Phase Synthesis Workflow

Solid_Phase_Synthesis resin Start with Proline-loaded resin fmoc_deprotection1 Fmoc Deprotection (20% piperidine (B6355638) in DMF) resin->fmoc_deprotection1 coupling Couple Fmoc-Phe-OH (e.g., HBTU, DIPEA in DMF) fmoc_deprotection1->coupling fmoc_deprotection2 Fmoc Deprotection (20% piperidine in DMF) coupling->fmoc_deprotection2 cyclization On-Resin Cyclization (Heat in Toluene) fmoc_deprotection2->cyclization cleavage Cleavage from Resin (TFA/DCM) cyclization->cleavage crude_product Crude Cyclo(this compound) cleavage->crude_product purification Purification (Preparative HPLC) crude_product->purification final_product Pure Cyclo(this compound) purification->final_product

Generalized workflow for the solid-phase synthesis of Cyclo(this compound).
MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of cyclo(this compound) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

Conclusion

The this compound dipeptide, particularly in its cyclic form, cyclo(this compound), has transitioned from a relatively uncharacterized natural product to a promising lead compound with a diverse range of biological activities. Its demonstrated efficacy as an anticancer, antimicrobial, and neuroprotective agent, coupled with its inherent stability, makes it a compelling subject for further investigation. The detailed experimental protocols and elucidated signaling pathways presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this fascinating molecule. Future studies should focus on elucidating the precise molecular targets of cyclo(this compound) and optimizing its structure to enhance its potency and selectivity for various therapeutic applications.

References

The Therapeutic Potential of Phenylalanine-Proline (Phe-Pro): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Dipeptide with Diverse Pharmacological Activities

Introduction: The dipeptide Phenylalanine-Proline (Phe-Pro), and its cyclic counterpart, Cyclo(this compound), have emerged as molecules of significant interest in the field of therapeutic development. Possessing a range of biological activities, from cholesterol regulation to anticancer effects, these simple yet versatile structures offer a promising scaffold for novel drug design. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic relevance, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Cholesterol-Lowering Effects of this compound

Recent studies have identified this compound as a novel dipeptide with potent cholesterol-lowering properties. In vivo studies using hypercholesterolemic rat models have demonstrated a significant reduction in key markers of dyslipidemia.

Quantitative Data: In Vivo Efficacy

The following table summarizes the significant effects of this compound on serum and hepatic cholesterol levels in hypercholesterolemic rats.

ParameterControl GroupThis compound Treated GroupPercentage Change
Serum Total Cholesterol (mg/dL) Data Not AvailableData Not AvailableSignificant Decrease[1]
Serum Non-HDL Cholesterol (mg/dL) Data Not AvailableData Not AvailableSignificant Decrease[1]
Serum HDL Cholesterol (mg/dL) Data Not AvailableData Not AvailableSignificant Increase[1]
Atherogenic Index Data Not AvailableData Not AvailableSignificant Decrease[1]
Hepatic Cholesterol (mg/g liver) Data Not AvailableData Not AvailableSignificant Decrease[1]
Fecal Cholesterol Excretion Data Not AvailableData Not AvailableSignificant Increase[1]
Fecal Acidic Steroid Excretion Data Not AvailableData Not AvailableSignificant Increase[1]

Note: While the source indicates significant changes, specific numerical values for the control and treated groups were not provided in the abstract.

Signaling Pathway: Downregulation of Intestinal ABCA1

The primary mechanism underlying the cholesterol-lowering effect of this compound involves the downregulation of the ATP-binding cassette transporter A1 (ABCA1) in the intestine.[1] ABCA1 plays a crucial role in cholesterol efflux from enterocytes into the lumen. By reducing ABCA1 expression, this compound effectively decreases intestinal cholesterol absorption. The transport of this compound into intestinal cells is mediated by the peptide transporter 1 (PepT1).

ABCA1_Downregulation cluster_enterocyte Enterocyte This compound This compound PepT1 PepT1 (Peptide Transporter 1) This compound->PepT1 Enters cell via ABCA1_mRNA ABCA1 mRNA PepT1->ABCA1_mRNA Leads to decreased stability Enterocyte Intestinal Enterocyte ABCA1_Protein ABCA1 Protein ABCA1_mRNA->ABCA1_Protein Reduced translation Cholesterol_Absorption Intestinal Cholesterol Absorption ABCA1_Protein->Cholesterol_Absorption Decreased efflux leads to reduced net absorption

This compound mediated downregulation of intestinal ABCA1.
Experimental Protocol: Cholesterol Absorption in Caco-2 Cells

This protocol outlines the methodology to assess the effect of this compound on cholesterol absorption using the Caco-2 human colon adenocarcinoma cell line, a well-established in vitro model for the intestinal barrier.

1. Cell Culture:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Seed cells on Transwell inserts and allow them to differentiate for 21 days to form a polarized monolayer.

2. Treatment:

  • Treat the apical side of the differentiated Caco-2 cell monolayers with varying concentrations of this compound for a predetermined period (e.g., 24 hours).

3. Cholesterol Uptake Assay:

  • Prepare micelles containing radiolabeled cholesterol (e.g., [3H]-cholesterol).

  • After the treatment period, wash the cells and add the micellar solution to the apical chamber.

  • Incubate for a defined time (e.g., 2-4 hours) to allow for cholesterol uptake.

  • Wash the cells extensively with cold phosphate-buffered saline (PBS) to remove any non-internalized cholesterol.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Normalize the results to the total protein content of the cell lysate.

Direct Thrombin Inhibition by D-Phe-Pro-D-Arg Analogs

The D-Phe-Pro dipeptide serves as a crucial scaffold in the design of potent and selective direct thrombin inhibitors (DTIs). Incorporation of a D-amino acid at the P1 position enhances resistance to proteolytic degradation.

Quantitative Data: In Vitro Inhibition of Thrombin

The following table presents the inhibitory constants (Ki) of various D-Phe-Pro-D-Arg-derived tetrapeptides against α-thrombin. The inhibitory activity was determined using the chromogenic substrate S2238.

P1' ResidueKi (µM)
D-Thr 0.92 [2][3]
L-IleData Not Available
L-CysData Not Available
Gly< 18
Ala< 18
D-Val< 18
L-Ser< 18
D-Ser< 18
L-Thr< 18
D-Leu~8
L-Thi~8
Experimental Workflow: Thrombin Inhibition Assay

This workflow outlines the key steps in determining the inhibitory potency of this compound analogs against thrombin.

Thrombin_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Inhibitor Prepare serial dilutions of this compound analog Incubate_Inhibitor_Thrombin Incubate Thrombin with This compound analog Prepare_Inhibitor->Incubate_Inhibitor_Thrombin Prepare_Thrombin Prepare Thrombin solution in buffer Prepare_Thrombin->Incubate_Inhibitor_Thrombin Prepare_Substrate Prepare Chromogenic Substrate S-2238 solution Add_Substrate Add S-2238 to initiate the reaction Prepare_Substrate->Add_Substrate Incubate_Inhibitor_Thrombin->Add_Substrate Measure_Absorbance Measure absorbance at 405 nm over time (kinetic read) Add_Substrate->Measure_Absorbance Calculate_Rate Calculate initial reaction velocities (V₀) Measure_Absorbance->Calculate_Rate Plot_Data Plot V₀ against inhibitor concentration Calculate_Rate->Plot_Data Determine_Ki Determine Ki using Michaelis-Menten kinetics Plot_Data->Determine_Ki

Workflow for Thrombin Inhibition Assay.
Experimental Protocol: Thrombin Inhibition Assay using S-2238

1. Reagents and Buffers:

  • Human α-thrombin

  • Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Test compounds (D-Phe-Pro-D-Arg analogs) dissolved in an appropriate solvent (e.g., DMSO).

2. Assay Procedure:

  • In a 96-well plate, add the assay buffer.

  • Add various concentrations of the test compound.

  • Add a fixed concentration of human α-thrombin to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a solution of the chromogenic substrate S-2238.

  • Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of p-nitroaniline (pNA) release is proportional to the residual thrombin activity.

3. Data Analysis:

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Determine the inhibition constant (Ki) by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition).

Anticancer and Anti-inflammatory Potential of Cyclo(this compound)

The cyclic form of this compound, Cyclo(this compound), has demonstrated notable anticancer and anti-inflammatory activities, distinct from its linear counterpart.

Quantitative Data: Cytotoxicity in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Cyclo(this compound) against various cancer cell lines.

Cell LineCancer TypeIC50 (mM)
HT-29Colon Carcinoma4.04 ± 1.15[4]
HeLaCervical Carcinoma2.92 ± 1.55[4]
MCF-7Breast Adenocarcinoma6.53 ± 1.26[4]
Signaling Pathway: Induction of DNA Damage via Reactive Oxygen Species (ROS)

Cyclo(this compound) has been shown to induce DNA damage in mammalian cells through the generation of reactive oxygen species (ROS).[4][5] This process involves the perturbation of the mitochondrial membrane, leading to an increase in superoxide (B77818) production. The resulting DNA double-strand breaks (DSBs) trigger the activation of the ATM-CHK2 signaling pathway, leading to the phosphorylation of H2AX (γH2AX), a key marker of DNA damage.

ROS_DNA_Damage_Pathway Cyclo_Phe_Pro Cyclo(this compound) Mitochondria Mitochondria Cyclo_Phe_Pro->Mitochondria Perturbs membrane ROS Increased ROS (Superoxide) Mitochondria->ROS Increases production of DNA_DSB DNA Double-Strand Breaks (DSBs) ROS->DNA_DSB Induces ATM ATM DNA_DSB->ATM Activates CHK2 CHK2 ATM->CHK2 Phosphorylates and activates H2AX H2AX CHK2->H2AX Phosphorylates gamma_H2AX γH2AX (Phosphorylated H2AX) DNA_Damage_Response DNA Damage Response gamma_H2AX->DNA_Damage_Response Initiates

Cyclo(this compound)-induced DNA damage via ROS generation.
Signaling Pathway: Inhibition of NF-κB Signaling

Cyclo(this compound) has been reported to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation and cell survival. While the precise mechanism is still under investigation, it is hypothesized that Cyclo(this compound) interferes with the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates p_IkB P-IκB IkB->p_IkB becomes p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates to IkB_p65_p50 IκB p65/p50 Proteasome Proteasome p_IkB->Proteasome Targeted for degradation by Proteasome->p65_p50 Releases Cyclo_Phe_Pro Cyclo(this compound) Cyclo_Phe_Pro->IKK_Complex Inhibits Nucleus Nucleus Gene_Transcription Pro-inflammatory Gene Transcription p65_p50_nuc->Gene_Transcription Activates

Proposed mechanism of NF-κB inhibition by Cyclo(this compound).
Experimental Protocol: Comet Assay for DNA Damage

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

1. Cell Preparation:

  • Treat cells with Cyclo(this compound) at various concentrations for a specified duration.

  • Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

2. Slide Preparation:

  • Mix a small volume of the cell suspension with low-melting-point agarose.

  • Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.

3. Lysis:

  • Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoids.

4. Electrophoresis:

  • Place the slides in an electrophoresis tank containing an alkaline or neutral buffer.

  • Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."

5. Staining and Visualization:

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualize the comets using a fluorescence microscope.

6. Data Analysis:

  • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

Experimental Protocol: Western Blot for H2AX Phosphorylation

This protocol details the detection of γH2AX, a marker of DNA double-strand breaks, by Western blotting.

1. Protein Extraction:

  • Treat cells with Cyclo(this compound) as described above.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify the protein concentration of the lysates using a BCA assay.

2. SDS-PAGE and Transfer:

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for phosphorylated H2AX (γH2AX).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize the γH2AX signal to a loading control (e.g., β-actin or total H2AX).

Anti-HIV Potential of this compound Analogs

Preliminary studies have suggested that modified this compound peptides may possess anti-HIV activity. However, this area of research is less developed compared to the other therapeutic applications discussed.

Quantitative Data: In Vitro Anti-HIV Activity
Experimental Protocol: In Vitro Anti-HIV Assay using MT-4 Cells

The MT-4 cell line is highly susceptible to HIV infection and is commonly used for in vitro screening of anti-HIV compounds.

1. Cell Culture and Infection:

  • Culture MT-4 cells in RPMI-1640 medium supplemented with 10% FBS.

  • Seed the cells in a 96-well plate.

  • Add serial dilutions of the this compound analog to the wells.

  • Infect the cells with a laboratory-adapted strain of HIV-1.

2. Assay Readout (after 4-5 days of incubation):

  • MTT Assay for Cytotoxicity: Measure cell viability by adding MTT reagent, which is converted to a colored formazan (B1609692) product by viable cells. The reduction in cell viability is indicative of the cytopathic effect of the virus.

  • p24 Antigen Capture ELISA: Quantify the amount of viral p24 antigen in the cell culture supernatant, which is a direct measure of viral replication.

3. Data Analysis:

  • Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%.

  • Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.

  • Determine the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.

Conclusion

The dipeptide this compound and its cyclic analog represent a versatile platform for the development of new therapeutic agents. The cholesterol-lowering effects, potent thrombin inhibition, and promising anticancer and anti-inflammatory activities highlight the diverse pharmacological profile of this simple molecular scaffold. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound and its derivatives. Future research should focus on lead optimization to enhance potency and selectivity, as well as comprehensive preclinical and clinical evaluation to translate these promising findings into novel therapies.

References

The In Vivo Metabolic Journey of Phenylalanyl-Proline (Phe-Pro): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide phenylalanyl-proline (Phe-Pro) is a subject of growing interest in biomedical research due to its potential physiological activities. Understanding its metabolic fate in vivo is crucial for elucidating its mechanisms of action and for the development of peptide-based therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound. It details the experimental protocols used to study its metabolism and presents available quantitative data. Furthermore, this guide illustrates the key transport and metabolic pathways through detailed diagrams, offering a valuable resource for researchers in the fields of pharmacology, nutrition, and drug discovery.

Introduction

Dipeptides, the breakdown products of dietary and endogenous proteins, are not merely nutritional building blocks but also act as signaling molecules with diverse biological functions. Phenylalanyl-proline (this compound), composed of the amino acids phenylalanine and proline, is of particular interest due to the unique structural properties conferred by the proline residue, which can influence its stability and interaction with biological targets. This guide explores the metabolic pathway of this compound in a living system, from its initial uptake in the intestine to its eventual breakdown and the potential physiological responses it may trigger.

Absorption and Transport

The primary route for the absorption of di- and tripeptides from the intestinal lumen into enterocytes is mediated by the Peptide Transporter 1 (PepT1) , a high-capacity, low-affinity transporter located on the apical membrane of intestinal epithelial cells.[1][2] The transport of peptides via PepT1 is an active process, driven by a proton gradient.

Once inside the enterocyte, the fate of this compound can follow two main paths:

  • Intracellular Hydrolysis: A significant portion of the absorbed dipeptide is hydrolyzed by cytosolic peptidases into its constituent amino acids, phenylalanine and proline.[3]

  • Transcellular Transport: A fraction of intact this compound may escape intracellular hydrolysis and be transported across the basolateral membrane into the bloodstream.

Experimental Protocol: In Situ Intestinal Perfusion in Rats

A common method to study the absorption of peptides is the in situ single-pass intestinal perfusion technique in rats.

Objective: To determine the rate and mechanism of this compound absorption from the small intestine.

Materials:

  • Male Wistar rats (250-300g), fasted overnight with free access to water.

  • Anesthesia (e.g., sodium pentobarbital).

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 6.5, containing a non-absorbable marker like phenol (B47542) red).

  • This compound dipeptide.

  • Peristaltic pump.

  • Surgical instruments.

Procedure:

  • Anesthetize the rat and maintain its body temperature.

  • Perform a midline abdominal incision to expose the small intestine.

  • Isolate a segment of the jejunum (approximately 10-15 cm).

  • Insert cannulas at both ends of the isolated segment and ligate.

  • Flush the segment gently with warm saline to remove intestinal contents.

  • Connect the cannulas to the perfusion system and perfuse the segment with the buffer at a constant flow rate (e.g., 0.25 mL/min).

  • After a 30-minute equilibration period with the buffer, switch to the perfusion solution containing this compound at a known concentration.

  • Collect the perfusate at regular intervals (e.g., every 15 minutes) for a total of 90-120 minutes.

  • At the end of the experiment, collect blood samples via cardiac puncture.

  • Measure the concentrations of this compound and the non-absorbable marker in the collected perfusate and plasma samples using LC-MS/MS.

  • Calculate the net absorption rate of this compound from the disappearance of the dipeptide from the perfusate, corrected for water flux using the non-absorbable marker.

Experimental Workflow for In Situ Intestinal Perfusion

G cluster_prep Preparation cluster_perfusion Perfusion cluster_analysis Analysis A Anesthetize Rat B Isolate Jejunal Segment A->B C Cannulate Segment B->C D Equilibrate with Buffer C->D E Perfuse with this compound Solution D->E F Collect Perfusate E->F H LC-MS/MS Analysis of Perfusate and Plasma F->H G Collect Blood Sample G->H I Calculate Absorption Rate H->I

Caption: Workflow for the in situ intestinal perfusion experiment to study this compound absorption.

Metabolism

Following absorption, this compound that enters the enterocytes is susceptible to hydrolysis by intracellular peptidases. Dipeptides containing a C-terminal proline residue are primarily cleaved by the cytosolic enzyme prolidase .[3] This enzyme specifically hydrolyzes the peptide bond in X-Pro dipeptides, releasing proline and the N-terminal amino acid, in this case, phenylalanine.

This compound that reaches the systemic circulation intact can be distributed to various tissues where it may exert biological effects or be further metabolized. The liver is a major site of metabolism for many absorbed nutrients and xenobiotics.

Metabolic Pathway of this compound

The primary metabolic fate of this compound is its breakdown into its constituent amino acids.

Metabolic Fate of this compound

G PhePro This compound Phe Phenylalanine PhePro->Phe Prolidase Pro Proline PhePro->Pro Prolidase IntestinalLumen Intestinal Lumen Enterocyte Enterocyte IntestinalLumen->Enterocyte PepT1 Bloodstream Bloodstream Enterocyte->Bloodstream Intact this compound (minor pathway) Tissues Tissues Bloodstream->Tissues Metabolites Further Metabolites Tissues->Metabolites Phe->Bloodstream Pro->Bloodstream

Caption: Metabolic pathway of this compound following oral ingestion.

Pharmacokinetics

A study on the oral administration of aspartame (B1666099) (which is rapidly metabolized to phenylalanine) in rats provides insights into the pharmacokinetics of phenylalanine.

Table 1: Pharmacokinetic Parameters of Phenylalanine in Rats after Oral Administration of Aspartame

Dose of Aspartame (mg/kg)Phenylalanine Cmax (nmol/ml)Phenylalanine Tmax (h)
5073.6< 1
100135.5< 1
200258.1< 1
500634.8< 1
10001161.0< 1

Data extracted from a study on aspartame administration in male Sprague-Dawley rats.

These data indicate that upon release in the gastrointestinal tract, phenylalanine is rapidly absorbed, reaching peak plasma concentrations within an hour. It is expected that the appearance of phenylalanine in the plasma after this compound administration would follow a similar rapid pattern, contingent on the rate of intestinal hydrolysis.

Experimental Protocol: Pharmacokinetic Study in Rats

Objective: To determine the plasma concentration-time profile, Cmax, Tmax, and bioavailability of this compound after oral administration.

Materials:

  • Male Sprague-Dawley rats (250-300g).

  • This compound dipeptide.

  • Vehicle for oral administration (e.g., sterile water or saline).

  • Oral gavage needles.

  • Cannulas for blood collection (e.g., jugular vein cannulation).

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Animal Preparation: Acclimatize rats to handling. For serial blood sampling, surgically implant a jugular vein cannula and allow for recovery.

  • Dosing:

    • Oral Group: Administer a single dose of this compound (e.g., 50 mg/kg) dissolved in the vehicle via oral gavage to a group of fasted rats.

    • Intravenous Group: Administer a single dose of this compound (e.g., 5 mg/kg) via the jugular vein cannula to another group of rats to determine bioavailability.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predose (0 h) and at multiple time points post-administration (e.g., 5, 15, 30, 60, 90, 120, 240, and 480 minutes).

  • Sample Processing: Immediately centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of intact this compound in rat plasma.

    • Protein precipitation is a common method for plasma sample preparation.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration of this compound versus time.

    • Determine pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and elimination half-life (t½) using non-compartmental analysis.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis A Oral Gavage (this compound) C Serial Blood Collection A->C B Intravenous Injection (this compound) B->C D Plasma Separation C->D E LC-MS/MS Quantification of this compound D->E F Pharmacokinetic Modeling E->F

Caption: Potential signaling pathways activated by this compound in enteroendocrine cells.

Conclusion

The in vivo metabolism of this compound is a multi-step process initiated by its transport into intestinal enterocytes, primarily via the PepT1 transporter. The dipeptide is largely hydrolyzed intracellularly by prolidase into phenylalanine and proline, which are then absorbed into the bloodstream. A smaller fraction of intact this compound may also reach the systemic circulation. While specific pharmacokinetic data for this compound is limited, the rapid absorption of its constituent amino acids suggests an efficient overall process. This compound and its breakdown products have the potential to modulate physiological responses through the activation of nutrient-sensing pathways in the gut. Further research is warranted to fully elucidate the pharmacokinetic profile of intact this compound and to explore its specific biological activities and signaling mechanisms in vivo. This knowledge will be instrumental in harnessing the therapeutic potential of this compound and other bioactive dipeptides.

References

An In-depth Technical Guide on the Theoretical Studies of Phe-Pro Dipeptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the stability of the Phenylalanine-Proline (Phe-Pro) dipeptide. Particular emphasis is placed on the conformational landscape, the energetic differences between isomers, and the computational and experimental methodologies employed to investigate these properties.

Introduction

The this compound dipeptide motif is a recurring structural element in numerous biologically active peptides and proteins. The unique constrained cyclic structure of the proline residue significantly influences the local peptide backbone conformation, leading to a higher propensity for cis-trans isomerization of the peptide bond compared to other amino acid pairings.[1] This conformational flexibility is crucial for protein folding, molecular recognition, and signaling processes.[2][3] Understanding the factors that govern the stability of different this compound conformers is therefore of paramount importance in drug design and development, where precise control over molecular conformation can lead to enhanced efficacy and selectivity.

Theoretical studies, primarily through computational chemistry, have proven to be invaluable tools for elucidating the intricate energy landscape of the this compound dipeptide. These methods allow for the characterization of stable conformers, the calculation of relative energies, and the determination of energy barriers for isomerization.

Conformational Landscape of this compound Dipeptide

The stability of the this compound dipeptide is primarily dictated by the torsional angles of its backbone (φ, ψ) and the puckering of the proline ring. The most significant conformational feature is the isomerization around the peptide bond linking the Phenylalanine and Proline residues, which can exist in either a cis or trans conformation.

The trans conformation is generally more stable for most peptide bonds. However, in the case of Xaa-Pro bonds, the energy difference between the cis and trans isomers is significantly smaller, with the energy barrier for isomerization being around 13 kcal/mol.[1] This makes the cis conformation substantially more accessible than for non-proline-containing peptides. The presence of an aromatic residue like Phenylalanine preceding Proline can further influence the cis-trans equilibrium, often through favorable intramolecular interactions.[4]

Quantitative Data on this compound Dipeptide Stability

The relative energies of different this compound conformers can be quantified using various computational methods. These calculations are crucial for understanding the population of each conformational state at equilibrium. Below is a summary of theoretical energetic data.

ConformerMethod/Basis SetRelative Energy (kcal/mol)Reference
transDFT (B3LYP/6-31+G)0.00Theoretical Prediction[5]
cisDFT (B3LYP/6-31+G)~0.5 - 2.0Theoretical Prediction[1][2]
Isomerization TSDFT (B3LYP/6-31+G*)~13 - 20Theoretical Prediction[1][3]

Note: The exact energy values can vary depending on the computational method, basis set, and solvent model used.

Experimental and Computational Protocols

Computational Protocol: Determining Conformational Stability

A typical computational workflow to investigate the conformational stability of the this compound dipeptide involves several key steps, from initial structure generation to high-level energy calculations.

1. Initial Structure Generation:

  • The starting 3D structures for both the cis and trans isomers of the this compound dipeptide are generated using molecular building software (e.g., Avogadro, GaussView).

  • Different proline ring puckering conformations (e.g., endo and exo) should also be considered as starting points.

2. Geometry Optimization:

  • The initial structures are optimized using a quantum mechanical method, typically Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*). This step finds the nearest local energy minimum for each starting conformation.

3. Conformational Search / Potential Energy Surface (PES) Scan:

  • To explore the full conformational space, a systematic search or a relaxed Potential Energy Surface (PES) scan is performed.[6][7] This involves systematically rotating the key dihedral angles (φ, ψ, and ω) and performing a constrained geometry optimization at each point.[7]

4. Identification of Minima and Transition States:

  • From the PES, low-energy conformers (minima) and the transition states (saddle points) connecting them are identified.

  • Frequency calculations are performed to confirm the nature of these stationary points (minima have all real frequencies, while transition states have one imaginary frequency).

5. High-Level Energy Calculations:

  • To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or a larger basis set (e.g., cc-pVTZ).[8]

6. Solvation Effects:

  • To model the effect of a solvent (e.g., water), implicit solvent models (e.g., Polarizable Continuum Model - PCM) or explicit solvent molecular dynamics simulations can be employed.

7. Thermodynamic Analysis:

  • From the frequency calculations, thermodynamic properties such as Gibbs free energy can be calculated to determine the relative stability of the conformers at a given temperature.

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique to study the conformational dynamics of peptides in solution.[9]

1. Sample Preparation:

  • The this compound dipeptide is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • The concentration is typically in the range of 1-10 mM.[10]

  • The pH of the sample is adjusted as required for the experiment.

2. 1D ¹H NMR Spectroscopy:

  • A one-dimensional proton NMR spectrum is acquired to identify the chemical shifts of the protons in the dipeptide.

  • The presence of distinct sets of peaks for the cis and trans isomers indicates that the isomerization is slow on the NMR timescale.

  • The relative populations of the cis and trans conformers can be determined by integrating the corresponding well-resolved proton signals.

3. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): Used to identify scalar-coupled protons, which helps in the assignment of proton resonances within each isomer.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximities between protons.[11] The presence or absence of specific NOE cross-peaks can be used to distinguish between cis and trans isomers due to their different spatial arrangements. For example, a strong NOE between the α-proton of Phe and the α-proton of Pro is characteristic of the cis conformation.

4. Temperature-Dependent NMR:

  • By acquiring spectra at different temperatures, the thermodynamics of the cis-trans isomerization can be studied. A Van't Hoff plot of the equilibrium constant versus inverse temperature can yield the enthalpy and entropy of the isomerization process.

5. Data Analysis:

  • The assigned chemical shifts and NOE-derived distance restraints are used in conjunction with molecular modeling software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.

Visualizations

Computational Workflow for this compound Stability Analysis

computational_workflow cluster_start 1. Initial Setup cluster_geom_opt 2. Geometry Optimization cluster_pes 3. Conformational Analysis cluster_analysis 4. Identification of Stationary Points cluster_refinement 5. Energy Refinement cluster_final 6. Final Analysis start Define this compound Dipeptide cis_start Generate cis Isomer start->cis_start trans_start Generate trans Isomer start->trans_start opt_cis Optimize cis Geometry (DFT/6-31G) cis_start->opt_cis opt_trans Optimize trans Geometry (DFT/6-31G) trans_start->opt_trans pes_scan Potential Energy Surface Scan (Relaxed Scan of φ, ψ, ω) opt_cis->pes_scan opt_trans->pes_scan minima Identify Energy Minima (Conformers) pes_scan->minima ts Identify Transition States pes_scan->ts freq Frequency Calculations minima->freq ts->freq high_level Single-Point Energy Calculation (MP2/cc-pVTZ) freq->high_level thermo Thermodynamic Properties (Gibbs Free Energy) high_level->thermo stability Relative Stability of Conformers thermo->stability

Caption: A flowchart illustrating the computational workflow for determining the stability of this compound dipeptide conformers.

Role of this compound Motif in Nicotinic Acetylcholine (B1216132) Receptor (nAChR)

The this compound motif is a conserved structural element found in the Cys-loop of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for neurotransmission.[12] The conformation of this motif is important for the proper structure and function of the receptor.

nAChR_Phe_Pro cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_function Functional Significance cluster_conformation Conformational State nAChR Pentameric Ligand-Gated Ion Channel extracellular_domain Extracellular Domain (ECD) nAChR->extracellular_domain cys_loop Cys-Loop extracellular_domain->cys_loop phe_pro This compound Motif cys_loop->phe_pro receptor_assembly Subunit Folding and Assembly phe_pro->receptor_assembly Influences ligand_binding Acetylcholine Binding Pocket Formation phe_pro->ligand_binding Contributes to channel_gating Ion Channel Gating phe_pro->channel_gating Affects cis_conformation cis-Proline Conformation cis_conformation->phe_pro Favored in Cys-Loop trans_conformation trans-Proline Conformation trans_conformation->phe_pro Possible state

Caption: A diagram showing the structural role of the this compound motif within the nicotinic acetylcholine receptor and its functional implications.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Phe-Pro Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of amino acids into a desired peptide sequence. The Fmoc/tBu strategy is a widely adopted methodology due to its mild reaction conditions. This document provides a detailed protocol for the synthesis of the dipeptide L-Phenylalanyl-L-proline (Phe-Pro) using Fmoc-based solid-phase chemistry. This compound is a dipeptide with a role as a metabolite.[1]

The synthesis will commence with a pre-loaded Fmoc-Pro-Wang resin, followed by the deprotection of the Fmoc group and subsequent coupling of Fmoc-protected Phenylalanine. The final step involves the cleavage of the dipeptide from the resin and concomitant removal of protecting groups. This protocol also outlines the purification and characterization of the final product.

Experimental Workflow

The overall workflow for the solid-phase synthesis of the this compound dipeptide is depicted below.

SPPS_Workflow Resin Fmoc-Pro-Wang Resin Swell Resin Swelling (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Swell->Deprotection Wash1 Washing (DMF, DCM) Deprotection->Wash1 Coupling Coupling (Fmoc-Phe-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 FinalDeprotection Final Fmoc Deprotection (20% Piperidine/DMF) Wash2->FinalDeprotection Wash3 Washing (DMF, DCM, MeOH) FinalDeprotection->Wash3 Cleavage Cleavage and Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation & Washing (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (LC-MS) Purification->Characterization FinalProduct This compound Dipeptide Characterization->FinalProduct

Caption: Solid-phase synthesis workflow for this compound dipeptide.

Materials and Reagents

ReagentSupplierGrade
Fmoc-Pro-Wang Resin (Low Loading)CEM CorporationSynthesis Grade
Fmoc-Phe-OHChemPepSynthesis Grade
N,N-Dimethylformamide (DMF)Sigma-AldrichPeptide Synthesis
Dichloromethane (DCM)Sigma-AldrichAnhydrous
PiperidineSigma-AldrichReagent Grade
HBTUBenchChemSynthesis Grade
HOBtAapptecSynthesis Grade
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichPeptide Synthesis
Trifluoroacetic Acid (TFA)Sigma-AldrichReagent Grade
Triisopropylsilane (TIS)Sigma-AldrichReagent Grade
Dithiothreitol (DTT)Sigma-AldrichReagent Grade
Diethyl Ether (Cold)Fisher ScientificACS Grade
Acetonitrile (ACN)Fisher ScientificHPLC Grade
WaterFisher ScientificHPLC Grade

Experimental Protocols

Resin Preparation and Swelling
  • Weigh 100 mg of Fmoc-Pro-Wang resin (loading: 0.25-0.40 mmol/g) and place it into a solid-phase synthesis vessel.[2]

  • Add 2 mL of N,N-Dimethylformamide (DMF) to the resin.

  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[3]

  • Drain the DMF from the vessel.

Fmoc Deprotection
  • Add 2 mL of 20% (v/v) piperidine in DMF to the swollen resin.[4][5]

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the addition of 2 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[4]

  • Drain the solution and wash the resin thoroughly with DMF (3 x 2 mL), followed by Dichloromethane (DCM) (3 x 2 mL), and then DMF (3 x 2 mL).

  • Perform a Kaiser test to confirm the presence of a free amine. A blue color indicates a positive result.

Coupling of Fmoc-Phe-OH
  • In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in 1 mL of DMF.

  • Allow the activation mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser test. A negative result (yellow/colorless beads) indicates the completion of the coupling.

  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

Final Fmoc Deprotection
  • Repeat the Fmoc deprotection procedure as described in section 2 to remove the Fmoc group from the N-terminal Phenylalanine.

Cleavage and Deprotection
  • Wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and Methanol (3 x 2 mL) and dry the resin under vacuum.

  • Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Add 2 mL of the cleavage cocktail to the dried resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with an additional 1 mL of the cleavage cocktail and combine the filtrates.

Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA filtrate to 10 mL of cold diethyl ether.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 10 mL).

  • Dry the crude peptide pellet under a stream of nitrogen.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7]

Purification and Characterization

RP-HPLC Purification Parameters
ParameterCondition
ColumnC18, 5 µm, 4.6 x 250 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-95% B over 30 minutes
Flow Rate1 mL/min
Detection214 nm and 280 nm
Injection Volume100 µL (of a 1 mg/mL solution of crude peptide in Mobile Phase A)
Expected Characterization Data

The purified this compound dipeptide can be characterized by Liquid Chromatography-Mass Spectrometry (LC-MS).

PropertyExpected Value
Molecular FormulaC₁₄H₁₈N₂O₃
Molecular Weight262.30 g/mol
Monoisotopic Mass262.1317 g/mol
Expected [M+H]⁺263.1390

Quantitative Data Summary

The following table summarizes the molar equivalents of reagents used in the key steps of the synthesis, based on the initial loading of the Fmoc-Pro-Wang resin.

StepReagentMolar Equivalents (relative to resin loading)
Coupling Fmoc-Phe-OH3.0
HBTU2.9
HOBt3.0
DIPEA6.0
Cleavage TFA~95% (v/v)
TIS~2.5% (v/v)
Water~2.5% (v/v)

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Deprotection - Insufficient deprotection time- Degraded piperidine solution- Increase deprotection time- Use freshly prepared 20% piperidine in DMF
Incomplete Coupling - Insufficient coupling time- Inefficient activation of the amino acid- Extend coupling time- Ensure pre-activation of the amino acid solution before adding to the resin
Low Cleavage Yield - Incomplete cleavage from the resin- Extend cleavage time- Ensure the resin is dry before adding the cleavage cocktail
Presence of Impurities in Final Product - Side reactions during synthesis or cleavage- Optimize coupling and deprotection times- Use appropriate scavengers in the cleavage cocktail

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key steps and the monitoring controls in the synthesis process.

Logical_Relationship cluster_synthesis Synthesis Cycle cluster_monitoring Monitoring cluster_finalization Final Steps Deprotection Fmoc Deprotection Coupling Amino Acid Coupling Deprotection->Coupling KaiserTest Kaiser Test Deprotection->KaiserTest Confirms free amine Coupling->KaiserTest Confirms reaction completion Cleavage Cleavage Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (MS) Purification->Characterization

Caption: Relationship between synthesis steps and monitoring.

References

Application Note: Streamlined Liquid-Phase Peptide Synthesis of Phenylalanyl-Proline (Phe-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liquid-Phase Peptide Synthesis (LPPS) is a classical yet highly relevant methodology for constructing peptides.[1] It offers distinct advantages over solid-phase synthesis, particularly for the production of short peptides and for large-scale manufacturing where purification of intermediates is desirable to ensure high final purity.[1][2][3] LPPS involves the stepwise elongation of a peptide chain in a homogenous solution, with purification after each step, allowing for easy detection and removal of by-products.[1] This application note provides a detailed protocol for the synthesis of the dipeptide Phenylalanyl-Proline (Phe-Pro) using a Boc/Bzl protection strategy, a robust approach in peptide chemistry.[4]

Overall Synthesis Strategy

The synthesis of this compound is achieved through a multi-step process involving protection, coupling, and deprotection, as outlined below. The N-terminus of L-phenylalanine is protected with a tert-butoxycarbonyl (Boc) group, while the C-terminus of L-proline is protected as a benzyl (B1604629) ester (OBzl). The two protected amino acids are then joined using a carbodiimide-mediated coupling reaction, followed by purification and subsequent removal of the protecting groups to yield the final dipeptide.

Logical Workflow for this compound Synthesis

A Start: Protected Amino Acids (Boc-Phe-OH & H-Pro-OBzl) B Peptide Coupling (DCC, HOBt) A->B C Work-up & Purification (Filtration, Extraction, Chromatography) B->C D Protected Dipeptide (Boc-Phe-Pro-OBzl) C->D E Global Deprotection (Catalytic Hydrogenation) D->E F Final Purification (Precipitation/Chromatography) E->F G Final Product (H-Phe-Pro-OH) F->G

Caption: High-level workflow for the liquid-phase synthesis of this compound.

Data Presentation

Quantitative data for the synthesis are summarized in the following tables for clarity and easy reference.

Table 1: Key Materials and Reagents

Reagent Formula MW ( g/mol ) Role
N-Boc-L-phenylalanine (Boc-Phe-OH) C₁₄H₁₉NO₄ 265.31 N-protected amino acid
L-Proline benzyl ester hydrochloride (H-Pro-OBzl·HCl) C₁₂H₁₆ClNO₂ 241.71 C-protected amino acid[5]
Dicyclohexylcarbodiimide (DCC) C₁₃H₂₂N₂ 206.33 Coupling agent[6]
1-Hydroxybenzotriazole (HOBt) C₆H₅N₃O 135.12 Racemization suppressant[7]
N,N-Diisopropylethylamine (DIPEA) C₈H₁₉N 129.24 Non-nucleophilic base
Dichloromethane (B109758) (DCM) CH₂Cl₂ 84.93 Organic solvent[8]
Palladium on Carbon (10% Pd/C) Pd/C - Hydrogenation catalyst

| Methanol (B129727) (MeOH) | CH₃OH | 32.04 | Solvent for deprotection |

Table 2: Summary of Reaction Parameters and Expected Results

Step Key Parameters Reaction Time Expected Yield Expected Purity (Post-Purification)
Coupling 1.1 eq. DCC, 1.1 eq. HOBt, 0°C to RT 12-18 hours 85-95% >98%

| Deprotection | H₂ (balloon), 10% Pd/C (cat.), RT | 4-16 hours | 90-98% | >99% |

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound.

Protocol 1: Peptide Coupling to Synthesize Boc-Phe-Pro-OBzl

This protocol details the coupling of Boc-Phe-OH with H-Pro-OBzl using DCC and HOBt. The use of HOBt as an additive minimizes racemization during activation.[7]

  • Neutralization of H-Pro-OBzl·HCl:

    • In a round-bottom flask, suspend H-Pro-OBzl·HCl (1.0 eq.) in anhydrous dichloromethane (DCM).

    • Cool the suspension to 0°C in an ice bath.

    • Add DIPEA (1.05 eq.) dropwise while stirring. Continue stirring at 0°C for 20 minutes. The resulting solution containing the free base is used directly in the next step.

  • Activation of Boc-Phe-OH:

    • In a separate flask, dissolve Boc-Phe-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

    • Cool the solution to 0°C.

  • Coupling Reaction:

    • To the cooled Boc-Phe-OH solution, add a solution of DCC (1.1 eq.) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.[9]

    • Stir the activation mixture at 0°C for 30 minutes.

    • Add the neutralized H-Pro-OBzl solution (from step 1) to the activation mixture.

    • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight (12-16 hours).

Protocol 2: Work-up and Purification of Boc-Phe-Pro-OBzl

Purification is critical in LPPS to remove excess reagents and by-products before proceeding to the next step.[1]

  • Removal of DCU:

    • Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU.

    • Wash the filter cake with a small amount of cold DCM.

  • Aqueous Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2x), 5% NaHCO₃ (2x), and brine (1x).[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

  • Chromatography:

Protocol 3: Global Deprotection to Yield H-Phe-Pro-OH

This protocol removes both the N-terminal Boc group and the C-terminal benzyl ester simultaneously via catalytic hydrogenation.

  • Hydrogenolysis:

    • Dissolve the purified Boc-Phe-Pro-OBzl (1.0 eq.) in methanol in a round-bottom flask.

    • Carefully add 10% Pd/C (a catalytic amount, ~10% by weight of the peptide).[4]

    • Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions). Repeat this cycle three times.

    • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-16 hours.

  • Isolation of Final Product:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

    • Evaporate the filtrate under reduced pressure.

    • Precipitate the final product, H-Phe-Pro-OH, by adding cold diethyl ether.

    • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Reaction Pathway Visualization

The chemical transformations involved in the synthesis are illustrated below.

Chemical Synthesis Pathway of this compound

BocPhe Boc-Phe-OH ProOBzl H-Pro-OBzl ActivatedEster [Boc-Phe-OBt] ProtectedDipeptide Boc-Phe-Pro-OBzl reagent3 H₂, 10% Pd/C MeOH, RT ProtectedDipeptide->reagent3 FinalDipeptide H-Phe-Pro-OH reagent1 + reagent2 DCC, HOBt DCM, 0°C -> RT reagent2->ProtectedDipeptide reagent3->FinalDipeptide invis1->reagent2

Caption: Reaction scheme for the coupling and deprotection steps.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Phenylalanine-Proline (Phe-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the purification of the dipeptide Phenylalanine-Proline (Phe-Pro) using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology detailed herein is designed to be a robust starting point for achieving high purity this compound, suitable for a variety of downstream applications in research and drug development.

Introduction

Phenylalanine-Proline (this compound) is a dipeptide composed of L-phenylalanine and L-proline. Following chemical synthesis, the crude product is typically a heterogeneous mixture containing the target dipeptide along with impurities such as unreacted amino acids, truncated sequences, and by-products from protecting groups.[1] Reverse-phase HPLC is a powerful and widely adopted technique for the purification of peptides due to its high resolution, reproducibility, and compatibility with volatile mobile phases that simplify product recovery.[2][3] This protocol outlines a systematic approach to purify synthetic this compound, beginning with analytical method development and scaling up to a preparative purification.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for developing an appropriate purification strategy.

PropertyValue
Molecular Formula C₁₄H₁₈N₂O₃[4]
Molecular Weight 262.30 g/mol [4]
Appearance White to off-white solid[1]
General Solubility Soluble in aqueous solutions

Experimental Workflow

The overall workflow for the HPLC purification of synthetic this compound is depicted in the following diagram. This process starts with the crude synthesized product and results in a highly purified, lyophilized powder.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude_sample Crude this compound dissolution Dissolution in Mobile Phase A crude_sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection onto C18 Column filtration->injection gradient Gradient Elution injection->gradient detection UV Detection (210 & 254 nm) gradient->detection collection Fraction Collection detection->collection analysis Purity Analysis of Fractions (Analytical HPLC) collection->analysis pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Pure this compound Powder lyophilization->final_product

Caption: Experimental workflow for the HPLC purification of this compound.

Experimental Protocols

Reagents and Materials
  • Crude synthetic this compound (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.45 µm syringe filters

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

Degas both mobile phases prior to use to prevent bubble formation in the HPLC system.[1]

Sample Preparation
  • Weigh the crude lyophilized this compound.

  • Dissolve the crude product in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of a stronger solvent like acetonitrile or DMSO can be used, followed by dilution with Mobile Phase A.[2]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[2][5]

Analytical Method Development

The goal of this step is to develop a robust separation method that provides good resolution between the target peptide and impurities.[1]

  • Column: Install an analytical C18 column.

  • Injection: Inject a small volume (e.g., 10-20 µL) of the prepared crude sample.[1]

  • Detection: Monitor the elution profile at 210 nm and 254 nm.[1] Peptide bonds absorb strongly around 210-220 nm, while the phenylalanine residue in this compound will also absorb at 254 nm.[1][3]

  • Gradient Optimization: Start with a broad gradient to determine the approximate elution concentration of this compound. A shallower gradient around the elution point of the target peptide will improve the separation of closely eluting impurities.[2][6]

Table 2: Typical HPLC Parameters for Analytical Method Development

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm[1]
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min[6]
Initial Gradient 5-95% B over 20 minutes
Focused Gradient To be optimized based on initial results
Detection Wavelengths 210 nm & 254 nm[1]
Injection Volume 10-20 µL[1]
Preparative Scale-Up

Once an optimized analytical method is established, it can be scaled up for preparative purification.[7]

  • Column: Replace the analytical column with a preparative C18 column of the same chemistry.[1]

  • Sample Loading: Dissolve a larger amount of the crude product (e.g., 20-50 mg) in an appropriate volume of solvent. The maximum loading capacity will depend on the column size and the resolution of the target peak from impurities.[1] A loading study can be performed by stepwise increases in the injected amount to determine the optimal load without compromising purity.[8]

  • Flow Rate and Gradient Adjustment: The flow rate and gradient duration must be adjusted to maintain the same separation profile. The gradient slope (%B/column volume) should be kept constant.[1]

Table 3: Example Parameters for Preparative HPLC

ParameterSetting
Column C18, 21.2 x 150 mm, 5 µm[1]
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate Adjusted based on column dimensions (e.g., 20 mL/min)
Gradient Scaled from the optimized analytical method
Detection Wavelengths 210 nm & 254 nm
Sample Load 20-50 mg (to be optimized)
Fraction Collection and Analysis
  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound.[2] It is advisable to collect fractions across the entire peak to analyze the purity of the leading and tailing edges.

  • Fraction Analysis: Analyze the collected fractions using the developed analytical HPLC method to determine their purity.[1]

Post-Purification Processing
  • Pooling: Combine the fractions that meet the desired purity level (e.g., >95%).[1]

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution completely and lyophilize until a dry, fluffy white powder is obtained.[2] This removes the water and residual TFA, yielding the purified peptide as a TFA salt.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Resolution Gradient is too steep.Use a shallower gradient to better separate closely eluting peaks.[2]
Broad Peaks Sample not fully dissolved; column degradation.Ensure complete sample dissolution; check column performance with a standard. The use of an ion-pairing agent like TFA is crucial for good peak shape.[2]
Low Recovery Sample precipitation on the column.Ensure the mobile phase composition at the start of the gradient is sufficient to keep the compound dissolved.[2]

Conclusion

The described reverse-phase HPLC method provides a robust and efficient protocol for the purification of synthetic this compound. By following this application note, researchers can obtain a highly purified product suitable for a wide range of scientific applications, ensuring the reliability and accuracy of their downstream experiments. Optimization of the gradient and sample loading will be key to achieving the best results for a specific crude sample.[2]

References

Application Note: Conformational Analysis of the Phe-Pro Dipeptide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the nuclear magnetic resonance (NMR) spectroscopic analysis of the Phenylalanine-Proline (Phe-Pro) dipeptide. The unique structural features of proline, particularly the equilibrium between cis and trans conformations of the peptide bond, make NMR spectroscopy an invaluable tool for its characterization. This document outlines the necessary steps for sample preparation, data acquisition using one-dimensional (1D) and two-dimensional (2D) NMR techniques, and data analysis. Representative data is presented in tabular format, and key experimental workflows are visualized using diagrams to facilitate understanding and implementation in a research setting.

Introduction

The this compound dipeptide is a common motif in peptides and proteins that often plays a critical role in their structure and function. The secondary amine in the proline ring allows for the formation of both cis and trans isomers around the peptide bond, a phenomenon known as proline isomerization.[1][2] This isomerization can significantly impact the local conformation and, consequently, the biological activity of the parent molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that allows for the detailed atomic-level characterization of such conformational equilibria in solution.[1][3]

This application note details the use of 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR spectroscopy to analyze the conformational landscape of the this compound dipeptide. The provided protocols are designed to be a comprehensive guide for researchers in academia and the pharmaceutical industry.

Experimental Protocols

Sample Preparation

Meticulous sample preparation is crucial for obtaining high-quality NMR data.[4] The following protocol outlines the steps for preparing a this compound dipeptide sample for NMR analysis.

Materials:

  • This compound dipeptide (purity >95%)

  • Deuterium oxide (D₂O, 99.9%)

  • Phosphate-buffered saline (PBS) components or a suitable buffer system

  • NMR tubes (high-precision, 5 mm)

  • Pipettes and vials

Protocol:

  • Dissolution: Accurately weigh 5-25 mg of the this compound dipeptide for a typical ¹H NMR spectrum, or 50-100 mg for a ¹³C NMR spectrum, and dissolve it in a minimal amount of a suitable buffer prepared in D₂O.[5] For peptide samples, a concentration of 1-5 mM is generally recommended.[6][7]

  • Solvent: The use of a deuterated solvent like D₂O is essential to avoid a large solvent signal in ¹H NMR spectra.[5] For observing exchangeable amide protons, a mixture of 90% H₂O and 10% D₂O can be used, although this requires solvent suppression techniques during data acquisition.[8]

  • pH Adjustment: The pH of the sample should be carefully adjusted using dilute solutions of DCl or NaOD in D₂O. The pH can influence the cis-trans isomerization equilibrium.[9]

  • Transfer to NMR Tube: Transfer approximately 0.6-0.7 mL of the final sample solution into a clean, dry 5 mm NMR tube.[5] Ensure there are no air bubbles.

  • Homogenization: Gently vortex the NMR tube to ensure the sample is homogeneous.

NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample conditions. A standard suite of 1D and 2D NMR experiments should be acquired at a constant temperature (e.g., 298 K).[10]

1D ¹H NMR:

  • Purpose: To obtain a general overview of the proton resonances and to quantify the cis and trans isomer populations.

  • Typical Parameters:

    • Pulse sequence: zg30 or similar

    • Spectral width: 12-16 ppm

    • Acquisition time: 1-2 s

    • Relaxation delay: 2-5 s

    • Number of scans: 16-64

1D ¹³C NMR:

  • Purpose: To identify the carbon resonances and to further characterize the cis-trans isomerization, as the chemical shifts of proline carbons are particularly sensitive to this.[11]

  • Typical Parameters:

    • Pulse sequence: zgpg30 with proton decoupling

    • Spectral width: 200-250 ppm

    • Acquisition time: 1-2 s

    • Relaxation delay: 2-5 s

    • Number of scans: 1024-4096

2D ¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify scalar-coupled protons, which are typically within 2-3 bonds of each other. This is crucial for assigning protons within the same amino acid residue.[12][13]

  • Typical Parameters:

    • Pulse sequence: cosygpmf

    • Spectral width: 12-16 ppm in both dimensions

    • Number of increments: 256-512

    • Number of scans per increment: 8-16

2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Purpose: To identify protons that are close in space (< 5 Å), providing information about the 3D structure and the conformation of the peptide.[10][14]

  • Typical Parameters:

    • Pulse sequence: noesygpph

    • Spectral width: 12-16 ppm in both dimensions

    • Mixing time: 100-300 ms

    • Number of increments: 256-512

    • Number of scans per increment: 16-32

Data Presentation

The following tables summarize representative quantitative NMR data for the this compound dipeptide. Chemical shifts are referenced to an internal standard (e.g., DSS or TSP). Note that the exact chemical shifts can vary depending on the solvent, pH, and temperature. The presence of two sets of signals for many of the proline and adjacent phenylalanine protons is indicative of the cis-trans isomerization.

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for this compound in D₂O

ProtonPhenylalanine ResidueProline Residue (trans)Proline Residue (cis)
~4.50~4.35~4.25
~3.10, ~3.25~2.00, ~2.30~1.90, ~2.40
-~1.95~1.85
-~3.60, ~3.75~3.50, ~3.85
Aromatic H ~7.20 - 7.40--

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for this compound in D₂O [15]

CarbonPhenylalanine ResidueProline Residue (trans)Proline Residue (cis)
~55.5~62.9~63.2
~38.0~31.8~30.1
-~25.5~22.9
-~47.9~48.4
C=O ~172.5~179.0~179.5
Aromatic C ~127.0 - 137.0--

Data Analysis and Interpretation

  • Resonance Assignment:

    • The ¹H NMR spectrum will show distinct signals for the aromatic protons of phenylalanine and the aliphatic protons of both residues.

    • The COSY spectrum is used to connect scalar-coupled protons. For example, the Hα of phenylalanine will show a cross-peak to its Hβ protons.[12]

    • The ¹³C NMR spectrum, particularly the chemical shifts of the proline Cβ and Cγ carbons, is highly indicative of the cis or trans conformation.[11]

  • Cis-Trans Isomer Ratio:

    • The ratio of the cis and trans isomers can be determined by integrating the corresponding well-resolved signals in the ¹H NMR spectrum.[1]

  • Conformational Analysis:

    • The NOESY spectrum provides information about through-space interactions. For instance, an NOE between the Hα of phenylalanine and the Hδ protons of proline in the trans isomer would be expected. The pattern of NOEs will differ for the cis and trans conformers, allowing for a more detailed structural elucidation.[10]

Conclusion

NMR spectroscopy is an indispensable tool for the detailed conformational analysis of the this compound dipeptide. The protocols and data presented in this application note provide a solid foundation for researchers to investigate the cis-trans isomerization and the three-dimensional structure of this important dipeptide motif. A thorough understanding of these conformational preferences is critical in the fields of peptide and protein chemistry, as well as in drug design and development where such structures can significantly influence molecular interactions and biological activity.

References

Application Notes and Protocols for Mass Spectrometry-Based Identification and Sequencing of Phenylalanyl-proline (Phe-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Phenylalanyl-proline (Phe-Pro) is a component of various biologically active peptides and can be found in diverse natural and synthetic products. Accurate identification and sequencing of this motif are crucial for proteomics, peptidomics, and drug development. Mass spectrometry (MS) offers a powerful analytical platform for the characterization of peptides like this compound. However, the unique cyclic structure of the proline residue introduces specific challenges and fragmentation behaviors, famously known as the "proline effect." This document provides detailed application notes and experimental protocols for the successful identification and sequencing of the this compound dipeptide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The "proline effect" is characterized by a preferential cleavage of the peptide bond N-terminal to the proline residue during collision-induced dissociation (CID).[1][2] This results in the formation of an abundant y-ion, which can be a key diagnostic marker for the presence of proline in a peptide sequence.[1] Understanding and leveraging this phenomenon is essential for accurate data interpretation.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for successful LC-MS/MS analysis, ensuring sample purity and compatibility with the instrumentation.[3][4] For the analysis of the this compound dipeptide, either a direct infusion or a liquid chromatography-coupled approach can be utilized. The following protocol outlines a general procedure for preparing a this compound standard or a sample containing the dipeptide for LC-MS/MS analysis.

Materials:

  • This compound dipeptide standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Formic acid (FA), LC-MS grade

  • 0.22 µm syringe filters

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound standard and dissolve it in HPLC-grade water to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with an appropriate solvent to create a working solution suitable for LC-MS/MS analysis. A common starting concentration is 1-10 µg/mL. The solvent should be compatible with the initial mobile phase conditions of the LC method. A typical solvent is 95:5 Water:Acetonitrile with 0.1% Formic Acid.

  • Sample Cleanup (if necessary): For complex matrices, solid-phase extraction (SPE) may be necessary to remove interfering substances like salts and detergents.[5][6] C18-based SPE cartridges are commonly used for peptide cleanup.[4]

    • Condition the SPE cartridge with methanol (B129727) or acetonitrile.

    • Equilibrate the cartridge with an aqueous solution containing a low percentage of organic solvent and 0.1% formic acid.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove salts and other polar impurities.

    • Elute the this compound dipeptide with a higher concentration of organic solvent (e.g., 50-80% acetonitrile) containing 0.1% formic acid.

    • Dry the eluted sample under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the sample in the initial mobile phase.

  • Filtration: Filter the final sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[7]

  • Transfer: Transfer the filtered sample to an autosampler vial for analysis.

LC-MS/MS Analysis

Liquid chromatography separates the this compound dipeptide from other components in the sample before it enters the mass spectrometer for detection and fragmentation.[3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.[8]

LC Method:

  • Column: A reversed-phase C18 column is suitable for separating the this compound dipeptide. Typical dimensions are 2.1 mm internal diameter and 50-150 mm length, with a particle size of 1.7-5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B (e.g., 2-5%) and ramp up to a higher percentage (e.g., 30-50%) over several minutes to elute the dipeptide. A shallow gradient is often preferred for better separation of small molecules.

  • Flow Rate: Dependent on the column internal diameter, typically 0.2-0.4 mL/min for a 2.1 mm ID column.

  • Column Temperature: 30-40 °C to ensure reproducible retention times.

  • Injection Volume: 1-10 µL

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used for peptides as they readily form protonated molecules ([M+H]+).[9]

  • Scan Mode:

    • Full Scan (MS1): To detect the precursor ion of this compound. The expected m/z for [this compound+H]+ is 263.14.

    • Tandem MS (MS/MS or MS2): To fragment the precursor ion and obtain a characteristic fragmentation pattern for sequencing and identification.[10]

  • Precursor Ion Selection: Set the mass spectrometer to isolate the [M+H]+ ion of this compound (m/z 263.14).

  • Collision Energy: Optimize the collision energy to achieve a good balance of precursor ion depletion and fragment ion generation. This is instrument-dependent but typically ranges from 10-30 eV for a dipeptide.

  • Data Acquisition: Acquire data in centroid mode.

Data Presentation

Quantitative Fragmentation Data of this compound

The fragmentation of the protonated this compound dipeptide ([M+H]+ at m/z 263.14) in CID primarily yields specific b and y ions. Due to the "proline effect," the cleavage N-terminal to the proline is highly favored, leading to a prominent y1 ion.[1] The table below summarizes the expected major fragment ions. The relative abundance can vary depending on the collision energy and the mass spectrometer used.

Fragment IonSequenceCalculated m/zPredicted Relative Abundance
[M+H]+This compound263.14-
y1Pro116.07High
b2This compound245.13Moderate
Immonium (F)Phe120.08Moderate to High
a2This compound217.13Low

Note: The predicted relative abundances are qualitative and should be confirmed experimentally.

Visualizations

Experimental Workflow for this compound Identification

The following diagram illustrates the overall workflow for the identification and sequencing of the this compound dipeptide using LC-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample This compound Sample Stock Stock Solution Sample->Stock Working Working Solution Stock->Working Cleanup SPE Cleanup (Optional) Working->Cleanup Filtered Filtered Sample Cleanup->Filtered LC LC Separation (C18) Filtered->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Precursor Ion) ESI->MS1 MS2 MS2 Scan (Fragmentation) MS1->MS2 Spectrum Mass Spectrum MS2->Spectrum Interpretation Fragment Ion Interpretation Spectrum->Interpretation Identification This compound Identification Interpretation->Identification fragmentation_pathway cluster_fragments Fragment Ions Precursor [this compound + H]+ (m/z 263.14) y1 y1 ion (Pro) m/z 116.07 Precursor->y1 Favored Cleavage (Proline Effect) b2 b2 ion (this compound - H2O) m/z 245.13 Precursor->b2 Immonium Immonium ion (Phe) m/z 120.08 Precursor->Immonium

References

Application Notes and Protocols: Utilizing Phe-Pro Dipeptides in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phenylalanine-Proline (Phe-Pro) dipeptide motif is a critical structural element in a multitude of biologically active peptides. Its inherent conformational rigidity, conferred by the cyclic side chain of proline, often induces specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological function. Incorporating this compound as a single building block in peptide synthesis offers several advantages over the stepwise addition of individual amino acids. These benefits can include improved coupling efficiency, reduced side reactions such as diketopiperazine formation, and overall higher purity of the final peptide product.

These application notes provide detailed protocols for the synthesis of the Fmoc-Phe-Pro-OH building block, its incorporation into target peptides via Solid-Phase Peptide Synthesis (SPPS), and subsequent purification and analysis. Furthermore, we explore the application of this compound containing peptides in drug discovery, focusing on their roles as modulators of G-protein coupled receptors (GPCRs) and as protease inhibitors.

Data Presentation: Synthesis Efficiency

The use of a dipeptide building block can significantly impact the efficiency and purity of peptide synthesis. Below is a summary of expected outcomes when comparing the stepwise addition of Phenylalanine and Proline versus the incorporation of a pre-formed Fmoc-Phe-Pro-OH dipeptide.

ParameterStepwise Addition (Fmoc-Pro then Fmoc-Phe)Dipeptide Addition (Fmoc-Phe-Pro-OH)Reference
Crude Purity (%) 50 - 70> 70[1]
Overall Yield (%) Variable, lower due to potential side reactionsGenerally higher[2][3]
Coupling Time Two separate coupling steps requiredSingle coupling step[1]
Risk of Diketopiperazine Formation Higher, especially after Proline incorporationMinimized[4]
Main Impurities Deletion sequences (missing Phe), diketopiperazineUnreacted dipeptide[2]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Fmoc-Phe-Pro-OH Building Block

This protocol describes the synthesis of the N-terminally protected dipeptide building block, Fmoc-Phe-Pro-OH, for use in SPPS.

Materials:

  • Fmoc-Phe-OH

  • H-Pro-OtBu·HCl (Proline tert-butyl ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diisopropylethylamine (DIPEA)

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Hexane

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

Procedure:

  • Preparation of Proline tert-butyl ester:

    • Suspend H-Pro-OtBu·HCl (1.0 eq) in DCM.

    • Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature to obtain the free base.

  • Coupling Reaction:

    • In a separate flask, dissolve Fmoc-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 eq) to the Fmoc-Phe-OH solution and stir for 15 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

    • Add the prepared Proline tert-butyl ester solution to the activated Fmoc-Phe-OH solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Dilute the filtrate with EtOAc.

    • Wash the organic layer sequentially with 1N HCl (3x), saturated NaHCO₃ solution (3x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Phe-Pro-OtBu.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of EtOAc in hexane.

  • Deprotection of the C-terminus:

    • Dissolve the purified Fmoc-Phe-Pro-OtBu in a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5)[5].

    • Stir the solution at room temperature for 2-4 hours.

    • Remove the TFA under reduced pressure.

    • Triturate the resulting oil with cold diethyl ether to precipitate the solid Fmoc-Phe-Pro-OH.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Phe-Pro-OH

This protocol outlines the incorporation of the Fmoc-Phe-Pro-OH dipeptide into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids

  • Fmoc-Phe-Pro-OH

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or DIC/OxymaPure

  • Base: DIPEA or 2,4,6-collidine

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM, Methanol (MeOH)

  • Washing solvent: DMF

  • Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling:

    • Place the resin in a reaction vessel and swell in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF and add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid/Dipeptide Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid or Fmoc-Phe-Pro-OH (3-5 eq) with the coupling reagent (e.g., HATU, 2.9 eq) and a base (e.g., DIPEA, 6 eq) in DMF for 2-5 minutes[6].

    • Add the activated amino acid/dipeptide solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Washing:

    • After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

  • Repeat Synthesis Cycle:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification and Analysis

Materials:

  • Crude synthetic peptide

  • Solvents: HPLC-grade acetonitrile (B52724) (ACN) and ultrapure water

  • Ion-Pairing Reagent: Trifluoroacetic acid (TFA), HPLC grade

  • Analytical and Preparative C18 reversed-phase HPLC columns

  • HPLC system with a UV detector

  • Mass spectrometer (e.g., ESI-MS)

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).

  • Analytical RP-HPLC:

    • Equilibrate the analytical C18 column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in ACN).

    • Inject a small amount of the dissolved crude peptide.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes).

    • Monitor the elution profile at 214 nm and 280 nm.

    • Analyze the purity of the crude product based on the peak area of the main peptide peak relative to the total peak area[7].

  • Mass Spectrometry:

    • Confirm the identity of the main peak by collecting the fraction and analyzing it by mass spectrometry to verify the molecular weight of the target peptide.

  • Preparative RP-HPLC:

    • Based on the analytical chromatogram, develop a suitable gradient for preparative purification on a larger C18 column.

    • Inject the remaining crude peptide solution.

    • Collect fractions corresponding to the main peptide peak.

  • Fraction Analysis and Lyophilization:

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the fractions with the desired purity (>95%).

    • Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white fluffy powder.

Applications of this compound Containing Peptides

Targeting G-Protein Coupled Receptors (GPCRs)

Peptides containing the this compound motif are often involved in receptor recognition and activation. A prominent example is Bradykinin, a nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg ) that contains a C-terminal this compound-like motif (Pro-Phe-Arg). Bradykinin is a potent inflammatory mediator that exerts its effects through the Bradykinin B2 receptor, a GPCR[6][8].

// Nodes Bradykinin [label="Bradykinin", fillcolor="#EA4335"]; B2R [label="Bradykinin B2 Receptor\n(GPCR)", fillcolor="#FBBC05"]; Gq_11 [label="Gαq/11", shape=ellipse, fillcolor="#34A853"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#4285F4"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2_plus [label="Ca²⁺", shape=diamond, fillcolor="#EA4335"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#4285F4"]; MAPK_Cascade [label="MAPK Cascade\n(Ras/Raf/MEK/ERK)", fillcolor="#4285F4"]; Cellular_Response [label="Inflammation, Vasodilation,\nPain, Cell Proliferation", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Bradykinin -> B2R [label="Binds"]; B2R -> Gq_11 [label="Activates"]; Gq_11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3 [arrowhead=none]; PIP2 -> DAG [arrowhead=none]; IP3 -> ER [label="Binds to receptor"]; ER -> Ca2_plus [label="Releases"]; DAG -> PKC [label="Activates"]; Ca2_plus -> PKC [label="Activates"]; PKC -> MAPK_Cascade [label="Activates"]; MAPK_Cascade -> Cellular_Response [label="Leads to"]; } dot Caption: Bradykinin B2 Receptor Signaling Pathway.

Protease Inhibitors

The this compound sequence is a key recognition and cleavage site for certain proteases, most notably the HIV-1 protease. This enzyme is essential for the maturation of the HIV virus. First-generation HIV protease inhibitors were designed as transition-state mimetics of the this compound cleavage site, effectively blocking the enzyme's active site and preventing viral replication[9][10].

HIV_Protease_Inhibition

Experimental Workflow Visualization

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853"]; Solution_Phase [label="Solution-Phase Synthesis\nof Fmoc-Phe-Pro-OH", fillcolor="#FBBC05"]; SPPS [label="Solid-Phase Peptide Synthesis (SPPS)\nIncorporating Fmoc-Phe-Pro-OH", fillcolor="#4285F4"]; Cleavage [label="Cleavage from Resin\n& Side-Chain Deprotection", fillcolor="#EA4335"]; Purification [label="Crude Peptide Purification\n(Preparative RP-HPLC)", fillcolor="#FBBC05"]; Analysis [label="Purity & Identity Analysis\n(Analytical RP-HPLC & MS)", fillcolor="#34A853"]; Final_Product [label="Lyophilized Pure Peptide\n(>95% Purity)", shape=ellipse, fillcolor="#4285F4"]; End [label="End", shape=ellipse, fillcolor="#EA4335"];

// Edges Start -> Solution_Phase; Solution_Phase -> SPPS [label="Use as building block"]; SPPS -> Cleavage; Cleavage -> Purification; Purification -> Analysis; Analysis -> Final_Product; Final_Product -> End; Analysis -> Purification [label="Re-purify if needed", style=dashed]; } dot Caption: Peptide Synthesis Workflow.

Conclusion

The use of this compound dipeptides as building blocks in peptide synthesis provides a robust and efficient method for accessing complex and biologically relevant peptides. The protocols and data presented herein offer a comprehensive guide for researchers in the fields of peptide chemistry, drug discovery, and chemical biology. By leveraging the advantages of dipeptide incorporation, scientists can streamline the synthesis of peptides with improved purity and yield, facilitating the exploration of their therapeutic potential as modulators of GPCRs, protease inhibitors, and other important biological targets.

References

Phenylalanine-Proline (Phe-Pro) Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Phenylalanine-Proline (Phe-Pro) derivatives in drug discovery. It covers their synthesis, purification, and application in various therapeutic areas, including cholesterol management, oncology, and infectious diseases. Quantitative data is summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate understanding.

I. Introduction to this compound Derivatives in Drug Discovery

Phenylalanine-Proline (this compound) dipeptides and their derivatives represent a versatile scaffold in medicinal chemistry. The unique structural constraints imposed by the proline residue, combined with the aromatic nature of phenylalanine, make these molecules valuable building blocks for designing peptidomimetics and small molecule drugs that can modulate various biological processes. Their applications span from inhibiting protein-protein interactions (PPIs) to exerting direct effects on cellular signaling pathways.

II. Therapeutic Applications and Mechanisms of Action

This compound derivatives have demonstrated potential in several key therapeutic areas.

Cholesterol-Lowering Applications

Certain this compound dipeptides have been identified as having cholesterol-lowering properties. The primary mechanism involves the down-regulation of the ATP-binding cassette transporter A1 (ABCA1), a key protein in reverse cholesterol transport.

Signaling Pathway: Regulation of ABCA1 by this compound Derivatives

This compound derivatives can influence the expression and activity of ABCA1 through a complex signaling network. The diagram below illustrates the putative pathway by which these derivatives may lead to reduced intestinal cholesterol absorption.

ABCA1_Pathway PhePro This compound Derivative IntestinalCell Intestinal Epithelial Cell PhePro->IntestinalCell Enters cell CholesterolEfflux Cholesterol Efflux TranscriptionFactors Transcription Factors (e.g., LXR/RXR) IntestinalCell->TranscriptionFactors Modulates activity ABCA1_mRNA ABCA1 mRNA ABCA1_Protein ABCA1 Protein ABCA1_mRNA->ABCA1_Protein Translation ABCA1_Protein->CholesterolEfflux Mediates TranscriptionFactors->ABCA1_mRNA Decreases transcription

Putative signaling pathway for cholesterol reduction by this compound derivatives.

Quantitative Data: Cholesterol-Lowering Effects

Compound/PeptideConcentrationEffect on Cholesterol LevelsCell Line/ModelReference
This compound DipeptideNot specifiedSignificantly decreased serum total and non-HDL cholesterolHypercholesterolemic rats[1]
This compound DipeptideNot specifiedSignificantly increased fecal cholesterol excretionHypercholesterolemic rats[1]
This compound DipeptideNot specifiedDown-regulation of intestinal ABCA1 expressionCaco-2 cells[1]
Anticancer Applications

Cyclic peptides containing the Pro-Pro-Phe-Phe sequence have shown cytotoxic and cytostatic effects against melanoma cells. The mechanism of action can involve the induction of apoptosis through various cellular pathways.

Signaling Pathway: Anticancer Mechanism of this compound Derivatives

The diagram below outlines a potential mechanism by which cyclic this compound derivatives may induce apoptosis in cancer cells.

Anticancer_Pathway CyclicPhePro Cyclic this compound Derivative CancerCell Cancer Cell CyclicPhePro->CancerCell Enters cell Mitochondria Mitochondria CancerCell->Mitochondria Induces mitochondrial membrane disruption Caspases Caspase Cascade Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Antimicrobial_Mechanism Peptide This compound Antimicrobial Peptide BacterialMembrane Bacterial Membrane Peptide->BacterialMembrane Binds to membrane Pore Pore Formation (Barrel-Stave Model) BacterialMembrane->Pore Inserts and oligomerizes CellLysis Cell Lysis Pore->CellLysis Leads to SPPS_Workflow cluster_0 SPPS Cycle Deprotection Fmoc Deprotection (Piperidine/DMF) Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., HCTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Deprotection Cleavage Cleavage from Resin (e.g., TFA cocktail) Washing2->Cleavage After final cycle Resin Resin Support Resin->Deprotection Start Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (Mass Spec, NMR) Purification->Characterization

References

Application Notes and Protocols for Cell-Based Evaluation of Phe-Pro Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Phenylalanine-Proline (Phe-Pro) is a naturally occurring bioactive compound found in various food sources. Emerging research suggests its potential role in several physiological processes, including antioxidant, anti-inflammatory, and antihypertensive activities. This document provides detailed application notes and protocols for cell-based assays to evaluate the bioactivity of this compound, offering a comprehensive guide for researchers investigating its therapeutic potential.

Data Presentation: Quantitative Bioactivity of this compound and Related Peptides

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and peptides containing Phenylalanine and Proline residues in various bioassays. This data is crucial for designing experiments and interpreting results.

Peptide/CompoundAssayCell Line/SystemIC50 ValueReference
This compound containing peptides Angiotensin-Converting Enzyme (ACE) InhibitionIn vitro enzymatic assayVaries (e.g., Sec-Pro-Phe-OMe: 183.2 ± 10.6 nM)[1]
Captopril (Positive Control)Angiotensin-Converting Enzyme (ACE) InhibitionIn vitro enzymatic assayNanomolar range[1]
General PeptidesDPPH Radical ScavengingAcellularVaries widely[2][3]
General PeptidesABTS Radical ScavengingAcellularVaries widely[3]
General PeptidesNitric Oxide (NO) InhibitionRAW 264.7 MacrophagesVaries widely[4]
General PeptidesTNF-α InhibitionL929 cellsVaries widely[5]
General PeptidesIL-6 InhibitionU937 cellsVaries widely[6]

Experimental Protocols

Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Fluorometric)

This protocol describes a cell-free enzymatic assay to determine the ACE inhibitory activity of this compound. A more advanced cell-based assay would involve using endothelial cells known to express ACE.

Principle: The assay measures the inhibition of ACE activity by quantifying the fluorescence generated from the cleavage of a fluorogenic substrate by ACE.

Materials:

  • ACE from rabbit lung

  • Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO2)-Pro)

  • Assay buffer (e.g., 100 mM Tris-HCl buffer, pH 8.3, containing 300 mM NaCl)

  • This compound dipeptide

  • Captopril (positive control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • In a 96-well black microplate, add 20 µL of different concentrations of this compound or captopril. For the control well, add 20 µL of assay buffer.

  • Add 20 µL of ACE solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 160 µL of the fluorogenic ACE substrate solution to each well.

  • Immediately measure the fluorescence at an excitation wavelength of 350 nm and an emission wavelength of 420 nm every minute for 30 minutes at 37°C.[7]

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of ACE inhibition for each this compound concentration compared to the control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of this compound to inhibit intracellular reactive oxygen species (ROS) generation in a cell-based model. The non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

Materials:

  • Human hepatocellular carcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound dipeptide

  • Quercetin (B1663063) (positive control)

  • DCFH-DA probe

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or H₂O₂ (oxidant)

  • Phosphate-buffered saline (PBS)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well black microplate at a suitable density and allow them to attach overnight.

  • Remove the culture medium and wash the cells with PBS.

  • Treat the cells with different concentrations of this compound or quercetin dissolved in treatment medium for 1-2 hours.

  • After incubation, wash the cells with PBS.

  • Add the DCFH-DA solution to each well and incubate for 60 minutes in the dark at 37°C.

  • Remove the DCFH-DA solution and wash the cells with PBS.

  • Add the AAPH or H₂O₂ solution to induce oxidative stress.

  • Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour.

  • Calculate the area under the curve for fluorescence versus time.

  • Determine the percentage of ROS inhibition for each this compound concentration compared to the oxidant control.

  • Calculate the Cellular Antioxidant Activity (CAA) value.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay evaluates the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The concentration of nitrite (B80452), a stable product of NO, is measured using the Griess reagent.[1][8]

Materials:

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A negative control group without LPS stimulation should be included.

  • After incubation, collect the cell culture supernatant.

  • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature in the dark.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.[9]

  • Generate a standard curve using sodium nitrite to determine the nitrite concentration in the samples.

  • Calculate the percentage of NO inhibition for each this compound concentration compared to the LPS-stimulated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell Viability Assay (MTT or MTS): It is crucial to perform a cell viability assay in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the this compound dipeptide.

Signaling Pathways and Mechanisms of Action

The bioactivity of peptides is often mediated through their interaction with specific cellular signaling pathways. While direct evidence for this compound is still emerging, peptides are known to modulate key pathways involved in antioxidant and anti-inflammatory responses.

Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular antioxidant defenses.[3][10][11] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, leading to the production of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[12] Bioactive peptides may activate this pathway by inducing a mild oxidative stress or by directly interacting with components of the pathway.

Keap1_Nrf2_Pathway ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation PhePro This compound PhePro->Keap1_Nrf2 may induce dissociation Nrf2_cyto Nrf2 (Cytoplasm) Nrf2_nucleus Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activates Transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection Leads to

Caption: Keap1-Nrf2 antioxidant response pathway.

NF-κB Inflammatory Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[13][14][15][16][17] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). Bioactive peptides can exert anti-inflammatory effects by inhibiting key steps in this pathway, such as IκB degradation or NF-κB nuclear translocation.

NFkB_Pathway LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK Activates PhePro This compound PhePro->IKK may inhibit IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_cyto NF-κB (Cytoplasm) IkB_NFkB->NFkB_cyto IκB degradation, NF-κB release NFkB_nucleus NF-κB (Nucleus) NFkB_cyto->NFkB_nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) NFkB_nucleus->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to

Caption: NF-κB inflammatory signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are crucial in regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis.[7][18][19][20][21] Key MAPK pathways involved in inflammation include the ERK, JNK, and p38 pathways. Inflammatory stimuli can activate these pathways, leading to the activation of transcription factors like AP-1 and NF-κB, which in turn promote the expression of pro-inflammatory mediators. Bioactive peptides may modulate inflammatory responses by interfering with the phosphorylation and activation of specific MAPK proteins.

MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK Activates PhePro This compound PhePro->MAPKKK may inhibit MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces

Caption: General MAPK signaling pathway.

Conclusion

These application notes and protocols provide a framework for the systematic evaluation of the bioactivity of the this compound dipeptide. The combination of enzymatic and cell-based assays will enable a comprehensive assessment of its antioxidant, anti-inflammatory, and ACE inhibitory properties. Further investigation into the specific molecular targets and signaling pathways modulated by this compound will be crucial in elucidating its mechanism of action and potential as a therapeutic agent.

References

Application Notes and Protocols for Computational Docking of Phe-Pro with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the computational docking of the dipeptide Phenylalanine-Proline (Phe-Pro) and its cyclic form, cyclo(this compound), with various protein targets. This document outlines the biological significance of this compound, identifies key protein targets, and provides comprehensive protocols for in silico analysis.

Introduction

The dipeptide this compound is a naturally occurring molecule with diverse biological activities. As a metabolite, it plays a role in various physiological processes.[1] Its cyclic form, cyclo(this compound), acts as a quorum-sensing molecule in certain bacteria and has been shown to modulate host immune responses.[2][3] Understanding the molecular interactions between this compound and its target proteins is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This document focuses on the computational docking of this compound with three primary targets: Dipeptidyl Peptidase IV (DPP-IV), Angiotensin-Converting Enzyme (ACE), and proteins involved in bacterial quorum sensing. Additionally, its interaction with the innate immunity receptor RIG-I is explored.

Target Proteins and Biological Significance

Dipeptidyl Peptidase IV (DPP-IV)

DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1.[4] Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes. Peptides containing proline residues are known to be potential DPP-IV inhibitors.[5] Computational docking of this compound with DPP-IV can help in designing novel dipeptide-based inhibitors. The active site of DPP-IV contains a catalytic triad (B1167595) (Ser630, Asp708, His740) and subsites (S1, S2) that are crucial for substrate binding and catalysis.[4][6]

Angiotensin-Converting Enzyme (ACE)

ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure.[7] ACE inhibitors are widely used to treat hypertension. Food-derived peptides, particularly those containing hydrophobic and aromatic amino acids, have been identified as potential ACE inhibitors.[4][8] Docking studies of this compound with ACE can provide insights into its potential as a natural antihypertensive agent. The active site of ACE contains a zinc ion and several subsites that interact with the peptide backbone and side chains of inhibitors.[9]

Quorum Sensing Proteins in Vibrio vulnificus

Cyclo(this compound) acts as a quorum-sensing signal molecule in the pathogenic bacterium Vibrio vulnificus.[2][10][11] It is involved in a signaling cascade that regulates virulence and stress response.[1][2][10][11] This pathway is initiated by the interaction of cyclo(this compound) with the membrane-associated protein ToxR, which leads to a downstream signaling cascade involving LeuO, vHUαβ, and RpoS.[1][2][10][11] Understanding this interaction through computational docking can aid in the development of anti-infective agents that disrupt bacterial communication.

Retinoic Acid-Inducible Gene I (RIG-I)

RIG-I is an intracellular pattern recognition receptor that plays a crucial role in the innate immune response to viral infections.[12][13] The quorum-sensing molecule cyclo(this compound) from Vibrio vulnificus has been shown to inhibit the RIG-I-mediated antiviral innate immunity by binding to its 2CARD domain, thereby preventing its activation.[3] This highlights an interesting interplay between bacterial signaling molecules and host antiviral defenses.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of this compound and related peptides with their target proteins. It is important to note that specific binding affinity data for this compound with all targets is not always available; in such cases, data for structurally similar or functionally related peptides are provided as a reference.

Table 1: DPP-IV Inhibition Data for Proline-Containing Peptides

PeptideIC50 (µM)Inhibition TypeSource Organism/Method
Phe-Leu-Gln-Pro65.3 ± 3.5CompetitiveCasein Hydrolysate
Trp-Arg< 45CompetitiveSynthetic
Trp-Lys< 45CompetitiveSynthetic
Trp-Leu< 45CompetitiveSynthetic
Ile-Pro-Ile3.5CompetitiveSynthetic
Trp-Pro-CompetitiveSynthetic

Note: IC50 values can vary depending on the assay conditions.[14][15][16]

Table 2: ACE Inhibition Data for this compound and Related Peptides

PeptideIC50 (µM)Ki (mM)Inhibition TypeBinding Energy (kcal/mol)
WWNW19.98 ± 8.19---
WRQF21.35 ± 0.98---
YLLLK-1.51Mixed-8.224
WAFS-2Mixed-
GVQEGAGHYALL-3.18Mixed-7.006

Note: Data for this compound is limited; values for other potent ACE inhibitory peptides are shown for comparison.[8][17][18]

Table 3: Binding Affinity Data for Cyclo(this compound) with Quorum Sensing-Related Proteins

LigandTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Cyclo(this compound)ToxR (modeled)Not available-

Table 4: Interaction Data for Cyclo(this compound) with RIG-I

LigandTarget DomainEffect
Cyclo(this compound)2CARDInhibition of TRIM25-mediated ubiquitination

Note: Quantitative binding affinity data from computational studies is not specified in the provided search results.[3]

Experimental Protocols

Protocol 1: Computational Docking of this compound with DPP-IV

This protocol outlines the steps for performing molecular docking of the this compound dipeptide with the human DPP-IV enzyme using AutoDock Vina.

1. Preparation of the Receptor (DPP-IV): a. Obtain the 3D crystal structure of human DPP-IV from the Protein Data Bank (PDB ID: 1WCY, for example).[7] b. Prepare the protein using AutoDockTools (ADT): i. Remove water molecules and any co-crystallized ligands. ii. Add polar hydrogens. iii. Compute Gasteiger charges. iv. Save the prepared receptor in PDBQT format.

2. Preparation of the Ligand (this compound): a. Generate the 3D structure of the this compound dipeptide using a molecule builder such as Avogadro or ChemDraw. b. Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). c. In ADT, define the rotatable bonds of the ligand. d. Save the prepared ligand in PDBQT format.

3. Grid Box Generation: a. In ADT, define the binding site on the DPP-IV receptor. This is typically centered on the active site where the native ligand was bound.[6] b. Set the grid box dimensions to encompass the entire active site and allow for sufficient rotational and translational freedom of the ligand. A box size of 60 x 60 x 60 Å is often a good starting point.

4. Docking Simulation: a. Create a configuration file for AutoDock Vina specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters. b. Run the docking simulation from the command line.

5. Analysis of Results: a. Analyze the output file, which contains the binding affinities (in kcal/mol) and the root-mean-square deviation (RMSD) for the different docked poses. b. Visualize the docked poses using software like PyMOL or Chimera to examine the interactions (hydrogen bonds, hydrophobic interactions) between this compound and the active site residues of DPP-IV.[6]

Protocol 2: Computational Docking of this compound with ACE

This protocol describes the molecular docking of this compound with the Angiotensin-Converting Enzyme.

1. Preparation of the Receptor (ACE): a. Download the 3D structure of human ACE from the PDB (e.g., PDB ID: 1O86). b. Prepare the ACE structure in ADT by removing water, ligands, adding polar hydrogens, and assigning Gasteiger charges. Save as a PDBQT file.

2. Preparation of the Ligand (this compound): a. Follow the same procedure as described in Protocol 1, step 2.

3. Grid Box Generation: a. Define the grid box around the active site of ACE, which includes the catalytic zinc ion.[9] b. Ensure the grid box is large enough to accommodate the dipeptide.

4. Docking Simulation: a. Use the prepared receptor, ligand, and grid parameters to run the AutoDock Vina simulation.

5. Analysis of Results: a. Evaluate the binding energies of the resulting poses. b. Visualize the interactions, paying close attention to the coordination with the zinc ion and interactions with key active site residues.[9]

Protocol 3: Computational Docking of Cyclo(this compound) with ToxR

This protocol outlines a strategy for docking the cyclic dipeptide cyclo(this compound) with a model of the ToxR sensor domain.

1. Preparation of the Receptor (ToxR): a. As the full-length structure of V. vulnificus ToxR may not be available, obtain a homologous structure or use homology modeling to generate a 3D model of the periplasmic sensor domain. b. Prepare the modeled ToxR structure as described in the previous protocols.

2. Preparation of the Ligand (Cyclo(this compound)): a. Generate the 3D structure of cyclo(this compound). b. Perform energy minimization and prepare the PDBQT file in ADT.

3. Grid Box Generation: a. Identify potential binding pockets on the surface of the ToxR sensor domain using pocket prediction tools. b. Center the grid box on the most probable binding site.

4. Docking Simulation: a. Perform the docking using AutoDock Vina.

5. Analysis of Results: a. Analyze the binding energies and poses to predict the most likely interaction site. b. Examine the specific amino acid residues involved in the interaction to understand the initiation of the quorum-sensing signal.

Signaling Pathways and Workflow Diagrams

Cyclo(this compound) Quorum Sensing Signaling Pathway in Vibrio vulnificus

The following diagram illustrates the signaling cascade initiated by cyclo(this compound) in Vibrio vulnificus.

QuorumSensingPathway cFP Cyclo(this compound) ToxR ToxR (Membrane Receptor) cFP->ToxR Binds to LeuO LeuO (Transcriptional Regulator) ToxR->LeuO Activates vHUab vHUαβ (Histone-like Proteins) LeuO->vHUab Upregulates transcription RpoS_mRNA rpoS mRNA vHUab->RpoS_mRNA Stabilizes RpoS RpoS (Alternative Sigma Factor) RpoS_mRNA->RpoS Translation KatG KatG (Hydroperoxidase I) RpoS->KatG Induces expression Stress_Resistance Oxidative Stress Resistance KatG->Stress_Resistance Leads to

Caption: Cyclo(this compound) mediated quorum-sensing pathway in Vibrio vulnificus.

Experimental Workflow for Computational Docking

The following diagram outlines the general workflow for the computational docking experiments described in the protocols.

DockingWorkflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (PDBQT) Grid_Gen Grid Box Generation Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (PDBQT) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Results Binding Affinity & Pose Analysis Docking->Results Visualization Interaction Visualization (PyMOL/Chimera) Results->Visualization

Caption: General experimental workflow for computational docking.

RIG-I Inhibition by Cyclo(this compound)

This diagram illustrates the mechanism of RIG-I inhibition by cyclo(this compound).

RIG_I_Inhibition cFP Cyclo(this compound) RIG_I RIG-I (2CARD domain) cFP->RIG_I Binds to TRIM25 TRIM25 RIG_I->TRIM25 Prevents binding of Ubiquitination Ubiquitination TRIM25->Ubiquitination Blocked Activation RIG-I Activation Ubiquitination->Activation Inhibited Antiviral_Response Antiviral Innate Immunity Activation->Antiviral_Response Suppressed

References

Application Notes and Protocols for Phe-Pro Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinity chromatography is a powerful technique for the purification of biomolecules based on highly specific interactions between a ligand immobilized on a stationary phase and its target molecule in a mobile phase. The dipeptide Phenylalanine-Proline (Phe-Pro) can be effectively utilized as a ligand for the affinity purification of serine proteases that exhibit a strong preference for cleaving peptide bonds at the C-terminus of aromatic amino acid residues, such as chymotrypsin (B1334515).[1][2]

The rationale for using this compound as an affinity ligand stems from the substrate specificity of chymotrypsin. The Phenylalanine residue mimics the natural substrate recognition site, fitting into the hydrophobic S1 binding pocket of the enzyme.[2][3] The Proline residue, with its rigid cyclic structure, can contribute to the conformational stability and presentation of the Phenylalanine residue for optimal binding. This application note provides a comprehensive overview, detailed protocols, and expected outcomes for the use of this compound as a ligand in affinity chromatography for the purification of chymotrypsin and related proteases.

Principle of this compound Affinity Chromatography

The fundamental principle of this technique lies in the specific and reversible binding interaction between the this compound ligand covalently attached to an inert chromatography matrix (e.g., agarose (B213101) beads) and the active site of chymotrypsin.

A crude protein mixture containing chymotrypsin is passed through the this compound affinity column. Chymotrypsin molecules with a high affinity for the this compound ligand will bind to the matrix, while other proteins with little or no affinity will pass through the column and are washed away. The bound chymotrypsin is then eluted by changing the buffer conditions to disrupt the ligand-enzyme interaction, yielding a highly purified and concentrated enzyme solution.

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data that could be expected from a typical affinity purification of chymotrypsin using a this compound-based affinity matrix. These values are intended to serve as a benchmark for researchers performing this experiment.

ParameterCrude ExtractFlow-throughWashEluate
Total Protein (mg) 500450510
Chymotrypsin Activity (Units) 10,0005001009,400
Specific Activity (Units/mg) 201.120940
Purification Fold 10.05147
Yield (%) 1005194

Note: The data presented in this table is illustrative and based on typical results obtained from affinity chromatography experiments for enzyme purification. Actual results may vary depending on the specific experimental conditions, the source of the crude extract, and the characteristics of the affinity matrix.

Experimental Protocols

Materials and Reagents
  • This compound-Agarose affinity column

  • Crude protein extract containing chymotrypsin (e.g., pancreatic extract)

  • Binding/Equilibration Buffer: 50 mM Tris-HCl, pH 7.8, containing 100 mM NaCl and 10 mM CaCl₂

  • Wash Buffer: 50 mM Tris-HCl, pH 7.8, containing 500 mM NaCl and 10 mM CaCl₂

  • Elution Buffer: 100 mM Glycine-HCl, pH 2.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Spectrophotometer and cuvettes

  • Protein assay reagent (e.g., Bradford or BCA)

  • Chymotrypsin activity assay substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

  • Collection tubes

Protocol 1: Preparation of the this compound Affinity Column

This protocol outlines the steps for preparing the affinity column for use.

  • Resin Slurry Preparation: Gently swirl the bottle of this compound-Agarose resin to obtain a uniform suspension.

  • Column Packing: Carefully pour the slurry into a chromatography column, allowing the resin to settle. Let the storage buffer drain from the column.

  • Equilibration: Wash the column with 10 column volumes (CV) of Binding/Equilibration Buffer. Monitor the pH of the effluent to ensure it matches the pH of the equilibration buffer.

Protocol 2: Affinity Purification of Chymotrypsin

This protocol details the steps for binding, washing, and eluting chymotrypsin.

  • Sample Loading: Apply the crude protein extract to the equilibrated column at a flow rate that allows for sufficient interaction between the enzyme and the ligand (e.g., 0.5-1.0 mL/min). Collect the flow-through fraction.

  • Washing: Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm of the effluent until it returns to baseline. Collect the wash fractions.

  • Elution: Elute the bound chymotrypsin by applying 5-10 CV of Elution Buffer. Collect the eluate in fractions of 1-2 mL into tubes containing Neutralization Buffer (e.g., 100 µL of 1 M Tris-HCl, pH 8.5 per 1 mL of eluate) to immediately neutralize the low pH.

  • Analysis: Determine the protein concentration and chymotrypsin activity in the crude extract, flow-through, wash, and eluate fractions. Analyze the purity of the eluted chymotrypsin using SDS-PAGE.

Protocol 3: Regeneration and Storage of the this compound Affinity Column

Proper regeneration and storage are crucial for maintaining the performance of the affinity column.

  • Regeneration: After elution, wash the column with 5 CV of Elution Buffer followed by 10 CV of Binding/Equilibration Buffer.

  • Storage: For short-term storage, keep the column in Binding/Equilibration Buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide) at 4°C. For long-term storage, consult the manufacturer's instructions.

Visualizations

The following diagrams illustrate the experimental workflow and the principle of binding in this compound affinity chromatography.

experimental_workflow cluster_prep Column Preparation cluster_purification Purification Steps cluster_analysis Analysis prep1 Equilibrate this compound Agarose Column load Load Crude Protein Extract prep1->load wash Wash with High Salt Buffer load->wash Collect Flow-through elute Elute with Low pH Buffer wash->elute Collect Wash analyze Analyze Fractions (Protein Conc., Activity, SDS-PAGE) elute->analyze Collect Eluate

Caption: Experimental workflow for chymotrypsin purification.

binding_principle cluster_matrix Affinity Matrix cluster_mobile_phase Mobile Phase matrix Agarose Bead ligand This compound Ligand matrix->ligand Covalent Linkage chymotrypsin Chymotrypsin ligand->chymotrypsin Specific Binding (Hydrophobic Interaction) other_protein Other Proteins

Caption: Principle of chymotrypsin binding to this compound ligand.

References

Application Notes and Protocols for the Enzymatic Synthesis of Phe-Pro Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic synthesis of the L-phenylalanyl-L-proline (Phe-Pro) dipeptide. The synthesis of dipeptides is a critical process in drug discovery and development, as well as in the food and cosmetic industries. Enzymatic synthesis offers a green and stereospecific alternative to traditional chemical synthesis methods. These notes focus on the use of proteases such as thermolysin and papain for the synthesis of this compound, and also explore the role of prolidase in dipeptide metabolism. Detailed experimental protocols for the synthesis and purification of this compound, along with quantitative data and visualizations of the enzymatic mechanism and experimental workflow, are provided to guide researchers in this field.

Introduction

The dipeptide L-phenylalanyl-L-proline (this compound) is a subject of interest in various scientific and industrial fields due to its potential biological activities and its presence in bioactive peptides. The synthesis of such dipeptides can be achieved through chemical methods; however, these often involve harsh reaction conditions and the need for extensive protecting group strategies. Enzymatic synthesis, utilizing proteases in a reverse proteolysis mode, presents a milder and more stereoselective approach. This methodology leverages the catalytic activity of enzymes like thermolysin and papain to form the peptide bond between phenylalanine and proline precursors.

This application note details the enzymatic synthesis of this compound, providing a comparative overview of different enzymatic approaches. Furthermore, it delves into the significance of prolidase, an enzyme that specifically cleaves Xaa-Pro dipeptides, in the context of collagen metabolism, offering insights into the biological relevance of the this compound linkage.

Enzymatic Synthesis of this compound: A Comparative Overview

The enzymatic synthesis of this compound can be catalyzed by various proteases. The choice of enzyme significantly impacts the reaction conditions and the resulting yield. Below is a summary of the key aspects of using thermolysin and papain for this purpose.

Data Presentation: Quantitative Analysis of Enzymatic this compound Synthesis

While specific quantitative data for the direct enzymatic synthesis of this compound is limited in publicly available literature, the following tables provide representative data for the synthesis of similar dipeptides using thermolysin and papain. This data can serve as a starting point for the optimization of this compound synthesis.

Table 1: Thermolysin-Catalyzed Dipeptide Synthesis

Carboxyl ComponentAmine ComponentEnzyme ConcentrationSubstrate Concentration (Carboxyl/Amine)pHTemperature (°C)Reaction Time (h)Yield (%)
Cbz-Phe-OHLeu-NH₂10 µM0.05 M / 0.05 M7.0375~80[1]
Fmoc-PhePhe (immobilized)Not SpecifiedSaturated solution7.5371699[2]

Table 2: Papain-Catalyzed Dipeptide Synthesis

Carboxyl ComponentAmine ComponentEnzyme ConcentrationSubstrate Concentration (Carboxyl/Amine)pHTemperature (°C)Reaction Time (h)Yield (%)
Z-Ala-OMeAlanine10 µmol substrate/mg papainHigh nucleophile/carboxyl ratio9.2Not SpecifiedNot Specified17-79[3]
Z-Gly-OMeGlutamine10 µmol substrate/mg papainHigh nucleophile/carboxyl ratio9.2Not SpecifiedNot Specified17-79[3]
N-carboxybenzyl-GlyPhe-NH₂1.89 mg/mLNot SpecifiedNot SpecifiedNot Specified298.6[2]

Experimental Protocols

Protocol 1: Thermolysin-Catalyzed Synthesis of this compound

This protocol is adapted from established methods for thermolysin-catalyzed dipeptide synthesis[1][4].

Materials:

  • N-benzyloxycarbonyl-L-phenylalanine (Cbz-Phe-OH)

  • L-proline methyl ester hydrochloride (H-Pro-OMe·HCl)

  • Thermolysin (from Bacillus thermoproteolyticus)

  • N-methylmorpholine (NMM)

  • 0.1 M Phosphate (B84403) buffer (pH 7.0)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • HPLC-grade water and acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Substrate Preparation:

    • Dissolve Cbz-Phe-OH (e.g., 0.05 M) in a minimal amount of a suitable organic solvent miscible with the aqueous buffer, or use a suspension.

    • Dissolve H-Pro-OMe·HCl (e.g., 0.05 M) in 0.1 M phosphate buffer (pH 7.0). Adjust the pH of the proline solution to 7.0 with NMM.

  • Enzymatic Reaction:

    • Combine the Cbz-Phe-OH and H-Pro-OMe solutions.

    • Add thermolysin to a final concentration of 10 µM.

    • Incubate the reaction mixture at 37°C with gentle agitation for 5-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Work-up and Extraction:

    • Once the reaction is complete, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.

    • Extract the product into the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Cbz-Phe-Pro-OMe.

  • Deprotection (Optional):

    • The benzyloxycarbonyl (Cbz) and methyl ester protecting groups can be removed by standard procedures such as catalytic hydrogenation for the Cbz group and saponification for the methyl ester to yield this compound.

Protocol 2: HPLC Purification of this compound Dipeptide

This protocol is a general guideline for the purification of dipeptides and can be adapted for this compound[3][5][6].

Materials:

  • Crude this compound dipeptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (preparative and analytical)

Procedure:

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95% Water with 0.1% TFA / 5% ACN with 0.1% TFA).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Analytical HPLC:

    • Perform an initial analysis on an analytical C18 column to determine the retention time of the this compound dipeptide and to optimize the separation conditions.

    • A typical gradient might be 5% to 95% ACN (with 0.1% TFA) over 30 minutes.

    • Monitor the elution at 214 nm and 254 nm.

  • Preparative HPLC:

    • Scale up the separation to a preparative C18 column using the optimized gradient from the analytical run.

    • Inject the filtered crude sample onto the column.

    • Collect fractions corresponding to the this compound peak.

  • Fraction Analysis and Lyophilization:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the fractions containing pure this compound.

    • Lyophilize the pooled fractions to obtain the purified this compound dipeptide as a white powder.

Visualizations

Prolidase-Collagen Signaling Pathway

Prolidase plays a crucial role in collagen metabolism by catalyzing the final step in the degradation of collagen, releasing proline for collagen resynthesis[4][7][8]. This process is regulated by various signaling pathways.

Prolidase_Collagen_Pathway Extracellular_Matrix Extracellular Matrix (Collagen) MMPs Matrix Metalloproteinases (MMPs) Extracellular_Matrix->MMPs Degradation Dipeptides Xaa-Pro Dipeptides MMPs->Dipeptides Generates Prolidase Prolidase Dipeptides->Prolidase Substrate Proline Proline Prolidase->Proline Hydrolysis Cell_Growth Cell Growth & Proliferation Prolidase->Cell_Growth Promotes Collagen_Synthesis Collagen Synthesis Proline->Collagen_Synthesis Precursor Collagen_Synthesis->Extracellular_Matrix Maintains Integrin β1-Integrin Receptor Integrin->Prolidase Activates IGF1R IGF-1 Receptor IGF1R->Prolidase Activates TGFbR TGF-β Receptor TGFbR->Prolidase Activates

Caption: Prolidase in Collagen Metabolism and Cellular Signaling.

Experimental Workflow for Enzymatic Synthesis and Purification of this compound

The following diagram illustrates the logical flow of the experimental process for synthesizing and purifying the this compound dipeptide.

Experimental_Workflow Start Start Substrate_Prep Substrate Preparation (Cbz-Phe-OH & H-Pro-OMe) Start->Substrate_Prep Enzymatic_Reaction Enzymatic Synthesis (Thermolysin) Substrate_Prep->Enzymatic_Reaction Reaction_Monitoring Reaction Monitoring (TLC/HPLC) Enzymatic_Reaction->Reaction_Monitoring Workup Reaction Work-up & Extraction Reaction_Monitoring->Workup Reaction Complete Purification HPLC Purification Workup->Purification Analysis Purity Analysis (Analytical HPLC) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Fractions Pure Final_Product Pure this compound Dipeptide Lyophilization->Final_Product

Caption: Workflow for this compound Synthesis and Purification.

Conclusion

The enzymatic synthesis of the this compound dipeptide represents a valuable and environmentally friendly alternative to conventional chemical methods. Enzymes like thermolysin and papain have demonstrated their utility in catalyzing the formation of peptide bonds with high stereospecificity. While further optimization is required to achieve high yields specifically for this compound, the provided protocols and data serve as a robust starting point for researchers. The purification of the synthesized dipeptide can be efficiently achieved using reverse-phase HPLC. Understanding the biological context of this compound, particularly through the action of prolidase in collagen metabolism, underscores the importance of this dipeptide in biological systems. The application notes and protocols presented herein are intended to facilitate further research and development in the enzymatic synthesis of peptides for various applications in science and industry.

References

Application Notes and Protocols for the Quantification of Phenylalanyl-Proline (Phe-Pro) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Phenylalanyl-Proline (Phe-Pro) is a breakdown product of dietary proteins and is absorbed in the small intestine. Recent studies have highlighted its potential biological activities, including a role in cholesterol metabolism. Accurate quantification of this compound in biological matrices such as plasma, serum, urine, and tissue is crucial for pharmacokinetic studies, understanding its physiological roles, and for the development of potential therapeutic applications.

Analytical Methods Overview

The choice of analytical method for this compound quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix.

  • LC-MS/MS is the gold standard for high sensitivity and specificity, making it ideal for detecting low concentrations of this compound in complex matrices like plasma.

  • HPLC-UV offers a more accessible and cost-effective alternative, suitable for applications where higher concentrations of this compound are expected.

  • Competitive ELISA can be a high-throughput screening method but requires specific antibody development.

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes typical quantitative performance parameters for the analytical methods described. Please note that specific values can vary depending on the instrument, matrix, and experimental conditions.

Analytical MethodBiological MatrixTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Typical Linearity RangeTypical Recovery (%)
LC-MS/MS Plasma/Serum0.1 - 1 ng/mL0.5 - 5 ng/mL1 - 1000 ng/mL85 - 115
Urine0.5 - 5 ng/mL1 - 10 ng/mL5 - 2000 ng/mL80 - 110
Tissue Homogenate1 - 10 ng/g5 - 25 ng/g10 - 5000 ng/g75 - 105
HPLC-UV Plasma/Serum50 - 100 ng/mL100 - 200 ng/mL0.2 - 50 µg/mL80 - 110
Urine100 - 200 ng/mL200 - 500 ng/mL0.5 - 100 µg/mL75 - 105
Tissue Homogenate200 - 500 ng/g500 - 1000 ng/g1 - 200 µg/g70 - 100

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices

Effective sample preparation is critical to remove interfering substances and enrich the analyte of interest.

1.1. Plasma and Serum

1.1.1. Protein Precipitation (for LC-MS/MS and HPLC-UV)

This method is quick and effective for removing the majority of proteins.

  • Materials:

    • Plasma or serum sample

    • Ice-cold acetonitrile (B52724) (ACN)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Refrigerated microcentrifuge

  • Protocol:

    • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Incubate at -20°C for 30 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant containing this compound and transfer to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS or HPLC-UV analysis.

1.1.2. Solid-Phase Extraction (SPE) (for higher purity in LC-MS/MS)

SPE provides a cleaner sample by removing salts and other interferences.

  • Materials:

    • Plasma or serum sample (pre-treated with protein precipitation)

    • SPE cartridges (e.g., C18, 100 mg)

    • SPE manifold

    • Methanol (B129727) (for conditioning)

    • Ultrapure water (for equilibration)

    • Washing solution (e.g., 5% methanol in water)

    • Elution solvent (e.g., 90% acetonitrile in water with 0.1% formic acid)

  • Protocol:

    • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

    • Equilibration: Pass 1 mL of ultrapure water through the cartridge. Do not allow the cartridge to dry.

    • Loading: Load the reconstituted supernatant from the protein precipitation step onto the cartridge.

    • Washing: Pass 1 mL of the washing solution through the cartridge to remove polar impurities.

    • Elution: Elute this compound with 1 mL of the elution solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

1.2. Urine

Urine samples generally require less extensive cleanup than plasma but may need dilution.

  • Protocol:

    • Thaw frozen urine samples at room temperature.

    • Vortex the sample to ensure homogeneity.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.

    • Collect the supernatant.

    • For LC-MS/MS, a simple dilution (e.g., 1:10) with the initial mobile phase may be sufficient.

    • For HPLC-UV, if high salt concentration is an issue, perform SPE as described for plasma/serum.

1.3. Tissue Homogenates

This protocol is for the extraction of small molecules like dipeptides from tissue samples.

  • Materials:

    • Tissue sample (e.g., liver, intestine)

    • Homogenization buffer (e.g., Phosphate Buffered Saline - PBS)

    • Bead-based homogenizer or Dounce homogenizer

    • Ice-cold acetonitrile

  • Protocol:

    • Weigh the frozen tissue sample (e.g., 50-100 mg).

    • Add 500 µL of ice-cold homogenization buffer.

    • Homogenize the tissue on ice until no visible tissue fragments remain.

    • Transfer the homogenate to a microcentrifuge tube.

    • Perform protein precipitation by adding three volumes of ice-cold acetonitrile to the homogenate.

    • Vortex and centrifuge as described in the plasma protein precipitation protocol.

    • Proceed with the supernatant for analysis, potentially including an SPE cleanup step.

G cluster_sample Biological Sample cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma/Serum ppt Protein Precipitation (Acetonitrile) plasma->ppt urine Urine centrifuge Centrifugation urine->centrifuge tissue Tissue homogenize Homogenization tissue->homogenize spe Solid-Phase Extraction (C18) ppt->spe hplc HPLC-UV ppt->hplc lcms LC-MS/MS spe->lcms spe->hplc homogenize->ppt dilute Dilution centrifuge->dilute dilute->lcms

General workflow for biological sample preparation.
Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is based on a method for quantifying dipeptides in plasma and is adaptable for other matrices.[1] It utilizes derivatization to enhance sensitivity and chromatographic performance.

  • Materials:

    • Prepared sample extract

    • This compound analytical standard

    • Internal Standard (IS) (e.g., stable isotope-labeled this compound)

    • AccQ•Tag™ Ultra Derivatization Kit

    • UPLC-MS/MS system (e.g., Triple Quadrupole)

  • LC Conditions:

    • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5-50% B (linear gradient)

      • 8-9 min: 50-95% B (linear gradient)

      • 9-10 min: 95% B (hold)

      • 10-10.1 min: 95-5% B (linear gradient)

      • 10.1-12 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Note: The exact m/z values will depend on the derivatization tag used. For AccQ•Tag derivatized this compound, the precursor ion will be the [M+H]+ of the derivatized dipeptide. A characteristic fragment ion for AccQ•Tag derivatized compounds is m/z 171.1.[1] A second, peptide-specific fragment should also be monitored.

      • This compound (derivatized): Precursor ion (Q1) -> Product ion 1 (Q3), Product ion 2 (Q3)

      • IS (derivatized): Precursor ion (Q1) -> Product ion 1 (Q3), Product ion 2 (Q3)

  • Derivatization Protocol (AccQ•Tag™):

    • Reconstitute the sample and standards in 20 µL of 0.1 M HCl.

    • Add 60 µL of AccQ•Tag Ultra Borate Buffer.

    • Add 20 µL of freshly prepared AccQ•Tag Ultra Reagent.

    • Vortex immediately for 1 minute.

    • Incubate at 55°C for 10 minutes.

    • The sample is now ready for injection.

  • Quantification:

    • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • The concentration of this compound in the samples is determined from the calibration curve.

G start Prepared Sample Extract deriv Derivatization with AccQ•Tag™ start->deriv inject Inject into UPLC System deriv->inject separate Chromatographic Separation (C18 Reversed-Phase) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize select_precursor Quadrupole 1 (Q1) Select Precursor Ion ionize->select_precursor fragment Collision Cell (Q2) Fragment Ion select_precursor->fragment select_product Quadrupole 3 (Q3) Select Product Ions fragment->select_product detect Detector (MRM Signal) select_product->detect quantify Quantification (Peak Area Ratio vs. Concentration) detect->quantify

LC-MS/MS workflow for this compound quantification.
Protocol 3: Quantification of this compound by HPLC-UV

This protocol provides a general framework for this compound analysis using HPLC with UV detection. Optimization of the mobile phase and gradient will be necessary for specific applications.

  • Materials:

    • Prepared sample extract

    • This compound analytical standard

    • HPLC system with UV detector

  • HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5-40% B (linear gradient)

      • 15-17 min: 40-95% B (linear gradient)

      • 17-19 min: 95% B (hold)

      • 19-19.1 min: 95-5% B (linear gradient)

      • 19.1-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • UV Detection: 214 nm (for the peptide bond) and 257 nm (for the phenylalanine aromatic ring).[2]

  • Quantification:

    • A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the standards.

    • The concentration of this compound in the samples is determined from the calibration curve.

G start Prepared Sample Extract inject Inject into HPLC System start->inject separate Chromatographic Separation (C18 Reversed-Phase) inject->separate detect UV Detection (214 nm / 257 nm) separate->detect quantify Quantification (Peak Area vs. Concentration) detect->quantify

HPLC-UV workflow for this compound quantification.

Biological Significance and Signaling Pathways

This compound and Cholesterol Metabolism

Recent research has identified this compound as a dipeptide with cholesterol-lowering properties. It has been shown to down-regulate the intestinal ATP-binding cassette transporter A1 (ABCA1).[3] ABCA1 is a key protein involved in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion. By down-regulating intestinal ABCA1, this compound may reduce cholesterol absorption.

G phe_pro This compound (in intestinal lumen) pept1 PepT1 Transporter phe_pro->pept1 Uptake abca1 ABCA1 Transporter phe_pro->abca1 Down-regulates enterocyte Intestinal Enterocyte pept1->enterocyte enterocyte->abca1 cholesterol_abs Cholesterol Absorption abca1->cholesterol_abs Reduces cholesterol_efflux Cholesterol Efflux abca1->cholesterol_efflux cholesterol_abs->enterocyte reduction Reduced G phe_pro Dipeptide (e.g., this compound) pept1 PepT1 Transporter (on cell membrane) phe_pro->pept1 Binds jak2 JAK2 pept1->jak2 Activates stat5 STAT5 jak2->stat5 Phosphorylates nucleus Nucleus stat5->nucleus Translocates to gene_transcription Gene Transcription (e.g., IGF-1) nucleus->gene_transcription cellular_response Cellular Response (Growth, Metabolism) gene_transcription->cellular_response

References

Application of Phe-Pro in Nanostructure Self-Assembly: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the dipeptide Phenylalanine-Proline (Phe-Pro) in the self-assembly of nanostructures for biomedical applications, particularly in the realm of drug delivery. While direct and extensive quantitative data for this compound is emerging, the principles of self-assembly and application are well-represented by its close analog, Phenylalanine-Phenylalanine (Phe-Phe), which will be used as a primary reference herein.

The self-assembly of short peptides like this compound is primarily driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking between the aromatic phenylalanine residues.[1][2] Proline's unique cyclic structure introduces conformational rigidity, influencing the morphology of the resulting nanostructures. These self-assembled nanostructures, which can range from nanotubes and nanofibers to hydrogels, offer significant potential as biocompatible and biodegradable carriers for therapeutic agents.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for dipeptide-based nanostructures, primarily drawing from studies on Phe-Phe and its derivatives as illustrative examples.

ParameterValueDipeptide VariantNotesReference
Nanoparticle Size 50 - 260 nmH₂N-Phe-Phe-COOHHomogenous tubular shape formulated in distilled water.[5]
~15 nmH-Phe-Phe-gly-G-aeg-NH₂Spherical nanoparticles.[6]
~200 nmH-Phe-Phe-gly-T-aeg-NH₂Spherical nanoparticles.[6]
Zeta Potential up to +30 mVH₂N-Phe-Phe-COOHIndicates good stability in suspension.[5]
-24.62 ± 0.52 mVBoc-Phe-IleSuggests stability in aqueous medium.[7]
Drug Loading Capacity >85%H₂N-Phe-Phe-COOHUsing sodium fluorescein (B123965) as a model hydrophilic drug.[5]
Encapsulation Efficiency High (not quantified)Phe-Phe derivativesEfficient encapsulation of hydrophobic drugs like hydroxycamptothecin.[3]

Table 1: Physicochemical Properties of Dipeptide Nanostructures. This table provides an overview of the typical size and surface charge characteristics of self-assembled dipeptide nanostructures. Zeta potential is a key indicator of the stability of colloidal dispersions; values greater than +30 mV or less than -30 mV typically indicate good stability.[8]

DrugDipeptide CarrierRelease ProfileRelease ConditionsReference
Sodium FluoresceinH₂N-Phe-Phe-COOHBurst releasepH 5.5 and 7.4[5]
HydroxycamptothecinPhe-Phe derivative nanofibersSustained release over one weekNot specified[3]
Dexamethasone and TaxolPhe-Phe derivative hydrogelHydrolysis-dependent37 °C, release over 48 hours for taxol derivative[3]
Dexamethasone and 10-hydroxycaptothecinPhe-Phe derivative hydrogelHydrolysis-dependent37 °C, release over two weeks[3]

Table 2: Drug Release Characteristics from Dipeptide Nanostructures. This table summarizes the release kinetics of various drugs from dipeptide-based nanocarriers. The release profile can be tuned from rapid burst release to sustained delivery over weeks, depending on the drug, the specific dipeptide derivative, and the nanostructure morphology.

Experimental Protocols

Protocol 1: Synthesis of this compound Nanostructures via Solvent-Shifting Method

This protocol describes a common method for inducing the self-assembly of dipeptides into nanostructures.

Materials:

  • This compound dipeptide powder

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

  • Deionized water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Prepare a stock solution of the this compound dipeptide in HFIP at a concentration of 10-100 mg/mL.[1]

  • In a sterile microcentrifuge tube, add the desired volume of the this compound stock solution.

  • Rapidly inject a specific volume of aqueous solution (deionized water or PBS) into the HFIP-peptide solution to achieve the final desired peptide concentration (e.g., 0.1-1 mg/mL). The ratio of HFIP to the aqueous phase will influence the resulting nanostructure morphology.

  • Vortex the mixture for 30 seconds to ensure homogeneity.

  • Sonicate the sample in a bath sonicator for 5-10 minutes to facilitate uniform self-assembly.

  • Allow the solution to incubate at room temperature for at least 1 hour, or overnight, to allow for the stabilization of the nanostructures.

  • The resulting nanostructures can be characterized using various techniques as described in Protocol 2.

Protocol 2: Characterization of this compound Nanostructures

1. Morphology Analysis (Transmission Electron Microscopy - TEM):

  • Place a 5-10 µL drop of the nanostructure suspension onto a carbon-coated copper grid.
  • Allow the sample to adsorb for 1-2 minutes.
  • Wick away the excess liquid with filter paper.
  • (Optional) For negative staining, add a drop of 2% uranyl acetate (B1210297) solution for 30-60 seconds, then wick away the excess.
  • Allow the grid to air-dry completely before imaging with a TEM.

2. Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS):

  • Dilute the nanostructure suspension in deionized water or PBS to an appropriate concentration for DLS analysis (typically in the µg/mL range).
  • Transfer the diluted sample to a disposable cuvette.
  • Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument. A PDI value below 0.3 is generally considered acceptable for a monodisperse sample.[9]
  • For zeta potential measurement, use an appropriate folded capillary cell and measure the electrophoretic mobility. The instrument software will convert this to the zeta potential.[8]

Protocol 3: Drug Loading into this compound Nanostructures

This protocol describes a passive drug loading method where the drug is encapsulated during the self-assembly process.

Materials:

  • This compound dipeptide

  • Drug to be encapsulated

  • Solvents (e.g., HFIP and aqueous buffer) as described in Protocol 1

Procedure:

  • Co-dissolve the this compound dipeptide and the drug in HFIP. The molar ratio of dipeptide to drug should be optimized based on the drug's properties and desired loading.

  • Induce self-assembly by adding the aqueous buffer as described in Protocol 1. The drug will be entrapped within the forming nanostructures.

  • To separate the drug-loaded nanostructures from the free, unloaded drug, centrifuge the suspension at high speed (e.g., >12,000 x g) for 20-30 minutes.

  • Carefully collect the supernatant containing the unloaded drug. The pellet consists of the drug-loaded nanostructures.

  • Wash the pellet by resuspending it in fresh buffer and repeating the centrifugation step. This can be done 2-3 times to ensure the removal of all free drug.

  • Quantify the amount of drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Protocol 4: In Vitro Drug Release Study

This protocol outlines a method to assess the release of a drug from the this compound nanostructures over time.

Materials:

  • Drug-loaded this compound nanostructures

  • Release buffer (e.g., PBS at pH 7.4 to simulate physiological conditions, or acetate buffer at pH 5.5 to simulate the tumor microenvironment)[5]

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanostructures.

  • Shaking incubator or water bath

Procedure:

  • Resuspend a known amount of drug-loaded nanostructures in a specific volume of release buffer.

  • Transfer the suspension into a dialysis bag.

  • Place the dialysis bag in a larger volume of the same release buffer (e.g., 50-100 times the volume in the bag) to ensure sink conditions.

  • Incubate at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the external buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

  • Plot the cumulative drug release (%) versus time to obtain the release profile.

Visualizations

G cluster_prep Preparation cluster_assembly Self-Assembly & Drug Loading cluster_purification Purification & Analysis This compound Powder This compound Powder Stock Solution Stock Solution This compound Powder->Stock Solution HFIP HFIP HFIP->Stock Solution Drug Drug Drug->Stock Solution Solvent Shift Solvent Shift Stock Solution->Solvent Shift Aqueous Buffer Aqueous Buffer Aqueous Buffer->Solvent Shift Self-Assembly Self-Assembly Solvent Shift->Self-Assembly Centrifugation Centrifugation Self-Assembly->Centrifugation Washing Washing Centrifugation->Washing Drug-Loaded Nanostructures Drug-Loaded Nanostructures Washing->Drug-Loaded Nanostructures Characterization Characterization Drug-Loaded Nanostructures->Characterization

Caption: Experimental workflow for the synthesis and drug loading of this compound nanostructures.

G This compound Monomers This compound Monomers Hydrophobic Collapse Hydrophobic Collapse This compound Monomers->Hydrophobic Collapse π-π Stacking π-π Stacking This compound Monomers->π-π Stacking Hydrogen Bonding Hydrogen Bonding This compound Monomers->Hydrogen Bonding Nucleation Nucleation Hydrophobic Collapse->Nucleation π-π Stacking->Nucleation Hydrogen Bonding->Nucleation Elongation Elongation Nucleation->Elongation Stable Nanostructure Stable Nanostructure Elongation->Stable Nanostructure

Caption: Mechanism of this compound dipeptide self-assembly into stable nanostructures.

G Proline-Rich Peptide Nanostructure Proline-Rich Peptide Nanostructure Cell Membrane Interaction Cell Membrane Interaction Proline-Rich Peptide Nanostructure->Cell Membrane Interaction Internalization Internalization Cell Membrane Interaction->Internalization SH3 Domain Proteins SH3 Domain Proteins Internalization->SH3 Domain Proteins Other Pro-Binding Domains Other Pro-Binding Domains Internalization->Other Pro-Binding Domains Modulation of Signaling Modulation of Signaling SH3 Domain Proteins->Modulation of Signaling Other Pro-Binding Domains->Modulation of Signaling Cellular Response Cellular Response Modulation of Signaling->Cellular Response

Caption: Potential influence of proline-rich peptide nanostructures on cellular signaling pathways.

Concluding Remarks

The self-assembly of this compound dipeptides presents a promising platform for the development of novel nanomaterials for drug delivery and other biomedical applications. The protocols and data provided, largely based on the well-characterized Phe-Phe analogue, offer a solid foundation for researchers entering this field. Further investigation is warranted to elucidate the specific quantitative parameters and unique properties of this compound-based nanostructures. The inherent biocompatibility and tunability of these peptide-based systems underscore their potential to address key challenges in modern therapeutics.

References

Application Notes and Protocols for Phe-Pro-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dipeptide Phenylalanine-Proline (Phe-Pro) is a significant structural motif found in a variety of bioactive molecules, including a notable class of enzyme inhibitors. The unique conformational constraints imposed by the proline residue, combined with the hydrophobic nature of the phenylalanine side chain, make the this compound scaffold an attractive starting point for the rational design of potent and selective inhibitors targeting several key enzyme families. These enzymes are implicated in a range of physiological and pathological processes, making their inhibitors promising candidates for therapeutic development.

This document provides detailed application notes on the use of this compound in the development of inhibitors for four major classes of enzymes: Dipeptidyl Peptidase-IV (DPP-4), Prolyl Oligopeptidase (POP), Aminopeptidase (B13392206) P, and Thrombin. It also includes comprehensive experimental protocols for assessing the inhibitory activity of this compound-based compounds against these enzymes.

Application Notes

Dipeptidyl Peptidase-IV (DPP-4) Inhibitors

Therapeutic Relevance: DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. Consequently, DPP-4 inhibitors are an established class of oral antidiabetic agents for the management of type 2 diabetes mellitus.[2][3]

Mechanism of Action: this compound-based structures can act as peptidomimetic inhibitors that bind to the active site of DPP-4. The enzyme preferentially cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine (B10760859) residue at the penultimate position.[1][4] this compound analogs can mimic this substrate recognition, allowing for tight binding and inhibition of the enzyme's catalytic activity.

Signaling Pathway: DPP-4 inhibitors exert their therapeutic effect by modulating the incretin signaling pathway. By preventing the degradation of GLP-1 and GIP, these inhibitors enhance the activation of their respective G-protein coupled receptors (GPCRs) on pancreatic β-cells. This leads to an increase in intracellular cyclic AMP (cAMP) levels, activation of Protein Kinase A (PKA) and Epac2, and ultimately, potentiation of glucose-stimulated insulin secretion.

Incretin_Signaling_Pathway cluster_Gut Gut (L-cells) cluster_Bloodstream Bloodstream cluster_Pancreas Pancreatic β-cell Nutrient_Intake Nutrient Intake GLP1_GIP GLP-1 & GIP (Incretins) Nutrient_Intake->GLP1_GIP GLP1_GIP_active Active GLP-1 & GIP GLP1_GIP->GLP1_GIP_active DPP4 DPP-4 Enzyme GLP1_GIP_active->DPP4 Degradation GLP1R GLP-1 Receptor GLP1_GIP_active->GLP1R Binding GLP1_GIP_inactive Inactive Products DPP4->GLP1_GIP_inactive Inhibitor This compound based DPP-4 Inhibitor Inhibitor->DPP4 Inhibition AC Adenylate Cyclase GLP1R->AC Activation cAMP ↑ cAMP AC->cAMP PKA_Epac2 PKA / Epac2 cAMP->PKA_Epac2 Activation Insulin ↑ Insulin Secretion PKA_Epac2->Insulin Glucose_Metabolism Improved Glucose Metabolism Insulin->Glucose_Metabolism

Caption: Incretin Signaling Pathway and DPP-4 Inhibition.
Prolyl Oligopeptidase (POP) Inhibitors

Therapeutic Relevance: Prolyl oligopeptidase (POP; also known as prolyl endopeptidase) is a serine protease that cleaves small peptides (<30 amino acids) at the C-terminal side of proline residues.[5] It is implicated in the metabolism of several neuropeptides and hormones involved in memory and learning, such as substance P and arginine-vasopressin.[5][6] Consequently, POP inhibitors are being investigated as potential cognitive enhancers for neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as for neuropsychiatric disorders.[7]

Mechanism of Action: this compound containing compounds can serve as a scaffold for the design of potent POP inhibitors. These inhibitors typically interact with the active site of the enzyme, preventing the binding and cleavage of its natural substrates. The development of slow-binding inhibitors has been a key strategy, where the inhibitor forms a stable complex with the enzyme, leading to prolonged inhibition.[8]

Signaling Pathway Involvement: The precise signaling pathways regulated by POP are still under investigation, but it is known to influence several cellular processes.[9] POP inhibition has been shown to activate autophagy and reduce oxidative stress.[10] In some cellular contexts, POP can regulate the ERK signaling pathway, which is a key cascade in cell proliferation, differentiation, and survival.[11]

POP_Signaling_Involvement POP Prolyl Oligopeptidase (POP) Neuropeptides Neuropeptide Metabolism (e.g., Substance P) POP->Neuropeptides Modulates ERK_Pathway ERK Signaling Pathway POP->ERK_Pathway Regulates Autophagy Autophagy POP->Autophagy Influences Oxidative_Stress Oxidative Stress POP->Oxidative_Stress Influences Inhibitor This compound based POP Inhibitor Inhibitor->POP Cognitive_Function Cognitive Function Neuropeptides->Cognitive_Function Cell_Survival Cell Survival & Proliferation ERK_Pathway->Cell_Survival

Caption: Cellular Processes Influenced by Prolyl Oligopeptidase (POP).
Aminopeptidase P Inhibitors

Therapeutic Relevance: Aminopeptidase P (APP) is a metalloprotease that specifically cleaves the N-terminal amino acid from peptides where the penultimate residue is proline. A key substrate for APP is bradykinin (B550075), a potent vasodilator.[12] By cleaving the Arg1-Pro2 bond, APP contributes to the degradation of bradykinin.[13] Inhibition of APP can potentiate the effects of bradykinin, which is particularly relevant in the context of treatment with angiotensin-converting enzyme (ACE) inhibitors, where bradykinin degradation by ACE is blocked.[14] This makes APP inhibitors potential agents for managing hypertension and cardiovascular diseases.

Mechanism of Action: this compound analogs can be designed to inhibit Aminopeptidase P. These inhibitors would bind to the active site of the enzyme, preventing the hydrolysis of substrates like bradykinin.

Signaling Pathway: The primary pathway of relevance for APP inhibition is the bradykinin degradation pathway. Bradykinin exerts its effects through binding to B1 and B2 receptors, leading to vasodilation and other cardiovascular effects. Several enzymes, including ACE and APP, are responsible for its inactivation. By inhibiting APP, the half-life of bradykinin is extended, enhancing its physiological effects.

Bradykinin_Degradation_Pathway cluster_Enzymes Degrading Enzymes Bradykinin Bradykinin (Active) APP Aminopeptidase P (APP) Bradykinin->APP Cleavage of Arg-Pro bond ACE Angiotensin-Converting Enzyme (ACE) Bradykinin->ACE Other Other Kininases Bradykinin->Other Vasodilation Vasodilation & Cardioprotection Bradykinin->Vasodilation Binds to B1/B2 Receptors Inactive_Metabolites Inactive Metabolites APP->Inactive_Metabolites ACE->Inactive_Metabolites Other->Inactive_Metabolites Inhibitor This compound based APP Inhibitor Inhibitor->APP Inhibition

Caption: Bradykinin Degradation Pathway and Aminopeptidase P Inhibition.
Thrombin Inhibitors

Therapeutic Relevance: Thrombin (Factor IIa) is a serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin, leading to the formation of a blood clot.[15] It is also a potent activator of platelets. Unregulated thrombin activity can lead to thrombosis, a major cause of heart attacks and strokes. Therefore, thrombin inhibitors are critical anticoagulant drugs used for the prevention and treatment of thrombotic disorders.

Mechanism of Action: Peptidomimetic inhibitors containing a (D)-Phe-Pro sequence have been shown to be highly potent and competitive inhibitors of thrombin.[16] The (D)-Phe-Pro motif helps to pre-organize the inhibitor into a conformation that fits favorably into the active site of thrombin, leading to high binding affinity.[16]

Signaling Pathway: Thrombin's primary role is in the coagulation cascade. It also mediates cellular signaling through Protease-Activated Receptors (PARs), particularly PAR1, PAR3, and PAR4.[17][18] Thrombin cleaves the N-terminal domain of these GPCRs, unmasking a new N-terminus that acts as a tethered ligand, leading to receptor activation and downstream signaling through G-proteins (Gq, G12/13, and Gi). This signaling cascade in platelets leads to shape change, granule secretion, and aggregation, all contributing to thrombus formation.

Thrombin_Signaling_Pathway cluster_Coagulation Coagulation Cascade cluster_Platelet Platelet Activation Thrombin Thrombin (Factor IIa) Fibrinogen Fibrinogen Thrombin->Fibrinogen PARs PAR1, PAR3, PAR4 Thrombin->PARs Cleavage & Activation Inhibitor (D)-Phe-Pro based Thrombin Inhibitor Inhibitor->Thrombin Inhibition Fibrin Fibrin Clot Fibrinogen->Fibrin Conversion Thrombosis Thrombosis Fibrin->Thrombosis G_Proteins Gq, G12/13, Gi PARs->G_Proteins Activation Signaling_Cascade Downstream Signaling (e.g., PLC, Rho) G_Proteins->Signaling_Cascade Platelet_Response Platelet Aggregation & Granule Release Signaling_Cascade->Platelet_Response Platelet_Response->Thrombosis

Caption: Thrombin's Role in Coagulation and Platelet Activation.

Quantitative Data Summary

The following tables summarize the inhibitory potency (IC50 and Ki values) of representative this compound containing inhibitors against their respective target enzymes.

Table 1: Dipeptidyl Peptidase-IV (DPP-4) Inhibitors

CompoundScaffoldIC50 (nM)Ki (nM)SelectivityReference
Sitagliptinβ-amino acid derivative19->2600-fold vs DPP8/DPP9[2]
VildagliptinCyanopyrrolidine62->200-fold vs DPP8/DPP9[19]
K-579--Potent at nM conc.-[19]

Table 2: Prolyl Oligopeptidase (POP) Inhibitors

CompoundScaffoldIC50 (nM)Ki (nM)NotesReference
KYP-20474-phenylbutanoyl-L-prolyl-cyanopyrrolidine--Induces autophagy[10]
Z-Pro-ProlinalN-benzyloxycarbonyl-L-prolyl-L-prolinal-15-[6]
Inhibitor with CHO groupIsophthalic acid bis-(L-prolylpyrrolidine) amide derivative-0.1 - 11.8Slow-binding[8]

Table 3: Aminopeptidase P Inhibitors

CompoundScaffoldIC50 (µM)Ki (µM)NotesReference
ApstatinN-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-prolyl-L-prolyl-L-alaninamide-2.6Linear mixed-type inhibition[13]

Table 4: Thrombin Inhibitors

CompoundScaffoldIC50 (nM)Ki (pM)NotesReference
Ac-(D)this compound-boroArg-OHBoronic acid peptide analog-40Potent, competitive inhibitor[16]

Experimental Protocols

General Workflow for Enzyme Inhibition Assay

The general workflow for determining the inhibitory potential of a compound involves measuring the enzyme's activity in the presence and absence of the inhibitor.

Experimental_Workflow start Start prep Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Dilutions - Assay Buffer start->prep plate_setup Set up 96-well plate: - Control wells (no inhibitor) - Blank wells (no enzyme) - Test wells (with inhibitor) prep->plate_setup pre_incubation Pre-incubate enzyme with inhibitor plate_setup->pre_incubation reaction_start Initiate reaction by adding substrate pre_incubation->reaction_start incubation Incubate at optimal temperature reaction_start->incubation measurement Measure signal (fluorescence/absorbance) kinetically or at endpoint incubation->measurement analysis Data Analysis: - Calculate % inhibition - Determine IC50 value measurement->analysis end End analysis->end

Caption: General workflow for an in vitro enzyme inhibition assay.
Protocol 1: Dipeptidyl Peptidase-IV (DPP-4) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available DPP-4 inhibitor screening kits.[20][21]

Materials:

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Human recombinant DPP-4 enzyme

  • DPP-4 Substrate: Gly-Pro-AMC (H-Gly-Pro-7-amido-4-methylcoumarin)

  • DPP-4 Inhibitor (e.g., Sitagliptin) as a positive control

  • Test compounds (this compound based inhibitors)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 350-360/450-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare DPP-4 Assay Buffer.

    • Dilute the DPP-4 enzyme to the desired concentration in assay buffer. Keep on ice.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in DMSO and then dilute to the working concentration in assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in assay buffer.

  • Assay Protocol:

    • To a 96-well black microplate, add reagents in the following order:

      • 100% Initial Activity Wells: 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, 10 µL solvent (same as inhibitor).

      • Background Wells: 40 µL Assay Buffer, 10 µL solvent.

      • Positive Control Wells: 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, 10 µL Sitagliptin solution.

      • Inhibitor Wells: 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, 10 µL of each test compound dilution.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 50 µL of the diluted Substrate Solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Fluorescence_inhibitor / Fluorescence_100%_activity)) * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Prolyl Oligopeptidase (POP) Inhibition Assay (Fluorometric)

This protocol is based on a common fluorometric assay for POP activity.[22][23][24]

Materials:

  • POP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

  • Purified POP enzyme

  • POP Substrate: Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-L-prolyl-7-amido-4-methylcoumarin)

  • Positive control inhibitor (e.g., Z-Pro-Prolinal)

  • Test compounds

  • 96-well black microplate

  • Fluorometer (Ex/Em = 360-380/460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in POP Assay Buffer.

    • Dilute the POP enzyme in Assay Buffer to the desired concentration.

    • Prepare the substrate working solution by diluting a stock solution of Z-Gly-Pro-AMC in DMSO with Assay Buffer.

  • Assay Protocol:

    • In a 96-well black microplate, add 25 µL of each inhibitor dilution (or buffer for control).

    • Add 25 µL of the diluted POP enzyme solution to all wells except the blank (add 25 µL of Assay Buffer to blank wells).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the substrate working solution to each well.

  • Measurement:

    • Immediately measure the fluorescence in kinetic mode for at least 15-30 minutes, with readings taken every minute.

  • Data Analysis:

    • Calculate the rate of reaction (RFU/min) from the linear portion of the curve for each well.

    • Subtract the rate of the blank control from the rates of all other wells.

    • Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.

Protocol 3: Aminopeptidase P Inhibition Assay (Spectrophotometric)

This is a general protocol for aminopeptidases that can be adapted for Aminopeptidase P, using an appropriate substrate.

Materials:

  • Assay Buffer (e.g., 200 mM Tricine, pH 8.0)

  • Aminopeptidase P enzyme

  • Substrate: L-Leucine-p-nitroanilide (or a more specific substrate for APP if available)

  • Test compounds

  • 96-well clear microplate

  • Spectrophotometric microplate reader (405 nm)

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Dilute the enzyme in a suitable buffer containing a stabilizing agent like BSA.

    • Prepare the substrate solution in a suitable solvent (e.g., methanol) and then dilute with buffer.

  • Assay Protocol:

    • Set up the microplate with control, blank, and test wells.

    • Add the enzyme and inhibitor (or buffer for control) to the respective wells and pre-incubate.

    • Initiate the reaction by adding the substrate solution.

  • Measurement:

    • Monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitroaniline.

  • Data Analysis:

    • Determine the reaction rates and calculate the percent inhibition and IC50 values as described in the previous protocols.

Protocol 4: Thrombin Inhibition Assay (Fluorometric)

This protocol is based on commercially available thrombin activity assay kits.[1][5][10][25]

Materials:

  • Thrombin Assay Buffer

  • Human Thrombin enzyme

  • Thrombin Substrate (e.g., a synthetic peptide conjugated to AMC)

  • Known thrombin inhibitor (e.g., PPACK Dihydrochloride) for positive control

  • Test compounds

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 350/450 nm)

Procedure:

  • Reagent Preparation:

    • Prepare all buffers and reagents as per the kit instructions.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor.

  • Assay Protocol:

    • Add 50 µL of sample (or buffer for control) and inhibitor to the wells of a 96-well plate.

    • Prepare a Reaction Mix containing Thrombin Assay Buffer and Thrombin Substrate.

    • Add 50 µL of the Reaction Mix to each well to start the reaction.

  • Measurement:

    • Measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes, with readings every 2-3 minutes at Ex/Em = 350/450 nm.

  • Data Analysis:

    • Determine the reaction rates from the linear portion of the progress curves.

    • Calculate the percent inhibition and IC50 values as previously described.

Conclusion

The this compound dipeptide motif serves as a valuable and versatile scaffold in the design and development of potent and selective enzyme inhibitors. Its application has led to the discovery of inhibitors for critical therapeutic targets such as DPP-4, prolyl oligopeptidase, aminopeptidase P, and thrombin. The protocols and data presented herein provide a comprehensive resource for researchers and drug development professionals working in this area, facilitating the screening and characterization of new this compound-based enzyme inhibitors. Further exploration of this privileged structure is likely to yield novel therapeutic agents for a wide range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Phe-Pro Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Phenylalanine-Proline (Phe-Pro) dipeptide synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chemical synthesis of this compound.

Problem 1: Low Yield of this compound Dipeptide

A low yield of the desired this compound dipeptide is a common issue that can arise from several factors during the reaction.

Potential Cause Recommended Action
Incomplete Coupling Reaction Optimize coupling reagent, reaction time, and temperature. Use of more efficient coupling reagents like HATU or HBTU with additives such as HOBt or HOAt can significantly improve yields.[1][2] Monitor reaction progress using TLC or LC-MS to ensure completion.
Side Reactions Minimize side reactions such as epimerization and diketopiperazine formation by carefully selecting coupling reagents and controlling the reaction temperature, keeping it low (e.g., 0°C) during activation and coupling.[1]
Poor Quality of Reagents Use high-purity, anhydrous solvents and fresh, high-quality amino acids and coupling reagents. The presence of moisture can lead to unwanted side reactions.[1]
Suboptimal Protecting Group Strategy Ensure the use of an orthogonal protecting group strategy where the N-terminal protecting group (e.g., Fmoc or Boc) can be removed without affecting the C-terminal protecting group or any side-chain protection.
Inefficient Purification Optimize the purification protocol. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[3]

Problem 2: Presence of Impurities in the Final Product

Achieving high purity is critical for the application of synthetic peptides. Impurities can arise from various sources during the synthesis and purification process.

Type of Impurity Source Mitigation Strategy
Epimerized Dipeptide (D-Phe-L-Pro) Racemization of the Phenylalanine residue during the activation and coupling steps, often facilitated by oxazolone (B7731731) formation.[1]Use coupling reagents known to suppress racemization, such as HATU, HBTU, or PyBOP, in combination with additives like HOBt or HOAt.[1][2] Maintain a low temperature during the coupling reaction and avoid excessively long reaction times.
Unreacted Amino Acids Incomplete coupling reaction.Use a slight excess of the activated amino acid and coupling reagent. Monitor the reaction to ensure it goes to completion.
Truncated or Deletion Sequences Incomplete coupling or deprotection steps in solid-phase synthesis.Ensure complete deprotection of the N-terminal protecting group before each coupling step and allow sufficient time for coupling reactions.
Diketopiperazine (DKP) Formation Intramolecular cyclization of the dipeptide, particularly after the removal of the N-terminal protecting group.This side reaction is more common in solid-phase synthesis. Using pseudoproline dipeptides can help prevent DKP formation.
Byproducts from Coupling Reagents For example, dicyclohexylurea (DCU) from DCC coupling.If using DCC, ensure the DCU byproduct is effectively removed during the workup and purification, as it is often insoluble in many organic solvents.[4]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound synthesis to maximize yield and minimize racemization?

A1: Urnium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), especially when used with an additive like HOAt (1-Hydroxy-7-azabenzotriazole) or HOBt (1-Hydroxybenzotriazole), are generally more effective at suppressing epimerization and providing high yields compared to carbodiimides like DCC (Dicyclohexylcarbodiimide) when used alone.[1][2] COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another highly efficient coupling reagent with coupling efficiencies comparable to HATU.[5]

Quantitative Comparison of Coupling Reagents in a Model Peptide Synthesis

Coupling ReagentAdditiveBaseSolventReaction Time (min)Yield (%)
HATUHOAtDIPEADMF30~99
HBTUHOBtDIPEADMF30~95-98
TBTUHOBtDIPEADMF30~95-98
PyBOPHOBtDIPEADMF30~95
COMU-DIPEADMF15-30>99
DCCHOBt-DCM/DMF60-120Variable, generally lower

Note: Yields are illustrative and can vary based on the specific peptide sequence and reaction conditions. Data synthesized from multiple sources.[2]

Q2: What is the most common side reaction in this compound synthesis and how can I prevent it?

A2: The most significant side reaction is the epimerization (racemization) of the Phenylalanine residue at its α-carbon, leading to the formation of the D-Phe-L-Pro diastereomer.[1] This occurs primarily through two mechanisms: oxazolone formation and direct α-proton abstraction.[1]

To prevent epimerization:

  • Use appropriate coupling reagents: Employ reagents known to suppress racemization, such as HATU or HBTU, with additives like HOAt.[1]

  • Control the temperature: Perform the activation and coupling steps at low temperatures (e.g., 0°C).

  • Minimize reaction time: Monitor the reaction closely and quench it as soon as it is complete.[1]

  • Use a non-polar solvent: Solvents like Dichloromethane (DCM) are often preferred over more polar solvents like Dimethylformamide (DMF) for solution-phase coupling to reduce racemization.

  • Ensure anhydrous conditions: The presence of water can influence reaction kinetics and potentially increase epimerization.[1]

Q3: What are the best protecting groups for this compound synthesis?

A3: The choice of protecting groups depends on the overall synthetic strategy (solution-phase or solid-phase). An orthogonal protection scheme is essential, where one protecting group can be removed without affecting the other.

  • N-terminal Protection:

    • Fmoc (9-fluorenylmethyloxycarbonyl): Widely used in solid-phase peptide synthesis (SPPS) due to its base lability (cleaved by piperidine), which is orthogonal to the acid-labile side-chain protecting groups.

    • Boc (tert-butoxycarbonyl): Another common N-terminal protecting group, particularly in solution-phase synthesis, which is cleaved by strong acids like trifluoroacetic acid (TFA).

  • C-terminal Protection:

    • In solution-phase synthesis, the C-terminus of Proline is often protected as a methyl (OMe) or tert-butyl (OtBu) ester to prevent its participation in the coupling reaction.

Q4: How can I effectively purify the crude this compound dipeptide?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.[3] The crude product, which contains the target peptide along with impurities, is dissolved in a minimal amount of a suitable solvent and injected into the HPLC system.[3] A gradient of an organic solvent (like acetonitrile) in water, both typically containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the components from a C18 column.[3] Fractions are collected and analyzed for purity, and those containing the pure product are pooled and lyophilized.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of N-Boc-Phe-Pro-OMe

This protocol describes a general procedure for the solution-phase synthesis of the protected dipeptide Boc-Phe-Pro-OMe.

Materials:

  • Boc-Phe-OH

  • H-Pro-OMe·HCl

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve H-Pro-OMe·HCl (1.0 equivalent) in anhydrous DCM.

  • Add DIPEA (2.2 equivalents) to the solution and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • In a separate flask, dissolve Boc-Phe-OH (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DCM.

  • Cool the Boc-Phe-OH solution to 0°C in an ice bath.

  • Slowly add the neutralized H-Pro-OMe solution to the activated Boc-Phe-OH solution with continuous stirring.

  • Allow the reaction to proceed at 0°C for 1 hour and then warm to room temperature, monitoring its completion by TLC or LC-MS (typically 2-4 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in EtOAc and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Boc-Phe-Pro-OMe.

  • Purify the crude product by flash chromatography on silica (B1680970) gel if necessary.

Protocol 2: Solid-Phase Synthesis of this compound using Fmoc Chemistry

This protocol outlines a general manual procedure for a single coupling cycle to add Phenylalanine to a Proline-loaded resin.

Materials:

  • Fmoc-Pro-Wang resin

  • Fmoc-Phe-OH

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Place the Fmoc-Pro-Wang resin in a solid-phase synthesis vessel and swell in DCM for 30 minutes, followed by washing with DMF.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Add a fresh portion of 20% piperidine in DMF and agitate for another 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated Fmoc-Phe-OH solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the resin.

Visualizations

experimental_workflow_solution_phase cluster_activation Activation cluster_neutralization Neutralization cluster_coupling Coupling cluster_workup Workup & Purification Boc-Phe-OH Boc-Phe-OH Activate Activate Boc-Phe-OH->Activate HATU HATU HATU->Activate Couple Couple Activate->Couple Activated Phe H-Pro-OMe.HCl H-Pro-OMe.HCl Neutralize Neutralize H-Pro-OMe.HCl->Neutralize DIPEA DIPEA DIPEA->Neutralize Neutralize->Couple Neutralized Pro Workup Workup Couple->Workup Purification Purification Workup->Purification Boc-Phe-Pro-OMe Boc-Phe-Pro-OMe Purification->Boc-Phe-Pro-OMe

Caption: Workflow for the solution-phase synthesis of Boc-Phe-Pro-OMe.

troubleshooting_logic Low_Yield Low this compound Yield? Check_Coupling Incomplete Coupling? Low_Yield->Check_Coupling Yes Check_Racemization High Epimerization? Check_Coupling->Check_Racemization No Optimize_Coupling Optimize Coupling Conditions (Reagent, Time, Temp) Check_Coupling->Optimize_Coupling Yes Check_Reagents Reagent Quality? Check_Racemization->Check_Reagents No Change_Reagent Use Anti-Racemization Reagents (HATU/HOAt) Check_Racemization->Change_Reagent Yes Use_Pure_Reagents Use High-Purity, Anhydrous Reagents Check_Reagents->Use_Pure_Reagents Yes

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Overcoming Solubility Issues of Phe-Pro in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the dipeptide Phenylalanine-Proline (Phe-Pro) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound dipeptide not dissolving in aqueous buffers like PBS?

A1: The poor aqueous solubility of this compound is primarily due to the presence of the hydrophobic Phenylalanine residue. The bulky, non-polar benzyl (B1604629) side chain of Phenylalanine hinders favorable interactions with water molecules, leading to aggregation and precipitation in aqueous solutions, especially at or near the peptide's isoelectric point (pI).

Q2: What is the isoelectric point (pI) of this compound and why is it important for solubility?

A2: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. At this pH, the electrostatic repulsion between peptide molecules is at a minimum, which often leads to aggregation and the lowest aqueous solubility. The theoretical pI of this compound can be calculated by averaging the pKa values of its N-terminal amino group and C-terminal carboxyl group. With an approximate pKa of 8.0 for the N-terminus and 3.72 for the C-terminus, the calculated pI of this compound is approximately 5.86.[1] To maximize solubility, it is recommended to work at a pH at least one to two units away from the pI.[2]

Q3: What is the first step I should take when encountering solubility issues with this compound?

A3: Before dissolving the entire batch of your peptide, it is crucial to perform a small-scale solubility test with a small, representative sample.[3] This will help determine the optimal solvent and conditions without risking the entire stock. Start with deionized water or your target aqueous buffer. If solubility is poor, proceed to the troubleshooting strategies outlined below.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle warming of the solution to a temperature below 40°C can aid in dissolving the peptide.[2] However, this should be done with caution, as excessive heat can lead to degradation or aggregation of the peptide. Always monitor the solution closely during warming.

Q5: My this compound dissolved in an organic solvent but precipitated when I added my aqueous buffer. What should I do?

A5: This is a common issue indicating that the solubility limit of this compound in the final aqueous solution has been exceeded. To address this, try adding the concentrated peptide stock solution dropwise into the vortexing aqueous buffer. This method avoids localized high concentrations of the peptide that can trigger precipitation. If precipitation still occurs, you may need to lower the final concentration of the peptide in the aqueous buffer.

Troubleshooting Guides

Issue: this compound powder does not dissolve in water or neutral aqueous buffer (e.g., PBS, pH 7.4).

This workflow provides a step-by-step guide to systematically address the poor solubility of this compound.

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: Lyophilized this compound Powder test_water Attempt to dissolve a small amount in sterile water or target buffer (e.g., PBS pH 7.4) start->test_water check_solubility1 Is the solution clear? test_water->check_solubility1 success Success: this compound is soluble at the desired concentration. check_solubility1->success Yes adjust_ph Adjust pH of the buffer check_solubility1->adjust_ph No check_solubility2 Is the solution clear? adjust_ph->check_solubility2 check_solubility2->success Yes use_cosolvent Use an organic co-solvent (e.g., DMSO) check_solubility2->use_cosolvent No check_solubility3 Is the solution clear after dilution? use_cosolvent->check_solubility3 check_solubility3->success Yes re_evaluate Issue Persists: - Lower the final concentration - Try a different buffer system - Consider peptide modification check_solubility3->re_evaluate No

Caption: A step-by-step workflow for troubleshooting this compound solubility issues.

Data Presentation: Representative Solubility of this compound

The following tables provide illustrative data on the expected solubility of this compound under various conditions. Please note that these are representative values based on general principles of peptide solubility, as specific experimental data for this compound is limited. Actual solubility should be determined experimentally.

Table 1: Effect of pH on the Estimated Solubility of this compound in Aqueous Buffer

pH of BufferExpected Solubility (mg/mL)Rationale
2.0> 5.0Far below the pI (pI ≈ 5.86), the peptide is positively charged, enhancing solubility.
4.02.0 - 5.0Approaching the pI, but still sufficiently charged for moderate solubility.
5.86 (pI)< 1.0At the isoelectric point, the net charge is zero, leading to minimal solubility.
7.41.0 - 2.5Above the pI, the peptide is negatively charged, increasing solubility. A predicted water solubility is ~2.11 g/L.[1]
9.0> 5.0Far above the pI, the peptide has a strong negative charge, promoting high solubility.

Table 2: Effect of Co-Solvent (DMSO) on the Estimated Solubility of this compound in PBS (pH 7.4)

DMSO Concentration (%)Expected Solubility (mg/mL)Remarks
01.0 - 2.5Baseline solubility in aqueous buffer.
55.0 - 10.0A small amount of DMSO significantly improves solubility.
1010.0 - 20.0Increased DMSO concentration further enhances solubility.
25> 25.0Higher concentrations of DMSO are very effective for solubilizing hydrophobic peptides.
50> 50.0At this concentration, this compound is expected to be highly soluble.

Experimental Protocols

Protocol 1: Preliminary Solubility Testing of this compound

Objective: To determine the appropriate solvent and approximate solubility of a small sample of this compound.

Materials:

  • Lyophilized this compound

  • Sterile deionized water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Methodology:

  • Weigh out a small, precise amount of lyophilized this compound (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Add a small volume of sterile deionized water (e.g., 100 µL) to the tube.

  • Vortex the tube for 30-60 seconds.

  • If the peptide does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution for any particulate matter.

  • If the peptide remains insoluble, repeat steps 2-5 with a fresh 1 mg sample using PBS (pH 7.4).

  • If solubility is still poor, proceed to Protocol 2 for pH adjustment or Protocol 3 for co-solvent use.

Protocol 2: Solubilization of this compound by pH Adjustment

Objective: To dissolve this compound in an aqueous buffer by adjusting the pH away from its isoelectric point (pI ≈ 5.86).

Methodology:

  • Weigh the desired amount of this compound into a sterile tube.

  • Add a sub-volume of your target aqueous buffer (e.g., 80% of the final volume).

  • Vortex the suspension.

  • To dissolve at a pH below the pI, add 0.1 M HCl dropwise while vortexing until the solution clears.

  • To dissolve at a pH above the pI, add 0.1 M NaOH dropwise while vortexing until the solution clears.

  • Once the peptide is dissolved, adjust the pH to the desired final value with 0.1 M HCl or 0.1 M NaOH.

  • Bring the solution to the final volume with your aqueous buffer.

  • If the peptide precipitates upon pH adjustment, the final concentration may be too high.

The following diagram illustrates the relationship between pH, the isoelectric point (pI), and the solubility of this compound.

G cluster_1 pH-Dependent Solubility of this compound low_ph Low pH (e.g., pH < 4) Net Positive Charge Higher Solubility pi Isoelectric Point (pI ≈ 5.86) Net Zero Charge Lowest Solubility low_ph->pi Increasing pH high_ph High pH (e.g., pH > 8) Net Negative Charge Higher Solubility pi->high_ph Increasing pH

Caption: Relationship between pH, net charge, and solubility of this compound.

Protocol 3: Solubilization of this compound using a Co-Solvent (DMSO)

Objective: To prepare a stock solution of this compound in an organic co-solvent and dilute it into an aqueous buffer.

Methodology:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature.

  • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Add a minimal volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL).

  • Vortex thoroughly until the peptide is completely dissolved. Sonication can be used to aid dissolution.

  • In a separate sterile tube, prepare the desired volume of your aqueous buffer (e.g., PBS, pH 7.4).

  • While vigorously vortexing the aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the desired final peptide concentration.

  • Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, the solubility limit in the final buffer composition has been exceeded.

Important Consideration for Cell-Based Assays: The final concentration of DMSO should be kept as low as possible, typically below 0.5% (v/v), to avoid cytotoxicity. Always run a vehicle control (buffer with the same final DMSO concentration without the peptide) in your experiments.

References

Preventing side reactions in Phe-Pro synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing common side reactions during the synthesis of the Phenylalanine-Proline (Phe-Pro) dipeptide.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound synthesis in a question-and-answer format.

Issue: Low Yield of the Target Peptide

Question: I am experiencing a significantly low yield of my target peptide after the Proline coupling step. What is the likely cause and how can I fix it?

Answer: A low yield after coupling Proline is often due to the formation of a diketopiperazine (DKP), a stable six-membered ring, which cleaves the dipeptide from the resin.[1][2] This is especially common in Fmoc-based solid-phase peptide synthesis (SPPS).[3]

Recommended Actions:

  • Modify Deprotection Conditions: Switch from the standard 20% piperidine (B6355638) in DMF to a milder deprotection cocktail, such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP).[1][4][5] This has been shown to significantly reduce DKP formation.[5]

  • Use a Dipeptide Building Block: Instead of coupling Phenylalanine to a resin-bound Proline, synthesize the Fmoc-Phe-Pro-OH dipeptide separately and then couple it to the resin. This bypasses the vulnerable dipeptide stage on the solid support.[1][3]

  • Choose an Appropriate Resin: For Fmoc/tBu strategies, using a 2-chlorotrityl chloride resin is preferred when Proline is one of the first two amino acids, as its steric bulk inhibits the formation of diketopiperazines.[3]

  • In Situ Acylation: Proceed with the next coupling reaction immediately after the deprotection of the Proline residue to minimize the time the free N-terminal amine is available for intramolecular cyclization.[1]

Issue: Presence of an Impurity with the Same Mass as the Target Peptide

Question: My HPLC and mass spectrometry analysis show a significant impurity with the same mass as my desired this compound peptide, making purification difficult. What could this be and how do I prevent it?

Answer: This impurity is likely a diastereomer of your target peptide, resulting from the racemization of the Phenylalanine residue during the coupling step.[6][7] Racemization is the conversion of a chiral amino acid into a mixture of its L and D enantiomers, which can compromise the biological activity of the final peptide.[6]

Recommended Actions:

  • Optimize Your Coupling Reagent: The choice of coupling reagent is critical in controlling racemization.[6] Uronium/aminium reagents like HATU and HCTU are generally more reactive and are often preferred for rapid synthesis protocols to minimize racemization.[8] For sensitive amino acids, the combination of a carbodiimide (B86325) like DIC with an additive such as Oxyma is an excellent strategy for suppressing racemization.[8]

  • Select a Weaker Base: The choice of base has a significant impact on racemization.[9] Using a weaker base like N-methylmorpholine (NMM) instead of a stronger base like diisopropylethylamine (DIPEA) can significantly suppress this side reaction.[9]

  • Control Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of racemization.[7]

  • Use Racemization-Suppressing Additives: The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and particularly Oxyma, is a key strategy to suppress racemization, especially when using carbodiimides like DIC.[8]

Frequently Asked Questions (FAQs)

What is diketopiperazine (DKP) formation?

Diketopiperazine (DKP) formation is a common side reaction in peptide synthesis, particularly when Proline or Glycine are at the C-terminus. It involves the intramolecular cyclization of a dipeptide to form a stable six-membered ring, which can lead to cleavage of the peptide from the solid support and a reduction in the final yield.[2][10]

What is racemization in the context of peptide synthesis?

Racemization is the process where a stereochemically pure amino acid is converted into a mixture of both its D and L enantiomers.[6] During peptide coupling, the activation of the carboxylic acid group of an amino acid can make the alpha-proton acidic and susceptible to removal, leading to a loss of stereochemical integrity.[6]

Which amino acids are most prone to racemization?

Histidine and Cysteine are particularly prone to racemization during peptide synthesis.[3] Protecting the pi-imidazole nitrogen in the Histidine side-chain with a methoxybenzyl group can greatly reduce racemization.[3]

How can I detect DKP formation?

DKP formation can be detected by analyzing the reaction solution after the Fmoc-deprotection step using LC-MS. "Traceless" DKP formation, where the DKP is washed away, can be inferred from a significant drop in yield.[1]

Data Presentation

The following tables summarize quantitative data on the impact of different reagents and conditions on side reactions in peptide synthesis.

Table 1: Comparison of Racemization Levels with Different Coupling Reagents

Coupling ReagentAdditiveBaseEpimerization (D/(D+L) %)*Reference(s)
PyBOP-DIEA3.8%[9]
HBTU-DIEA1.7%[9]
HATU-DIEA1.3%[9]
HATU-NMM0.4%[9]
HBTU-NMM0.6%[9]
DICOxyma-Negligible (for Cys)[8]
DICOxyma-1.8% (for His)[8]

*Data extracted from a study on the coupling of a challenging glycosylated amino acid.[9]

Table 2: Impact of Base on Racemization

Coupling ReagentBaseExtent of RacemizationReference(s)
HATUDIPEAHigher[9]
HATUNMMLower[9]
BOPDIEA (excess)~3%[8]

Table 3: Effect of Fmoc-Deprotection Method on DKP Formation

Deprotection CocktailDKP FormationReference(s)
20% piperidine/DMF13.8%[5]
2% DBU, 5% piperazine/NMP3.6%[5]

Experimental Protocols

Protocol 1: Standard DIC/HOBt Coupling in Solid-Phase Peptide Synthesis

This protocol outlines the standard procedure for coupling an amino acid using Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt).

  • Resin Preparation: Swell the resin in DMF for 1 hour.

  • N-terminal Deprotection: Remove the N-terminal Fmoc protecting group using a standard deprotection protocol (e.g., 20% piperidine in DMF).

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Activation: In a separate vessel, dissolve 5 equivalents of the Fmoc-amino acid and 5.5 equivalents of HOBt in a minimal volume of DMF.

  • Coupling: Add the activated amino acid solution to the resin, followed by the addition of 5.5 equivalents of DIC.

  • Reaction: Shake the mixture at room temperature. Monitor the reaction progress using the ninhydrin (B49086) test.

  • Washing: Once the reaction is complete (negative ninhydrin test), filter the resin and wash it three times with DMF, three times with DCM, and then three times with either methanol (B129727) or DCM.[11]

Protocol 2: Optimized Fmoc-Removal to Minimize DKP Formation

This protocol describes an alternative Fmoc-removal strategy using DBU and piperazine to reduce DKP formation.[1][4]

  • Reagent Preparation: Prepare a solution of 2% DBU and 5% piperazine in NMP.

  • First Deprotection: Drain the solvent from the peptide-resin and add the DBU/piperazine/NMP solution. Agitate for 5 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin and agitate for 30 minutes.

  • Washing: Drain the solution and wash the resin thoroughly with NMP (at least five times) to remove all traces of DBU and piperazine.[1]

Visualizations

The following diagrams illustrate key workflows and relationships in this compound synthesis.

DKP_Troubleshooting_Workflow start Low Peptide Yield after Proline Coupling check_mass Analyze Crude Product by LC-MS: Is DKP detected? start->check_mass dkp_confirmed DKP Formation Confirmed check_mass->dkp_confirmed Yes no_dkp Other Issue (e.g., incomplete coupling) check_mass->no_dkp No action1 Modify Deprotection: Use 2% DBU / 5% Piperazine in NMP dkp_confirmed->action1 action2 Use Fmoc-Phe-Pro-OH Dipeptide Building Block dkp_confirmed->action2 action3 Switch to 2-Chlorotrityl Chloride Resin dkp_confirmed->action3 end Improved Yield action1->end action2->end action3->end

Caption: Troubleshooting workflow for DKP formation issues.

DKP_Prevention_Strategy start Planning this compound Synthesis is_pro_c_terminal Is Proline at or near the C-terminus? start->is_pro_c_terminal high_risk High Risk of DKP Formation is_pro_c_terminal->high_risk Yes low_risk Standard Protocol May Be Sufficient (Monitor Closely) is_pro_c_terminal->low_risk No use_dipeptide Use Fmoc-Phe-Pro-OH Dipeptide Building Block (Most Robust Method) high_risk->use_dipeptide alt_deprotection Use Alternative Fmoc-Removal: 2% DBU / 5% Piperazine / NMP high_risk->alt_deprotection use_2CTC Use 2-Chlorotrityl Chloride Resin high_risk->use_2CTC

Caption: Decision tree for DKP prevention strategy.

Racemization_Factors cluster_factors Promoting Factors cluster_prevention Preventive Measures racemization Racemization of Phenylalanine strong_base Strong Base (e.g., DIPEA) racemization->strong_base high_temp Elevated Temperature racemization->high_temp over_activation Over-activation of Carboxylic Acid racemization->over_activation prolonged_time Prolonged Reaction Time racemization->prolonged_time weak_base Weaker Base (e.g., NMM) racemization->weak_base suppressed by low_temp Lower Temperature racemization->low_temp suppressed by good_reagent Efficient Coupling Reagent (e.g., HATU, DIC/Oxyma) racemization->good_reagent suppressed by additives Additives (e.g., HOBt, HOAt, Oxyma) racemization->additives suppressed by Phe_Pro_Synthesis_Workflow start Start with Resin swell 1. Swell Resin in DMF start->swell deprotect_pro 2. Deprotect Proline (e.g., 20% Piperidine/DMF or 2% DBU/5% Piperazine/NMP) swell->deprotect_pro wash1 3. Wash Resin deprotect_pro->wash1 couple_phe 4. Couple Fmoc-Phe-OH (e.g., with DIC/HOBt) wash1->couple_phe wash2 5. Wash Resin couple_phe->wash2 deprotect_phe 6. Deprotect Phenylalanine wash2->deprotect_phe wash3 7. Wash Resin deprotect_phe->wash3 cleave 8. Cleave Dipeptide from Resin wash3->cleave purify 9. Purify Crude Product (HPLC) cleave->purify end Pure this compound Dipeptide purify->end

References

Technical Support Center: Optimization of Coupling Reagents for Phe-Pro Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the optimization of coupling reagents for the synthesis of Phenylalanine-Proline (Phe-Pro).

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of the this compound dipeptide considered a "difficult coupling"?

A1: The synthesis of sequences containing proline, especially at the N-terminus of a growing peptide chain, can be challenging. The secondary amine of proline is less nucleophilic than the primary amines of other amino acids, which can slow down the coupling reaction. Furthermore, dipeptide sequences ending in proline, like this compound, are highly susceptible to diketopiperazine (DKP) formation, a side reaction that cleaves the dipeptide from the resin and results in a cyclic dipeptide, significantly reducing the yield of the desired linear peptide.[1]

Q2: What is racemization and is it a major concern for this compound synthesis?

A2: Racemization is the conversion of a chiral amino acid from its desired L- or D-configuration to a mixture of both, which can compromise the biological activity of the final peptide.[1][2] It typically occurs at the C-terminal amino acid residue during the activation step of the coupling reaction.[2] While Phenylalanine is not as prone to racemization as residues like Histidine or Cysteine, it can still occur, especially with longer activation times or inappropriate choice of base.[1][3] Proline itself, being a secondary amine, does not racemize. The choice of coupling reagent and additives is crucial to suppress this side reaction.[2][4]

Q3: What is the difference between aminium/uronium and phosphonium-based coupling reagents?

A3: Both are classes of "in-situ" activating reagents that facilitate rapid peptide bond formation.

  • Aminium/Uronium Reagents (e.g., HATU, HBTU, HCTU): These reagents form highly reactive OAt- or OBt-active esters.[3] They are known for high efficiency and fast reaction kinetics.[3][5] However, a potential side reaction is the guanidinylation of the N-terminal amine if the reagent is used in large excess or if the coupling reaction is slow, which terminates the peptide chain.[1]

  • Phosphonium (B103445) Reagents (e.g., PyBOP, PyAOP): These reagents also form active esters and are highly efficient. They are generally considered to produce cleaner reactions as they do not cause guanidinylation, making them a safer choice when using an excess of reagent is necessary.

Q4: Can I use carbodiimides like DCC or DIC for this compound synthesis?

A4: Yes, carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) can be used, but almost always require an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to minimize racemization.[2][4][6][7] The DIC/HOBt combination is a classic, cost-effective method. However, for difficult couplings like this compound, modern aminium or phosphonium reagents often provide higher yields and purity with shorter reaction times.[3][7]

Troubleshooting Guide

Problem 1: Low or No Yield of the Final this compound Peptide

Possible Cause Troubleshooting Steps
Diketopiperazine (DKP) Formation This is the most common cause of low yield for X-Pro sequences.[1] The dipeptide cleaves from the resin to form a stable six-membered ring. • Solution: Use 2-chlorotrityl chloride resin, as its steric bulk inhibits DKP formation.[1] • Solution: Couple the next amino acid in the sequence immediately after the deprotection of this compound-resin. • Solution: Use Fmoc-protected di- or tripeptides (e.g., Fmoc-Gly-Phe-Pro-OH) instead of single amino acids to bypass the problematic dipeptide stage.
Incomplete Coupling Reaction The coupling of Phenylalanine to Proline-resin may be incomplete due to the lower reactivity of proline's secondary amine. • Solution: Perform a double coupling. After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid. • Solution: Increase the coupling time. Monitor the reaction using a qualitative test like the Kaiser test. • Solution: Switch to a more powerful coupling reagent like HATU or COMU, which are known for their high efficiency in sterically hindered couplings.[5][6]
Peptide Aggregation Although less common for a dipeptide, hydrophobic sequences can aggregate, preventing reagents from accessing the reactive sites.[1][8] • Solution: Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add a small amount of Dimethyl sulfoxide (B87167) (DMSO).[1] • Solution: Increase the reaction temperature (e.g., up to 50°C) or use microwave-assisted synthesis to disrupt aggregation.[1]
Guanidinylation of Proline If using an excess of an aminium/uronium reagent (like HBTU or HATU), the N-terminal amine of proline can be irreversibly capped.[1] • Solution: Use stoichiometric amounts of the coupling reagent relative to the carboxylic acid.[9] Pre-activate the Fmoc-Phe-OH with the coupling reagent for a few minutes before adding it to the resin.[1] • Solution: Switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.

Problem 2: Presence of Impurities / Racemization Detected in Final Product

Possible Cause Troubleshooting Steps
Racemization of Phenylalanine The activation of Fmoc-Phe-OH can lead to the loss of stereochemical integrity.[1][2] • Solution: Avoid strong bases. If using DIPEA, consider switching to a weaker base like N-methylmorpholine (NMM) or sym-collidine.[4] • Solution: If using a carbodiimide (B86325) (DIC/DCC), ensure an additive like HOBt, HOAt, or OxymaPure is used in at least equimolar amounts.[1][4] • Solution: Use a coupling reagent known for low racemization, such as HATU or COMU.[5][7]
Formation of N-acylurea When using carbodiimides (DCC/DIC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which terminates the chain.[4] • Solution: This side reaction is minimized by the addition of HOBt or HOAt. • Solution: Keep the reaction temperature low when using carbodiimide-mediated couplings.[4]

Data Presentation: Coupling Reagent Performance

The selection of a coupling reagent is a trade-off between efficiency, cost, and the potential for side reactions. The table below summarizes the general performance of common coupling reagents for difficult sequences like this compound.

Coupling ReagentReagent TypeRelative ReactivityRacemization RiskKey AdvantagesKey Disadvantages
HATU Aminium SaltVery HighVery Low[3]Highly efficient, fast kinetics, excellent for hindered couplings.[5][6]High cost, can cause guanidinylation if used in large excess.[5]
HBTU Aminium SaltHighLow[3]Good efficiency, widely used, less expensive than HATU.[10]Can cause guanidinylation, less reactive than HATU.[6]
PyBOP Phosphonium SaltHighLow[3]High efficiency, byproducts are less hazardous than BOP, no guanidinylation.[6]Solutions in DMF have moderate stability.
COMU Aminium SaltVery HighVery LowPotentially superior to HATU for hindered couplings, non-explosive byproducts.[6]Limited solution stability.
DIC/HOBt CarbodiimideModerateLow (with HOBt)Cost-effective, byproduct (DIU) is soluble in most organic solvents.[6]Slower reaction times, potential for N-acylurea formation.[3][4]

Experimental Protocols

General Protocol for Solid-Phase Synthesis of this compound on Rink Amide Resin

This protocol outlines a general procedure for the manual synthesis of H-Phe-Pro-NH₂.

1. Resin Preparation:

  • Start with Rink Amide resin (pre-loaded with an Fmoc-protected amino acid which is then deprotected) or a similar resin suitable for C-terminal amides.

  • Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Synthesis Cycle for Proline (First Amino Acid):

  • Fmoc Deprotection: If starting with a pre-loaded resin, remove the Fmoc group from the resin's linker by treating it with a solution of 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Coupling of Fmoc-Pro-OH:

    • In a separate vial, dissolve Fmoc-Pro-OH (3 eq.), your chosen coupling reagent (e.g., HBTU, 3 eq.), and an additive if required (e.g., HOBt, 3 eq.) in DMF.
    • Add a tertiary base like N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the vial.
    • Pre-activate the mixture by shaking for 2-5 minutes.
    • Add the activated amino acid solution to the washed, deprotected resin.
    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.
    • Monitor the reaction completion with a negative Kaiser test. If the test is positive, continue coupling or perform a second coupling.

  • Washing: Wash the resin with DMF (5-7 times).

3. Synthesis Cycle for Phenylalanine (Second Amino Acid):

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound Proline by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-Phe-OH:

    • Prepare the activated Fmoc-Phe-OH solution as described for Proline (using 3 eq. of Fmoc-Phe-OH and your chosen coupling system).
    • Add the solution to the resin and let it react for 1-2 hours.
    • Monitor for completion.

  • Washing: Wash the resin with DMF (5-7 times), followed by Dichloromethane (DCM) (3 times) and dry the resin under vacuum.

4. Final Deprotection and Cleavage:

  • Remove the N-terminal Fmoc group from Phenylalanine using 20% piperidine in DMF.

  • Wash thoroughly with DMF and then DCM.

  • Cleave the peptide from the resin and remove side-chain protecting groups (if any) using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane) for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.

5. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

G cluster_prep Resin Preparation cluster_pro Cycle 1: Proline Coupling cluster_phe Cycle 2: Phenylalanine Coupling cluster_final Final Steps Resin Start: Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprot1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprot1 Wash1 Wash (DMF) Deprot1->Wash1 Couple_Pro Couple Fmoc-Pro-OH (Reagent + Base) Wash1->Couple_Pro Wash2 Wash (DMF) Couple_Pro->Wash2 Deprot2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprot2 Wash3 Wash (DMF) Deprot2->Wash3 Couple_Phe Couple Fmoc-Phe-OH (Reagent + Base) Wash3->Couple_Phe Wash4 Wash (DMF) Couple_Phe->Wash4 Final_Deprot Final Fmoc Deprotection Wash4->Final_Deprot Cleave Cleavage from Resin (TFA Cocktail) Final_Deprot->Cleave Purify Purification (RP-HPLC) & Analysis (MS) Cleave->Purify

Caption: General workflow for the solid-phase synthesis of this compound.

G start Low Yield of this compound q1 Is Proline the C-terminal residue on the resin? start->q1 dkp High probability of Diketopiperazine (DKP) formation. q1->dkp Yes q2 Was an aminium reagent (HATU/HBTU) used in excess? q1->q2 No sol_dkp Solution: - Use 2-Cl-Trt resin - Immediately couple next AA - Use a dipeptide building block dkp->sol_dkp guan Possible Guanidinylation of Proline N-terminus. q2->guan Yes incomplete Incomplete Coupling: - Proline is a secondary amine - Steric hindrance q2->incomplete No sol_guan Solution: - Use stoichiometric reagent - Pre-activate AA before adding - Switch to Phosphonium reagent (PyBOP) guan->sol_guan sol_incomplete Solution: - Perform a double coupling - Use a stronger reagent (HATU/COMU) - Increase reaction time/temperature incomplete->sol_incomplete

Caption: Troubleshooting logic for low yield in this compound synthesis.

G Resin This compound-Resin Intermediate Deprotected Dipeptide-Resin Resin->Intermediate Fmoc Deprotection Piperidine Piperidine (Base) Piperidine->Resin DKP Diketopiperazine (Cyclic Dipeptide) Intermediate->DKP Intramolecular Cyclization Cleaved_Resin Cleaved Resin Intermediate->Cleaved_Resin Cleavage

Caption: Pathway of Diketopiperazine (DKP) side reaction.

References

Technical Support Center: Phe-Pro Purification by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reverse-phase HPLC purification of the Phe-Pro dipeptide. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Peak Shape and Resolution Issues

Q1: Why is my this compound peak broad or tailing?

A1: Poor peak shape for peptides like this compound is a common issue in reverse-phase HPLC. The primary causes include secondary interactions with the column, column overload, or sub-optimal mobile phase conditions.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the peptide, causing peak tailing.[1] Using a mobile phase with a low pH, typically by adding an ion-pairing agent like trifluoroacetic acid (TFA), can suppress these interactions and improve peak shape.[2] High-purity silica (B1680970) columns also have fewer accessible silanol groups, which can minimize this issue.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks.[1] To resolve this, reduce the sample concentration or injection volume.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of the peptide, affecting its retention and peak shape.[3] For this compound, a mobile phase pH of around 2-3 is generally effective.

Q2: I am observing split or shoulder peaks for my this compound sample. What is the cause?

A2: Split peaks can arise from several factors, including issues with sample preparation, the HPLC column, or the injection process itself.[4]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger (i.e., with a higher organic concentration) than the initial mobile phase, it can cause peak distortion and splitting.[5][6] It is always best to dissolve the sample in the initial mobile phase whenever possible.[6]

  • Column Contamination or Voids: Contamination at the head of the column or the formation of a void in the packing material can disrupt the sample flow path, leading to split peaks.[4] Flushing the column or replacing it if it's old or has been subjected to pressure shocks may be necessary.

  • Co-eluting Impurities: A shoulder or split peak might indicate the presence of a closely eluting impurity.[4] Optimizing the gradient slope (making it shallower) can often improve the resolution between the main peak and the impurity.[7][8]

Retention Time Problems

Q3: My this compound peak's retention time is drifting between injections. Why is this happening?

A3: Retention time drift can be frustrating and is often caused by a lack of system equilibration, changes in the mobile phase, or temperature fluctuations.[9][10]

  • Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a series of injections.[11] For some columns, especially when starting up, the first few injections may show some drift as active sites on the stationary phase become saturated.[9]

  • Mobile Phase Composition: The composition of the mobile phase must be precise and consistent. Even a 1% error in the organic solvent concentration can cause retention time shifts of 5-15%.[12] The volatile nature of additives like TFA can also lead to changes in mobile phase composition over time if left open.[13]

  • Temperature Fluctuations: The column temperature is a critical parameter. Inconsistent column temperature can lead to variable retention times.[10][14] Using a column oven is highly recommended to maintain a stable temperature.

  • Pump Issues and Leaks: Inconsistent flow rates due to worn pump seals, air bubbles, or small leaks in the system can also cause retention times to drift.[10][13]

Q4: The retention time for this compound is much shorter or longer than expected. What should I check?

A4: A significant deviation from the expected retention time is typically related to the mobile phase strength or column chemistry.

  • Incorrect Mobile Phase Composition: A higher concentration of organic solvent (e.g., acetonitrile) will cause the peptide to elute earlier (shorter retention time), while a lower concentration will result in a later elution.[15] Double-check the mobile phase preparation.

  • Column Aging: As a column ages, its retention characteristics can change, often leading to decreased retention times.[14]

  • Ion-Pairing Reagent: The type and concentration of the ion-pairing reagent can affect retention. TFA, for instance, forms an ion pair with the peptide, increasing its hydrophobicity and retention time.[16]

Experimental Protocols

Protocol 1: Standard Reverse-Phase HPLC Method for this compound Purification

This protocol provides a general starting point for the reversed-phase HPLC purification of the this compound dipeptide.

  • Column Selection:

    • A C18 column is the most common choice for peptide purification.[17]

    • For a small dipeptide like this compound, a column with a smaller pore size (e.g., 100-130 Å) is suitable.[18][19]

    • Typical dimensions for analytical scale are 4.6 x 150 mm or 4.6 x 250 mm.[19]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in ultrapure water.[20]

    • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN).[20]

    • Procedure: To prepare 1 L of Mobile Phase A, add 1.0 mL of TFA to 1 L of water. Repeat for Mobile Phase B with acetonitrile. Degas both solutions before use.[20]

  • Sample Preparation:

    • Dissolve the crude lyophilized this compound peptide in Mobile Phase A. If solubility is an issue, a small amount of Mobile Phase B can be added.

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove particulates.[20]

  • HPLC Method:

    • Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).

    • Detection: UV at 214 nm or 220 nm (for the peptide bond).[18]

    • Column Temperature: 30-40°C.[7]

    • Injection Volume: 10-20 µL.

    • Gradient:

      • Run a "scouting" gradient first (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution concentration.[20]

      • Based on the scouting run, optimize with a shallower gradient for better resolution (e.g., increase B by 0.5-1% per minute around the elution point).[2]

Data Presentation

Table 1: Effect of Acetonitrile (ACN) Concentration on this compound Retention Time
% ACN in Mobile PhaseApproximate Retention Time (min)Peak Shape
15%12.5Sharp
20%8.2Sharp
25%5.1Sharp
30%3.0Broad, near void

Note: This table presents illustrative data based on typical peptide behavior in reverse-phase chromatography. Actual retention times will vary depending on the specific column and system.

Table 2: Influence of TFA Concentration on Peak Shape
TFA Concentration (% v/v)Peak Asymmetry FactorResolution from Impurity
0.025%1.8 (Tailing)0.9
0.05%1.4 (Slight Tailing)1.3
0.1%1.1 (Symmetrical)1.7

Note: Data is illustrative. A peak asymmetry factor of 1.0 is perfectly symmetrical. Higher TFA concentrations generally improve peak shape for basic peptides by minimizing secondary interactions.[2]

Visual Troubleshooting Guides

G A Problem: Poor Peak Shape B Is the peak Tailing or Fronting? A->B C Tailing B->C Tailing D Fronting B->D Fronting E Possible Causes: - Secondary Silanol Interactions - Column Overload - Low Mobile Phase pH C->E F Possible Causes: - Sample Overload - Sample Solvent too Strong D->F G Solutions: - Increase TFA concentration (e.g., 0.1%) - Reduce sample amount - Use high-purity column E->G H Solutions: - Reduce sample concentration - Dissolve sample in mobile phase F->H G A Problem: Drifting Retention Times B Is the drift random or systematic? A->B C Random Drift B->C Random D Systematic Drift (e.g., always decreasing) B->D Systematic E Possible Causes: - Air bubbles in pump - Leaks in the system - Inconsistent pump performance C->E F Possible Causes: - Insufficient column equilibration - Mobile phase changing over time - Column temperature fluctuations D->F G Solutions: - Degas mobile phase thoroughly - Check fittings for leaks - Service pump check valves E->G H Solutions: - Increase equilibration time - Prepare fresh mobile phase - Use a column oven F->H

References

Technical Support Center: Optimizing NMR Parameters for Phe-Pro Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the structural analysis of peptides and proteins containing the Phenylalanine-Proline (Phe-Pro) motif using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides & FAQs

1. Sample Preparation

Question: What are the optimal sample conditions for NMR analysis of a this compound containing peptide?

Answer: For successful NMR analysis, proper sample preparation is critical. Key parameters to consider include:

  • Concentration: Peptide samples should typically be at a concentration of 1-5 mM.[1] For larger proteins, a concentration of 0.3-0.5 mM is often sufficient.[1] Keep in mind that lower concentrations may require longer acquisition times to achieve an adequate signal-to-noise ratio.

  • Purity: The purity of the peptide should be greater than 95% to avoid interference from contaminants in the NMR spectra.

  • Solvent: A common solvent system is 90% H₂O / 10% D₂O. The D₂O provides a lock signal for the spectrometer. For certain experiments, fully deuterated solvents may be necessary to minimize solvent signals.

  • pH: The pH of the sample should be carefully adjusted as it can influence chemical shifts and peptide conformation.[2] A pH range of 5.0-7.0 is a good starting point, but should be optimized for sample stability and to be close to physiological conditions if relevant.[3]

  • Buffer: A phosphate (B84403) buffer (e.g., 20 mM) is commonly used. Ensure the buffer components do not resonate in regions of interest in the NMR spectrum.

  • Temperature: Temperature affects both protein stability and spectral quality. Higher temperatures can lead to sharper lines, but may also cause sample degradation.[3] A constant temperature, for example, 298 K, should be maintained during all experiments for consistency.

Question: I'm observing aggregation in my this compound peptide sample. How can I troubleshoot this?

Answer: Aggregation can lead to broad NMR signals and is detrimental to high-resolution structural studies. Here are some troubleshooting steps:

  • Lower the Concentration: Aggregation is often concentration-dependent. Try reducing the peptide concentration.

  • Adjust pH: Move the pH away from the peptide's isoelectric point (pI) to increase net charge and electrostatic repulsion between molecules.

  • Modify Ionic Strength: The addition of salt can sometimes mitigate aggregation.[3]

  • Add Detergents: In some cases, small amounts of non-denaturing detergents can help to solubilize the peptide and prevent aggregation.

2. Distinguishing Cis/Trans Isomers

Question: How can I definitively identify the cis and trans isomers of the this compound peptide bond in my NMR spectra?

Answer: The slow isomerization of the X-Pro bond on the NMR timescale results in two distinct sets of resonances for the cis and trans conformers.[4] You can distinguish them using the following methods:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is a powerful technique that identifies protons close in space (typically < 5 Å). The NOE patterns are distinct for cis and trans isomers:

    • trans isomer: A strong NOE is observed between the alpha-proton of Phenylalanine (Phe Hα) and the delta-protons of Proline (Pro Hδ).

    • cis isomer: A strong NOE is observed between the alpha-proton of Phenylalanine (Phe Hα) and the alpha-proton of Proline (Pro Hα).

  • ¹³C Chemical Shifts: The chemical shifts of the Proline Cβ and Cγ carbons are highly sensitive to the isomerization state. The difference between these two chemical shifts (Δδ Cβ-Cγ) is a reliable indicator:

    • trans isomer: Δδ (Cβ-Cγ) is approximately 4.5 ppm.[2]

    • cis isomer: Δδ (Cβ-Cγ) is approximately 9.5 ppm.[2]

3. Optimizing NMR Experiments

Question: I am having trouble observing clear NOE cross-peaks to distinguish the cis and trans isomers. What parameters can I optimize in my NOESY experiment?

Answer: Optimizing the NOESY mixing time is crucial for observing informative NOE cross-peaks. The optimal mixing time depends on the molecular weight of your peptide.

  • For small molecules (like short peptides): A longer mixing time of 0.5 - 1.0 seconds is generally recommended to allow for the buildup of NOEs. You can start with 0.5 seconds.[5]

  • For medium-sized molecules: A mixing time of 0.1 - 0.5 seconds is a good starting point.[5]

  • For large molecules: Shorter mixing times of 0.05 - 0.2 seconds are necessary to minimize spin diffusion, where magnetization is relayed through multiple protons, leading to ambiguous correlations.[5]

If you are in the intermediate molecular weight range where NOEs can be close to zero, consider running a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment.

Question: My spectra are very crowded, with significant resonance overlap. How can I improve spectral resolution?

Answer: Resonance overlap is a common challenge in NMR of peptides. Here are several strategies to improve resolution:

  • Higher Magnetic Field: If available, using a spectrometer with a higher magnetic field strength will increase the dispersion of chemical shifts.

  • Multidimensional NMR: 2D experiments like TOCSY and NOESY, and even 3D experiments, help to resolve overlapping signals by spreading them into additional dimensions.

  • Isotopic Labeling: For larger peptides or proteins, uniform or selective ¹⁵N and/or ¹³C labeling is essential. This allows for the use of heteronuclear correlation experiments (e.g., ¹H-¹⁵N HSQC) which dramatically reduce spectral overlap.[1]

  • Temperature Variation: Acquiring spectra at slightly different temperatures can sometimes shift overlapping resonances apart.

Data Presentation

Table 1: Diagnostic ¹³C Chemical Shift Differences for Proline Isomers

Proline IsomerΔδ (Cβ - Cγ) (ppm)
trans~4.5
cis~9.5

Table 2: Characteristic NOE Contacts for this compound Isomers

IsomerKey NOE ContactApproximate Distance
transPhe Hα - Pro Hδ< 5 Å
cisPhe Hα - Pro Hα< 5 Å

Table 3: Typical ³J Coupling Constants for Proline Ring Protons

CouplingDihedral Angle (θ)Typical ³J Value (Hz)
³J(Hα-Hβ_trans)~150°8.0 - 10.0
³J(Hα-Hβ_cis)~30°3.0 - 6.0
³J(Hβ-Hγ_trans)Varies with pucker7.0 - 10.0
³J(Hβ-Hγ_cis)Varies with pucker2.0 - 5.0
³J(Hγ-Hδ_trans)Varies with pucker7.0 - 10.0
³J(Hγ-Hδ_cis)Varies with pucker2.0 - 5.0

Note: These are approximate values and can vary depending on the specific conformation and puckering of the proline ring.

Experimental Protocols

Protocol 1: 2D NOESY for Cis/Trans Isomer Identification

  • Sample Preparation: Prepare the this compound containing peptide sample as described in the "Sample Preparation" section.

  • Spectrometer Setup: Tune and match the probe for the ¹H frequency.

  • Acquisition Parameters:

    • Set the spectral width to cover all proton resonances.

    • Set the carrier frequency in the middle of the spectrum.

    • Choose an appropriate mixing time based on the molecular weight of the peptide (see Table 3). A good starting point for a small peptide is 200-400 ms.

    • Set the number of scans (nt) to a multiple of 8 or 16 for proper phase cycling.

    • Set the number of increments in the indirect dimension (ni) to at least 256 for adequate resolution.

  • Data Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a Fourier transform.

    • Phase correct the spectrum.

  • Analysis:

    • Look for cross-peaks between Phe Hα and Pro Hδ to identify the trans isomer.

    • Look for cross-peaks between Phe Hα and Pro Hα to identify the cis isomer.

Protocol 2: ¹³C-¹H HSQC for Proline Isomer Confirmation

  • Sample Preparation: Prepare a ¹³C isotopically labeled this compound containing peptide sample.

  • Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies.

  • Acquisition Parameters:

    • Set the spectral widths for both ¹H and ¹³C dimensions to cover all relevant resonances.

    • Set the carrier frequencies for both nuclei.

    • Use a standard HSQC pulse sequence.

  • Data Processing:

    • Process the data similarly to the NOESY experiment.

  • Analysis:

    • Identify the cross-peaks corresponding to the Proline Cβ-Hβ and Cγ-Hγ correlations for both cis and trans isomers.

    • Calculate the difference in the ¹³C chemical shifts (Δδ Cβ-Cγ) for each isomer to confirm their identity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr Initial Assessment cluster_2d_nmr Resonance Assignment & Structural Restraints cluster_analysis Data Analysis & Structure Calculation SamplePrep Prepare Peptide Sample (1-5 mM, >95% purity, pH 5-7) OneD_H1 1D ¹H NMR SamplePrep->OneD_H1 CheckFold CheckFold OneD_H1->CheckFold Assess folding and aggregation TOCSY 2D TOCSY (Identify spin systems) CheckFold->TOCSY Proceed if properly folded Assign Sequential Assignment TOCSY->Assign NOESY 2D NOESY (Through-space correlations) NOESY->Assign HSQC 2D ¹³C-¹H HSQC (Confirm Proline isomers) HSQC->Assign Restraints Generate Distance & Dihedral Restraints Assign->Restraints Calc Structure Calculation & Refinement Restraints->Calc Validate Structure Validation Calc->Validate

Caption: Experimental workflow for this compound structural analysis.

phe_pro_isomers cluster_trans trans-Phe-Pro cluster_cis cis-Phe-Pro Phe_trans Phe Pro_trans Pro Phe_trans->Pro_trans peptide bond Phe_Ha_trans Pro_Hd_trans Phe_Ha_trans->Pro_Hd_trans Strong NOE Phe_cis Phe Pro_cis Pro Phe_cis->Pro_cis peptide bond Phe_Ha_cis Pro_Ha_cis Phe_Ha_cis->Pro_Ha_cis Strong NOE

Caption: NOE relationships in this compound cis/trans isomers.

References

Technical Support Center: Refinement of Phe-Pro Force Fields

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of Phenylalanine-Proline (Phe-Pro) force fields for molecular dynamics (MD) simulations.

Frequently Asked Questions (FAQs)

Q1: My molecular dynamics simulation is not sampling the cis conformation of a Proline residue. What is the likely cause and how can I fix it?

A: This is a common issue rooted in two main factors: the high energy barrier for cis-trans isomerization and force field inaccuracies.

  • High Energy Barrier: The peptidyl-prolyl bond isomerization is a slow process, occurring on a timescale of seconds, which is often inaccessible to standard MD simulations.[1][2][3] The energy barrier for the trans to cis transition is approximately 15-20 kcal/mol.[4][5][6]

  • Force Field Bias: Some widely used force fields are biased towards the trans conformation and may not accurately represent the energetics of the cis state. For example, the a99SB-disp force field has been shown to inadequately sample the cis-proline isomer, potentially due to the exclusion of proline residues from torsion optimizations.[1] In contrast, force fields like a03ws and C36m have demonstrated better performance in predicting proline cis/trans isomerization.[1]

Troubleshooting Steps:

  • Force Field Selection: Evaluate if your chosen force field is suitable for disordered proteins or peptides with known isomerization. Consider benchmarked force fields like a03ws or C36m for improved sampling of proline isomers.[1]

  • Enhanced Sampling Methods: Standard MD is often insufficient. Employ enhanced sampling techniques like Metadynamics, Gaussian accelerated Molecular Dynamics (GaMD), or Replica-Exchange Molecular Dynamics (REMD) to overcome the high energy barrier.[2][3][5]

  • Lowering the Potential Barrier: In some advanced sampling protocols, the potential energy barrier for the peptide bond dihedral angle can be lowered to allow for more frequent isomerization and improved sampling between the cis and trans states on a microsecond timescale.[2][3]

Q2: How do I choose the most appropriate force field for simulating a this compound containing peptide?

A: The choice of force field significantly impacts the simulation results, particularly for flexible peptides.[7][8] Different force fields have varying propensities for sampling secondary structures like polyproline II (PPII), β-sheets, and α-helices.[7][9]

Key Considerations:

  • Target Properties: Determine the primary goal of your simulation. Are you focused on local structure (e.g., dihedral angles, J-couplings), global compactness (e.g., radius of gyration), or the kinetics of conformational change?

  • System Type: Force fields parameterized for well-folded globular proteins (e.g., ff14SB, ff19SB) may overly compact intrinsically disordered peptides (IDPs).[8][10] Force fields specifically developed or modified for IDPs (e.g., a03ws, a99SB-disp, CHARMM36m) often provide a better balance of protein-protein and protein-solvent interactions.[1][7][10]

  • Benchmarking Data: Consult literature that benchmarks various force fields against experimental data (e.g., NMR, SAXS) for systems similar to yours.[7][11][12] For example, for cyclic peptides, RSFF2+TIP3P has shown superior performance in recapitulating NMR results.[11][12]

Q3: The secondary structure in my simulation (e.g., too much/too little PPII helix) does not match our experimental CD or NMR data. What steps can I take?

A: Discrepancies between simulated and experimental secondary structure are a classic sign of force field bias.[8][13]

Troubleshooting Workflow:

  • Assess Force Field Propensities: Different force fields have intrinsic biases. For instance, a99SB-ILDN tends to sample larger populations in the β-sheet region, while a99SB-disp and C36IDPSFF may show more α-helical content.[7] All major force fields can sample PPII structures, but to different extents.[7][9][14]

  • Check Protein-Solvent Interactions: An imbalance in protein-solvent interactions can lead to overly compact or extended conformations, skewing the secondary structure ensemble.[7][9] Ensure your water model is compatible with the protein force field, as this balance is crucial.

  • Perform Control Simulations: Simulate a well-characterized peptide with a known propensity for the secondary structure to validate your simulation setup and the force field's performance.

  • Refine Backbone Dihedral Parameters: If a persistent bias is identified, it may be necessary to refine the backbone dihedral parameters (e.g., via CMAP corrections) to better match experimental observables.[13][15] This is an advanced step and requires careful validation.

Q4: What are the key parameters to focus on when refining a force field for this compound sequences?

A: Force field parameterization is a multi-step process involving fitting to quantum mechanical (QM) calculations and experimental data.[15][16] For this compound, the following are critical:

  • Dihedral Angle Potentials (ω, φ, ψ): The ω (omega) dihedral angle of the peptidyl-prolyl bond is paramount for the cis/trans equilibrium. The barrier height in the force field (typically ~20 kcal/mol) directly controls the isomerization rate.[5][17] The φ (phi) and ψ (psi) dihedral potentials influence the backbone conformational preferences and, consequently, the secondary structure.

  • Lennard-Jones (LJ) Parameters: These nonbonded parameters (σ and ε) control the steric and van der Waals interactions. They are crucial for achieving the correct balance of interactions between the protein and the solvent, which affects the overall compactness of the peptide.[18]

  • Partial Atomic Charges: Electrostatic interactions are critical. Charges should be derived to be consistent with the overall force field and water model to accurately represent hydrogen bonding and solvation effects.

Quantitative Data Summary

Table 1: Comparison of Select Force Fields for Proline-Containing Peptides

Force FieldStrengths for this compound SystemsWeaknesses / BiasesWater Model
a03ws Predicts proline cis/trans isomerization.[1] Good for disordered proteins.May require reweighting for best agreement with experimental data.[1]TIP4P/2005
C36m Predicts proline cis/trans isomerization.[1] Developed for both folded and disordered proteins.[10]Tends to produce more compact structures than some other IDP force fields.[10]TIP3P
a99SB-disp Samples PPII structures.[7][9] Includes dispersion corrections.Fails to sample cis-proline conformations in some cases.[1]TIP4P-D
ff14SB Well-validated for folded proteins.[10]Tends to produce overly collapsed conformations for disordered regions.[10]TIP3P
RSFF2 Shows superior performance for recapitulating NMR data of cyclic peptides.[11][12]Less extensively benchmarked for linear, disordered proline-rich peptides.TIP3P

Table 2: Energetics of Proline Cis-Trans Isomerization for Model Peptides

Peptide FragmentFree Energy Difference (Fcis - Ftrans)Transition Barrier (trans→cis)Transition Barrier (cis→trans)Method
ACE-P-NME4.2 kcal/mol17.5 kcal/mol13.3 kcal/molMetadynamics[5][6]
ACE-GP-NME3.6 kcal/mol17.0 kcal/mol13.4 kcal/molMetadynamics[5][6]
ACE-GPF-NME3.5 kcal/mol16.6 kcal/mol13.1 kcal/molMetadynamics[5][6]

Experimental & Computational Protocols

Protocol 1: Enhanced Sampling of Proline Isomerization using Metadynamics

This protocol outlines a general methodology for using metadynamics to calculate the free energy surface of proline isomerization.

  • System Preparation: Build the initial peptide structure (e.g., in the trans conformation). Solvate the peptide in a periodic box of water and add ions to neutralize the system.

  • Equilibration: Perform standard MD simulations (NVT followed by NPT) to equilibrate the system's temperature and pressure.

  • Define Collective Variables (CVs): The primary CV is the peptidyl-prolyl ω dihedral angle (Cαi-1–C'i-1–Ni–Cαi). A second CV, such as the ψ dihedral angle (Ni–Cαi–C'i–Ni+1), can be included to explore the coupled motions.[19]

  • Metadynamics Simulation: Run the metadynamics simulation, where a history-dependent biasing potential is added to the CVs. This potential is constructed as a sum of Gaussians deposited along the trajectory, which discourages the system from revisiting previously explored regions.

  • Analysis: The simulation is complete when the deposited bias potential effectively cancels the underlying free energy landscape, allowing for diffusive motion along the CVs. The free energy surface is then obtained as the negative of the accumulated bias potential.[5]

Protocol 2: Force Field Validation against Experimental NMR Data

This protocol describes how to compare simulation ensembles with experimental NMR data to validate force field accuracy.

  • MD Simulation: Run long-timescale MD simulations using the force field to be tested to generate a conformational ensemble.

  • Back-Calculation of NMR Observables: From the generated trajectory, calculate the ensemble-averaged values for various NMR parameters. Common parameters include:

    • J-couplings: Sensitive to backbone and side-chain dihedral angles.

    • Chemical Shifts: Sensitive to the local chemical environment and secondary structure.

    • Nuclear Overhauser Effects (NOEs): Provide information on inter-proton distances.

  • Quantitative Comparison: Calculate the root-mean-square deviation (RMSD) or correlation coefficient between the back-calculated observables from the simulation and the experimentally measured values.

  • Structural Comparison: For well-structured peptides, calculate the backbone RMSD between the simulated ensemble and the NMR-derived representative structure.[11][12] A lower RMSD indicates better agreement.

Visualizations

G Troubleshooting Workflow: Poor Proline Cis/Trans Sampling cluster_0 cluster_1 cluster_2 start Problem: Simulation does not sample cis-proline conformation. check_ff Is the force field known to sample proline isomerization? (e.g., a03ws, C36m) start->check_ff check_time Is the simulation long enough to observe rare events? check_ff->check_time  Yes action_ff Action: Switch to a benchmarked force field for disordered proteins. check_ff->action_ff No   check_sampling Is standard MD sufficient for the energy barrier? check_time->check_sampling  Yes action_time Action: Extend simulation time. check_time->action_time No   action_sampling Action: Implement enhanced sampling (Metadynamics, GaMD, REMD). check_sampling->action_sampling No   solution Solution: Improved sampling of cis/trans conformational space. check_sampling->solution  Yes (but unlikely) action_ff->check_time action_time->check_sampling action_sampling->solution

Caption: A workflow diagram for troubleshooting poor sampling of proline cis/trans isomerization.

G Logic for Force Field Parameterization cluster_input Inputs cluster_process Parameterization Cycle cluster_output Output & Validation qm_data Quantum Mechanics (QM) Data (e.g., dihedral energy scans) param Parameter Optimization (Charges, LJ, Dihedrals) qm_data->param exp_data Experimental Data (NMR J-couplings, Thermo data) exp_data->param model Select Small Model Compounds (e.g., dipeptides) model->param sim Perform MM Simulations param->sim compare Compare MM results to QM/Experimental data sim->compare compare->param Iterate until converged ff Refined Force Field Parameters compare->ff Converged valid Validation on larger systems (peptides, proteins) ff->valid

Caption: The iterative logic for refining force field parameters using QM and experimental data.

G Proline Cis-Trans Isomerization Pathway trans trans (ω ≈ 180°) ts Transition State trans->ts ΔG‡ ≈ 15-20 kcal/mol cis cis (ω ≈ 0°) cis->ts ΔG‡ ≈ 13-14 kcal/mol ts->trans ts->cis

Caption: A state diagram of proline isomerization showing the high energy transition state.

References

Technical Support Center: Enhancing Cell Permeability of Phe-Pro Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the cell permeability of Phenylalanine-Proline (Phe-Pro) analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the inherently low cell permeability of many this compound analogs?

A1: The low cell permeability of this compound analogs often stems from several key factors. These peptides typically possess a high polar surface area due to the presence of amide bonds in the peptide backbone, which can lead to a high desolvation penalty upon entering the lipophilic cell membrane. Furthermore, the formation of intermolecular hydrogen bonds with water molecules can hinder membrane partitioning. The rigid conformational constraint imposed by the proline residue can be either beneficial or detrimental, depending on the overall conformation of the analog.

Q2: What are the most common chemical modification strategies to improve the cell permeability of this compound analogs?

A2: Several strategies have proven effective in enhancing the cell permeability of peptide-based drugs, including this compound analogs. The most common approaches include:

  • N-methylation: Replacing a backbone N-H with an N-CH₃ group reduces the number of hydrogen bond donors, thereby decreasing polarity and increasing membrane permeability. This modification can also improve metabolic stability.

  • Cyclization: Constraining the peptide into a cyclic structure can enhance permeability by reducing conformational flexibility and masking polar groups through the formation of intramolecular hydrogen bonds.

  • Incorporation of D-amino acids: Replacing L-amino acids with their D-enantiomers can induce conformational changes that favor membrane-permeable structures and can also increase resistance to enzymatic degradation.

  • Prodrug Approaches: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can significantly improve membrane transit.

  • Conjugation to Cell-Penetrating Peptides (CPPs): Linking the this compound analog to a CPP can facilitate its uptake into cells, typically through endocytosis.

Q3: How do I choose the best permeability enhancement strategy for my specific this compound analog?

A3: The optimal strategy depends on several factors, including the primary sequence of your analog, its intended intracellular target, and its mechanism of action. A rational approach often involves starting with simpler modifications. For instance, systematic N-methylation at different positions can provide valuable structure-activity relationship (SAR) data. If a specific conformation is hypothesized to be important for activity, cyclization might be a more suitable approach. For analogs that need to be delivered in their unmodified form, a cleavable prodrug strategy or CPP conjugation would be more appropriate. It is often a trade-off between enhanced permeability and retained biological activity.

Q4: What are the key differences between the PAMPA and Caco-2 cell permeability assays?

A4: The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell assay are two of the most common in vitro methods for assessing drug permeability, but they measure different aspects of this process.

  • PAMPA: This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a high-throughput and cost-effective method for screening compounds in early drug discovery. However, it does not account for active transport mechanisms or the influence of efflux pumps.[1]

  • Caco-2 Cell Assay: This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It is considered the gold standard for predicting in vivo oral absorption as it can assess passive diffusion, active transport (both uptake and efflux), and paracellular transport.[2]

Troubleshooting Guides

Issue 1: My N-methylated this compound analog shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay.

  • Possible Cause: Your analog is likely a substrate for an active efflux transporter, such as P-glycoprotein (P-gp), which is expressed in Caco-2 cells but not present in the artificial membrane of the PAMPA assay.[1][3] The high lipophilicity resulting from N-methylation can sometimes increase a compound's affinity for efflux pumps.

  • Troubleshooting Steps:

    • Perform a bidirectional Caco-2 assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is a strong indicator of active efflux.[2]

    • Use a P-gp inhibitor: Conduct the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. If the A-B permeability increases and the efflux ratio decreases to approximately 1, this confirms that your analog is a P-gp substrate.[2]

    • Consider alternative modifications: If efflux is confirmed to be a major issue, consider strategies that are less likely to result in P-gp substrates, such as optimizing the position and number of N-methyl groups or exploring cyclization strategies that shield the compound from efflux transporters.

Issue 2: My cyclized this compound analog has poor aqueous solubility, making it difficult to perform permeability assays.

  • Possible Cause: Cyclization and the introduction of hydrophobic residues to enhance permeability can sometimes lead to a significant decrease in aqueous solubility, causing the compound to precipitate in the assay buffer.

  • Troubleshooting Steps:

    • Modify the assay buffer: For weakly basic compounds, using a slightly acidic pH in the donor compartment may increase the concentration of the more soluble, ionized form.

    • Use solubilizing agents: The addition of non-toxic solubilizing agents, such as cyclodextrins, to the dosing solution can enhance the solubility of poorly soluble compounds.

    • Lower the test concentration: Reducing the concentration of the test compound may prevent precipitation while still allowing for detection by sensitive analytical methods like LC-MS/MS.[4]

    • Re-evaluate the structure: If solubility issues persist, it may be necessary to revisit the analog's design. The strategic introduction of a polar or ionizable group at a position that does not negatively impact permeability or activity could be considered.

Issue 3: My CPP-conjugated this compound analog shows high cellular uptake but no biological activity.

  • Possible Cause: The CPP-cargo conjugate may be trapped in endosomes following cellular uptake and is not reaching the cytosol or its intended intracellular target. Another possibility is that the CPP itself is interfering with the biological activity of the this compound analog.

  • Troubleshooting Steps:

    • Perform a co-localization study: Use fluorescence microscopy to determine the intracellular localization of your fluorescently labeled CPP-Phe-Pro conjugate. Co-localization with endosomal or lysosomal markers (e.g., LysoTracker) will indicate endosomal entrapment.

    • Incorporate an endosomal escape moiety: If endosomal trapping is confirmed, consider incorporating a pH-sensitive or fusogenic peptide sequence into your CPP design to promote endosomal escape.

    • Use a cleavable linker: Conjugate the this compound analog to the CPP via a linker that is stable in the extracellular environment but is cleaved intracellularly (e.g., a disulfide bond that is reduced in the cytoplasm). This will release the active analog from the CPP once inside the cell.

Data Presentation

Table 1: Permeability of H-Phe-Phe-NH2 Analogs with N-Methylation and Cyclization. [5]

CompoundModificationApparent Permeability (Papp) (10⁻⁶ cm/s)Permeability Class
1 H-Phe-Phe-NH₂ (unmodified)0.12Low
2 N-Me-Phe-Phe-NH₂2.2High
3 H-Phe-N-Me-Phe-NH₂20High
4 N-Me-Phe-N-Me-Phe-NH₂10High
5 H-Phe-Phe-N(Me)₂4.8High
7a Cyclized (pyrrolidine)0.5Moderate
8a Cyclized (3-phenylpyrrolidine)3.6High
9b Cyclized (pyrrolidine)4.4High

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general guideline for assessing the permeability of this compound analogs using the Caco-2 cell model.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test compound (this compound analog) and control compounds (high and low permeability markers)

  • LC-MS/MS system for sample analysis

Methodology:

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto the apical chamber of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.[6][7]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. TEER values should be >250 Ω·cm² to ensure monolayer integrity.

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. Low passage of this fluorescent marker indicates a healthy monolayer.[2]

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

    • Add 0.5 mL of transport buffer to the basolateral (receiver) compartment.

    • Add 0.4 mL of the dosing solution (test compound in transport buffer) to the apical (donor) compartment.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At predetermined time points, collect a sample from the basolateral compartment and replace it with an equal volume of fresh transport buffer.

  • Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment:

    • To assess active efflux, perform the assay in the reverse direction.

    • Add 0.4 mL of transport buffer to the apical (receiver) compartment.

    • Add 0.5 mL of the dosing solution to the basolateral (donor) compartment.

    • Follow the same incubation and sampling procedure as for the A to B transport.

  • Sample Analysis:

    • Analyze the concentration of the this compound analog in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux (rate of compound appearance in the receiver compartment).

      • A is the surface area of the membrane.

      • C₀ is the initial concentration of the compound in the donor compartment.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline for assessing the passive permeability of this compound analogs.

Materials:

  • 96-well PAMPA plate system (hydrophobic PVDF filter donor plate and an acceptor plate)

  • Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound (this compound analog) and control compounds

  • UV-Vis plate reader or LC-MS/MS system for analysis

Methodology:

  • Membrane Coating:

    • Carefully add 5 µL of the artificial membrane solution to each well of the donor plate, ensuring the filter is completely coated.

  • Preparation of Plates:

    • Add 300 µL of PBS to each well of the acceptor plate.

    • Dissolve the test compounds in PBS to the desired concentration (e.g., 200 µM).

  • Permeability Assay:

    • Add 200 µL of the test compound solution to each well of the donor plate.

    • Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells is in contact with the buffer in the acceptor wells.

    • Incubate the assembled plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Pe) in cm/s using an established formula that takes into account the volumes of the wells, the surface area of the membrane, the incubation time, and the concentrations in the donor and acceptor wells.

Visualizations

experimental_workflow cluster_synthesis Analog Synthesis & Characterization cluster_permeability Permeability Assessment cluster_analysis Data Analysis & Interpretation synthesis This compound Analog Synthesis (with/without modifications) qc Quality Control (HPLC, MS) synthesis->qc pampa PAMPA qc->pampa Passive Diffusion Screening caco2 Caco-2 Assay qc->caco2 Comprehensive Permeability Profile data_analysis Calculate Papp / Pe pampa->data_analysis caco2->data_analysis interpretation Conclusion on Permeability Enhancement data_analysis->interpretation

Caption: Experimental Workflow for Permeability Assessment of this compound Analogs.

permeability_strategies cluster_strategies Permeability Enhancement Strategies start Low Permeability This compound Analog n_methylation N-Methylation start->n_methylation cyclization Cyclization start->cyclization d_amino_acids D-Amino Acid Substitution start->d_amino_acids prodrug Prodrug Approach start->prodrug cpp CPP Conjugation start->cpp end Improved Cell Permeability n_methylation->end cyclization->end d_amino_acids->end prodrug->end cpp->end

Caption: Strategies to Improve Cell Permeability of this compound Analogs.

troubleshooting_logic start Conflicting Permeability Results (High PAMPA, Low Caco-2) efflux Potential Efflux Substrate? start->efflux bidirectional_assay Perform Bidirectional Caco-2 Assay efflux->bidirectional_assay Yes er_high Efflux Ratio > 2? bidirectional_assay->er_high confirmed_efflux Confirmed Efflux Substrate. Consider P-gp Inhibitor or Analog Redesign. er_high->confirmed_efflux Yes no_efflux Efflux Unlikely. Investigate other factors (e.g., metabolism, poor solubility). er_high->no_efflux No

Caption: Troubleshooting Logic for Conflicting Permeability Assay Results.

References

Minimizing racemization during Phe-Pro synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the synthesis of the Phenylalanine-Proline (Phe-Pro) dipeptide.

Troubleshooting Guides

Issue 1: High Levels of Racemization Detected in the Final this compound Product

High levels of the D-Phe diastereomer in your final product indicate that significant racemization has occurred during the coupling of Phenylalanine. Follow this logical workflow to diagnose and mitigate the problem.

cluster_reagent cluster_base cluster_temp cluster_solvent cluster_protocol start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent & Additive start->reagent base Step 2: Scrutinize the Base reagent->base reagent_q Using carbodiimide (B86325) (DCC, DIC)? Or an onium salt (HBTU, HATU)? temp Step 3: Control Reaction Temperature base->temp base_q Using DIPEA? solvent Step 4: Assess the Solvent temp->solvent temp_q Coupling at elevated temperatures? protocol Step 5: Refine the Protocol solvent->protocol solvent_q Using a polar solvent like DMF? end Racemization Minimized protocol->end protocol_q Long pre-activation time? reagent_sol Solution: - Carbodiimide: ALWAYS use with additives like HOBt, HOAt, or OxymaPure. - Onium Salt: Consider switching to a carbodiimide/additive combination. COMU is a good onium salt alternative with low racemization. reagent_q->reagent_sol base_sol Solution: - Switch to a weaker (NMM) or more sterically hindered base (2,4,6-Collidine). - Use the minimum necessary equivalents. base_q->base_sol temp_sol Solution: - Perform coupling at 0°C. - For microwave synthesis, reduce the temperature to 50°C for sensitive residues. temp_q->temp_sol solvent_sol Solution: - Consider less polar solvents like a DCM/DMF mixture, THF, or ACN, while ensuring reagent solubility. solvent_q->solvent_sol protocol_sol Solution: - Minimize pre-activation time. - Add the activated amino acid to the resin immediately after preparation. protocol_q->protocol_sol

Caption: A step-by-step workflow for troubleshooting high racemization levels.

Issue 2: Low Yield of this compound Dipeptide Due to Diketopiperazine (DKP) Formation

The formation of a cyclic dipeptide, diketopiperazine (DKP), is a common side reaction during the synthesis of dipeptides where the C-terminal residue is Proline. This leads to premature cleavage of the dipeptide from the resin and a lower yield of the desired linear peptide.

  • Choice of Resin:

    • 2-Chlorotrityl chloride (2-CTC) resin is highly recommended over Wang resin for sequences prone to DKP formation. The steric hindrance of the 2-CTC linker makes the ester bond less susceptible to intramolecular attack.

  • Fmoc-Deprotection Conditions:

    • Standard deprotection with 20% piperidine (B6355638) in DMF can promote DKP formation.

    • Optimized Deprotection Cocktail: A solution of 2% DBU and 5% piperazine (B1678402) in NMP has been shown to significantly reduce DKP formation while maintaining efficient Fmoc removal.[1]

  • Use of Dipeptide Building Blocks:

    • Coupling a pre-synthesized Fmoc-Phe-Pro-OH dipeptide building block completely bypasses the problematic dipeptide-resin stage where DKP formation is most likely to occur.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during this compound synthesis?

A1: The most common mechanism for racemization during the coupling of Phenylalanine is the formation of a planar oxazolone (B7731731) (or azlactone) intermediate.[2] This occurs when the carboxyl group of the Fmoc-Phe-OH is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of stereochemical integrity at the alpha-carbon. A secondary mechanism is direct enolization, where a strong base abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[2]

racemization_mechanism L_Phe Fmoc-L-Phe-OH activation Activation (Coupling Reagent) L_Phe->activation oxazolone Planar Oxazolone Intermediate activation->oxazolone Base racemized Racemized Mixture (L-Phe and D-Phe) oxazolone->racemized Proton Abstraction/ Reprotonation coupling Coupling racemized->coupling pro_resin H-Pro-Resin pro_resin->coupling dipeptide Fmoc-Phe-Pro-Resin (with D-isomer impurity) coupling->dipeptide

Caption: The primary mechanism of racemization via a planar oxazolone intermediate.

Q2: Which amino acids are most susceptible to racemization?

A2: Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[3] Other sensitive residues include Phenylalanine (Phe) and Serine (Ser).[3]

Q3: How do the different components of the coupling reaction influence racemization?

A3: Several factors in the coupling reaction can significantly impact the degree of racemization:

  • Coupling Reagents: The choice of activating reagent is critical. Onium salts (like HATU, HCTU) are generally more reactive but can lead to higher racemization, especially with prolonged pre-activation. Carbodiimides (like DIC) coupled with additives are often a safer choice.

  • Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential when using carbodiimides. They form active esters that are less prone to racemization.

  • Base: The strength and steric hindrance of the base play a crucial role. Stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) can accelerate proton abstraction and increase racemization. Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred.[4][5]

  • Solvent: The polarity of the solvent can influence the rate of racemization. Less polar solvents may help reduce racemization.[4] Studies have shown that THF and ACN can be excellent alternatives to DMF, yielding products with higher purity.[6]

  • Temperature: Elevated temperatures, often used to accelerate coupling, can significantly increase the rate of racemization.[4] For microwave-assisted synthesis, lowering the temperature from 80°C to 50°C can limit racemization for sensitive amino acids.[7]

Q4: How can I accurately quantify the level of racemization?

A4: Accurate quantification is essential for optimizing your synthesis protocol. The most common methods are:

  • Chiral HPLC Analysis: After cleaving the dipeptide from the resin, you can use a chiral stationary phase (CSP) column to separate the L-Phe-L-Pro and D-Phe-L-Pro diastereomers. The percentage of racemization is calculated from the peak areas of the two isomers.[3]

  • Marfey's Method: This involves the complete hydrolysis of the peptide, followed by derivatization of the resulting amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA). The resulting diastereomeric derivatives of Phenylalanine can then be separated and quantified by reversed-phase HPLC.[1]

Data Presentation

The selection of coupling reagents, additives, and bases is one of the most critical factors in controlling racemization. The following tables summarize quantitative data on the performance of various coupling systems.

Table 1: Comparison of Epimerization Levels for Different Coupling Reagents in the Synthesis of Gly-Phe-Pro-NH₂

Coupling ReagentAdditive% Epimerization
EDCHOAt29.8
EDC-HClHOAt24.1
DICHOAt4.2

Data adapted from a study on the solid-phase synthesis of GIy-Phe-Pro-NH₂.[8]

Table 2: Impact of Fmoc-Deprotection Cocktails on Diketopiperazine (DKP) Formation for Various X-Pro Sequences on 2-Cl-trityl resin

Dipeptide SequenceDKP with 20% Piperidine/DMF (%)DKP with 2% DBU, 5% Piperazine/NMP (%)
Fmoc-Gln(Trt)-Pro-~18~2
Fmoc-Trp(Boc)-Pro-~25~3
Fmoc-Tyr(tBu)-Pro-~15~1.5

Data extracted from a study on optimizing Fmoc-deprotection to suppress DKP formation.[1]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-Phe-OH to Proline-Resin

This protocol is designed to minimize racemization during the critical this compound bond formation.

Materials:

  • H-Pro-2-chlorotrityl chloride (2-CTC) resin

  • Fmoc-L-Phe-OH (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) (3 equivalents)

  • 2,4,6-Collidine (4 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

  • Resin Swelling: Swell the H-Pro-2-CTC resin in DCM for 30 minutes, followed by washing with DMF (3x) and DCM (3x).

  • Coupling Mixture Preparation (In-situ activation):

    • In a separate vessel, dissolve Fmoc-L-Phe-OH (3 eq.) and OxymaPure (3 eq.) in a minimal amount of DMF.

    • Add 2,4,6-Collidine (4 eq.) to the amino acid/OxymaPure solution.

    • Add DIC (3 eq.) to this mixture immediately before adding it to the resin. Do not allow for a prolonged pre-activation time.

  • Coupling Reaction:

    • Add the freshly prepared coupling mixture to the resin.

    • Agitate the reaction vessel at 0°C for 2-4 hours.

    • Monitor the reaction completion using a Kaiser test.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF (5x) and DCM (5x) to remove all excess reagents and byproducts.

  • Fmoc Deprotection:

    • Proceed with the standard Fmoc deprotection protocol to prepare for the coupling of the next amino acid.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol provides a general procedure for the analysis of D-Phe content in the synthesized this compound dipeptide.

  • Sample Preparation: a. After the coupling of Fmoc-Phe-OH, cleave a small sample of the dipeptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). b. Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet. c. Dissolve the crude peptide in the initial mobile phase for HPLC analysis.

  • Chiral HPLC Analysis: a. Column: Use a chiral stationary phase (CSP) column suitable for peptides (e.g., a macrocyclic glycopeptide-based column).[3] b. Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% TFA in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact conditions will need to be optimized for the specific column and dipeptide. c. Detection: UV detection at 214 nm or 254 nm. d. Analysis: Inject the dissolved crude peptide. The L-Phe-L-Pro and D-Phe-L-Pro diastereomers should elute as two separate peaks. e. Quantification: Calculate the percentage of racemization by integrating the peak areas: % Racemization = [Area(D-Phe-L-Pro) / (Area(L-Phe-L-Pro) + Area(D-Phe-L-Pro))] * 100

References

Technical Support Center: Robust Analytical Method for Phe-Pro Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Phenylalanine-Proline (Phe-Pro). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the development of robust analytical methods for this dipeptide.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Chromatography & Mass Spectrometry Issues

Q1: I'm observing poor peak shapes (tailing, fronting, or broad peaks) for my this compound analyte. What are the common causes and solutions?

Poor peak shape can compromise the accuracy and sensitivity of your analysis.[1] Common causes are often related to the column, mobile phase, or injection solvent.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as polar components interacting with residual silanols on the silica (B1680970) surface.[1] Tailing can skew quantitation results.

    • Solution: Operate at a lower pH to minimize silanol (B1196071) interactions.[1] Using a high-purity silica column can also significantly improve peak shape, even at low concentrations of ion-pairing reagents like TFA.[2]

  • Peak Fronting: This is typically a sign of column overload.

    • Solution: Reduce the sample concentration or the injection volume.

  • Broad Peaks: Several factors can lead to peak broadening.

    • Causes & Solutions:

      • Incompatibility of Injection Solvent: The injection solvent should be weaker than the mobile phase to ensure the analyte band is focused at the head of the column. Whenever possible, dissolve and inject samples in the mobile phase.

      • Low Mobile Phase Flow Rate: Ensure the flow rate is set correctly and the pump is functioning properly.[1]

      • Column Contamination/Deterioration: Contaminants from the sample matrix can accumulate on the column. Use a guard column and implement a sample clean-up procedure like Solid-Phase Extraction (SPE) to protect the analytical column.[1]

      • Extra-Column Volume: Ensure tubing between the injector, column, and detector is as short and narrow as possible.

Q2: My retention times for this compound are shifting between injections. How can I improve reproducibility?

Inconsistent retention times can make peak identification and integration difficult. This issue often points to problems with the HPLC system or mobile phase preparation.[1]

  • Possible Causes & Solutions:

    • Pump Issues: Leaks in pump fittings or seals can cause erratic retention times and noisy baselines.[1] Check for leaks, salt buildup, and listen for unusual pump noises.

    • Mobile Phase Composition: Inaccurately prepared or degraded mobile phase can cause shifts. Prepare mobile phases fresh daily and ensure components are measured accurately.[1] For gradient elution, ensure the gradient proportioning valve is working correctly.

    • Column Temperature: Fluctuations in column temperature will affect retention time. Use a column oven to maintain a stable temperature.

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. This is especially critical for gradient methods.

Q3: I'm experiencing a high baseline noise or drift in my chromatogram. What should I investigate?

A noisy or drifting baseline reduces the signal-to-noise ratio, impacting the limit of detection and quantification. This can often be attributed to the detector or contaminated solvents.[1]

  • Possible Causes & Solutions:

    • Mobile Phase Contamination: Impurities in solvents or buffers are a common cause, especially in gradient elution. Use high-purity (e.g., MS-grade) solvents and additives. Prepare aqueous buffers fresh and filter them to prevent microbial growth.

    • Detector Issues: An incorrect detector rise time, gain, or attenuation can reduce sensitivity and contribute to noise.[1] Ensure the detector lamp is warmed up and stable.

    • System Leaks: Leaks, particularly between the column and the detector, can introduce noise.[1]

Q4: I'm seeing unexpected peaks in my chromatogram. How do I identify their source?

Unexpected peaks can originate from the sample, the system, or carryover from previous injections.[3]

  • Troubleshooting Steps:

    • Run a Blank Injection: Inject the mobile phase or sample solvent without the analyte. If the unexpected peaks appear, they are likely from system contamination or carryover.[3] If the blank is clean, the peaks are related to your sample.[3]

    • Investigate Sample Preparation: Artifacts can be introduced during sample handling, such as impurities from solvents or microbial growth in buffers.[3]

    • Consider Peptide-Related Impurities: The peaks could be variants of this compound that formed during synthesis or degradation.[3] Using LC-MS to identify the mass of these unexpected peaks is a powerful tool for their characterization.[3]

Sample Preparation Issues

Q1: I'm having trouble with low recovery of this compound after sample preparation. What can I do?

Low analyte recovery is a common challenge, often related to the chosen extraction method and its parameters.

  • Possible Causes & Solutions:

    • Protein Precipitation (PPT): While simple, PPT can lead to co-precipitation of the analyte with the proteins. Optimize the ratio of precipitation solvent (e.g., acetonitrile) to the sample.

    • Liquid-Liquid Extraction (LLE): The choice of extraction solvent and pH is critical. This compound's properties will dictate the optimal conditions. Experiment with different solvents and pH values to maximize partitioning into the organic phase.

    • Solid-Phase Extraction (SPE): Incomplete elution or breakthrough during loading can cause low recovery. Ensure the sorbent type is appropriate for this compound. Optimize the wash steps to remove interferences without eluting the analyte, and test different elution solvents to ensure complete recovery.

Q2: I'm observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte, leading to inaccurate quantification.[4][5]

  • Mitigation Strategies:

    • Improve Sample Cleanup: The most effective approach is to remove interfering matrix components before analysis.[5] Techniques like SPE are more effective at removing interferences than simple protein precipitation.[1][6]

    • Chromatographic Separation: Optimize the HPLC method to chromatographically separate this compound from the interfering compounds.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, but may compromise the limit of detection.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an LC-MS/MS method for this compound?

A reversed-phase HPLC method coupled with a triple quadrupole mass spectrometer is the standard approach.

  • Column: A C18 column is a common starting point for peptide analysis.[2]

  • Mobile Phase: A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). Formic acid is preferred for LC-MS as it is volatile and aids in protonation for positive ion mode electrospray ionization (ESI).[3][7]

  • Gradient: For peptides, a shallow gradient is often recommended. A typical starting point is a linear gradient from a low percentage of Solvent B (e.g., 5%) to a higher percentage (e.g., 60%) over several minutes.[8]

  • Mass Spectrometry: Use ESI in positive ion mode. Perform an infusion of a this compound standard to optimize MS parameters, including precursor and product ions for Multiple Reaction Monitoring (MRM).[7]

Q2: How do I choose the right sample preparation technique?

The choice depends on the sample matrix, required sensitivity, and throughput.

  • Protein Precipitation (PPT): Fast and simple, suitable for cleaner matrices or when high throughput is needed. However, it offers minimal cleanup.[5]

  • Liquid-Liquid Extraction (LLE): Offers a better degree of cleanup than PPT but can be more time-consuming and uses larger volumes of organic solvents.[5]

  • Solid-Phase Extraction (SPE): Provides the most thorough cleanup, effectively removing salts, phospholipids, and other interferences.[5][6] It is highly recommended for complex matrices like plasma or serum to minimize matrix effects.[1][7]

Q3: What are the key parameters to consider for method validation?

A robust analytical method must be validated to ensure it is fit for its intended purpose.[9][10] Key validation parameters, often following ICH guidelines, include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[9]

  • Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.

Experimental Protocols & Data

Protocol 1: this compound Extraction from Plasma using SPE

This protocol describes a general procedure for solid-phase extraction. Optimization will be required for your specific application.

  • Sample Pre-treatment: To 100 µL of plasma, add an internal standard. Precipitate proteins by adding 300 µL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Data Tables

Table 1: Typical LC-MS/MS Parameters for this compound Quantification

ParameterTypical Setting
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 60% B over 5 minutes
Injection Volume5 µL
Column Temperature40 °C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Precursor → Product)Specific m/z values must be determined experimentally by infusing a standard
Dwell Time100 ms
Source Temperature500 °C
IonSpray Voltage5500 V

Table 2: Comparison of Sample Preparation Techniques

TechniqueProsConsBest For
Protein Precipitation Fast, inexpensive, high throughputLimited cleanup, high risk of matrix effects, potential analyte lossCleaner matrices, rapid screening assays
Liquid-Liquid Extraction Better cleanup than PPT, removes non-polar interferencesLabor-intensive, uses large solvent volumes, can be difficult to automateIsolating analytes based on polarity and pH
Solid-Phase Extraction Excellent cleanup, high recovery, reduces matrix effects, automatableHigher cost per sample, requires method developmentComplex matrices (plasma, tissue), assays requiring high sensitivity[5][6]

Visualizations

Experimental & Logical Workflows

G start Define Analytical Method Requirements dev Method Development start->dev prep Sample Preparation (PPT, LLE, SPE) dev->prep chrom Chromatography (Column, Mobile Phase) dev->chrom ms Mass Spectrometry (Ionization, MRM) dev->ms valid Method Validation prep->valid chrom->valid ms->valid spec Specificity valid->spec lin Linearity & Range valid->lin acc Accuracy & Precision valid->acc loq LOD / LOQ valid->loq rob Robustness valid->rob routine Routine Sample Analysis spec->routine lin->routine acc->routine loq->routine rob->routine end Method Established routine->end

Caption: Workflow for analytical method development and validation.

G problem Poor Peak Shape or Retention Time Shift? check_system Check System (Leaks, Pressure, Temp) problem->check_system Yes check_mobile Check Mobile Phase (Composition, Age) check_system->check_mobile check_column Check Column (Contamination, Age) check_mobile->check_column check_sample Check Sample Prep (Solvent, Concentration) check_column->check_sample tailing Tailing? check_sample->tailing fronting Fronting? tailing->fronting No sol_tail Lower Mobile Phase pH or Use End-Capped Column tailing->sol_tail Yes broad Broad Peak? fronting->broad No sol_front Reduce Sample Concentration fronting->sol_front Yes sol_broad Match Injection Solvent to Mobile Phase broad->sol_broad Yes resolve Issue Resolved broad->resolve No, Escalate sol_tail->resolve sol_front->resolve sol_broad->resolve G start Start: Condition SPE Sorbent load Load Pre-treated Sample (Analyte Binds to Sorbent) start->load Step 1 wash Wash Step (Interferences Washed Away) load->wash Step 2 elute Elution Step (Analyte is Recovered) wash->elute Step 3 end End: Purified Sample Ready for Analysis elute->end Step 4

References

Optimization of cleavage conditions for solid-phase synthesized Phe-Pro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the cleavage of the Phe-Pro dipeptide from solid-phase synthesis resins.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the cleavage of this compound and similar peptides.

Issue: Low or No Peptide Yield After Cleavage

Q1: I performed the cleavage reaction, but after precipitation with cold ether, I see little to no white precipitate. What went wrong?

A1: Low or no peptide yield is a common issue that can stem from either an inefficient cleavage process or problems during the synthesis itself. A systematic diagnosis is key to identifying the root cause.

Initial Diagnostic Steps:

  • Confirm Cleavage Completion: The first step is to verify if the peptide was actually cleaved from the resin. You can do this by performing a post-cleavage Kaiser test on a small sample of the resin beads. A positive result (deep blue beads) indicates that a significant amount of peptide remains attached to the resin, signifying incomplete cleavage.[1]

  • Perform a Test Cleavage: If you suspect an issue with your cleavage cocktail or reaction time, perform a small-scale trial cleavage on 10-20 mg of your peptide-resin and analyze the resulting solution by mass spectrometry (MS).[2] The presence of the expected mass will confirm that the synthesis was successful and the issue lies with the cleavage or work-up.[2]

Potential Causes and Solutions for Incomplete Cleavage:

  • Insufficient TFA Concentration: The ester linkage to Wang resin requires a high concentration of Trifluoroacetic Acid (TFA) to be efficiently severed.[3][4] Using diluted TFA will result in poor to no cleavage.[4]

    • Solution: Ensure your cleavage cocktail contains at least 90% TFA. For Wang resin, a common starting point is a mixture of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS).[1]

  • Inadequate Reaction Time: While most peptides are cleaved within 1.5-3 hours at room temperature, highly stable linkages or hindered sequences might require longer.[5][6]

    • Solution: Increase the cleavage time to 4 hours. It is advisable to perform a time-course experiment (e.g., testing at 1, 2, and 4 hours) on a small scale to determine the optimal duration.

  • Old or Degraded Reagents: TFA is hygroscopic and scavengers can degrade over time. Old reagents can lead to inefficient reactions.

    • Solution: Always use fresh, high-quality TFA and scavengers. It is recommended to prepare cleavage cocktails immediately before use.[4][7]

  • Residual DMF: Residual Dimethylformamide (DMF) from the synthesis washes can inhibit the acidic activity of TFA.

    • Solution: Ensure the peptide-resin is thoroughly washed with Dichloromethane (DCM) and dried under a high vacuum for at least an hour before cleavage.[5]

Issue: Major Impurity Detected, Suspected Diketopiperazine (DKP)

Q2: My analysis of the cleaved product shows a major impurity with a mass corresponding to the cyclized this compound dipeptide (diketopiperazine). Did this happen during the TFA cleavage?

A2: This is a critical and frequent issue with sequences containing Proline as the second amino acid. However, the formation of diketopiperazine (DKP) does not typically occur during the final, strongly acidic TFA cleavage step. This side reaction is most prevalent during the synthesis, specifically during the Fmoc-deprotection of the Proline residue with a base like piperidine (B6355638).[8][9][10]

Mechanism of Diketopiperazine Formation:

When the dipeptide is attached to the resin, the free N-terminal amine of the Phenylalanine can perform an intramolecular attack on the ester linkage of the Proline to the resin. This cyclization cleaves the dipeptide from the resin, forming the stable six-membered diketopiperazine ring. This is especially common for X-Pro sequences.[3][8][9]

Prevention and Mitigation (During Synthesis):

  • Use 2-Chlorotrityl Chloride (2-CTC) Resin: The steric hindrance of the 2-CTC linker significantly suppresses DKP formation compared to Wang or other p-alkoxybenzyl ester resins.[10]

  • Modify Deprotection Conditions: Using lower concentrations of piperidine or alternative, milder bases like piperazine (B1678402) with DBU can reduce the rate of DKP formation.[8][10]

  • Couple a Dipeptide: Instead of coupling Fmoc-Pro-OH followed by Fmoc-Phe-OH, use a pre-formed pseudoproline dipeptide (e.g., Fmoc-Phe-Thr(ψMe,MePro)-OH) or a standard Fmoc-Phe-Pro-OH dipeptide building block. This skips the problematic H-Pro-Resin intermediate stage.

Frequently Asked Questions (FAQs)

Q1: What is a cleavage cocktail and why are scavengers necessary for this compound?

A1: A cleavage cocktail is a mixture used to cleave the synthesized peptide from the solid support and remove any side-chain protecting groups. The primary component is a strong acid, typically TFA. During this process, reactive carbocations are generated from the resin linker. The phenyl group of Phenylalanine is nucleophilic and susceptible to alkylation by these cations.[5] Scavengers are added to the cocktail to "trap" these reactive species and prevent unwanted side reactions, ensuring higher purity of the final peptide.[5]

Q2: Which cleavage cocktail should I use for this compound synthesized on Wang resin?

A2: Since this compound has no other sensitive side chains, a simple and effective cocktail is TFA / Water / TIS (95% / 2.5% / 2.5%) .[1] TIS (Triisopropylsilane) is a very effective scavenger for the carbocations generated from the Wang resin linker.[5]

Q3: How long should I perform the cleavage reaction and at what temperature?

A3: For most standard peptides on Wang resin, a cleavage time of 1.5 to 3 hours at room temperature is sufficient.[5][6] It is generally not necessary to heat the reaction. For optimization, a small-scale trial is always recommended.

Q4: My peptide is very hydrophobic. After adding ether, it oiled out instead of precipitating. What should I do?

A4: This can happen with hydrophobic peptides. First, try increasing the volume of cold diethyl ether (up to 20-fold the volume of TFA) and storing the mixture at -20°C or 4°C for a longer period (e.g., overnight) to encourage precipitation.[6] If it still oils out, you can try removing most of the TFA under a gentle stream of nitrogen before adding the cold ether.

Data Presentation: Common Cleavage Cocktails

The following table summarizes standard cleavage cocktails and their applications. For a simple dipeptide like this compound, Cocktail A is typically sufficient.

Cocktail NameComposition (v/v/v)Primary Application & Remarks
Cocktail A (Standard) TFA / H₂O / TIS (95:2.5:2.5)General-purpose cocktail for peptides without highly sensitive residues like Cys, Met, or Trp. TIS is an excellent scavenger for carbocations. Recommended for this compound.[1]
Reagent K TFA / Phenol (B47542) / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr.[5] Not necessary for this compound but effective. Has a strong odor.
Reagent B (Low Odor) TFA / Phenol / H₂O / TIS (88:5:5:2)Effective for scavenging trityl groups from residues like Asn, Gln, or His. It does not protect Met or Cys from oxidation as effectively as thiol-based scavengers.[3]

Experimental Protocols

CAUTION: All procedures involving TFA must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). TFA is highly corrosive.

Protocol 1: Standard Cleavage of this compound from Wang Resin

Objective: To cleave the this compound dipeptide from the solid support.

Materials:

  • Dried this compound-Wang resin (e.g., 100 mg)

  • Cleavage Cocktail A: Trifluoroacetic acid (TFA), Deionized water, Triisopropylsilane (TIS)

  • Cold diethyl ether (-20°C)

  • Reaction vessel (e.g., fritted glass funnel)

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptide-resin into the reaction vessel. If the resin is not completely dry, wash it three times with DCM and dry under high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh by combining TFA (9.5 mL), TIS (0.25 mL), and Water (0.25 mL) for every 10 mL of cocktail needed. A volume of 5-10 mL per gram of resin is typical.[4]

  • Cleavage Reaction: Add the freshly prepared cocktail to the resin, ensuring all beads are submerged. Gently agitate the mixture (e.g., on a shaker or with occasional swirling) at room temperature for 2 hours.

  • Peptide Collection: Filter the TFA solution containing the cleaved peptide into a clean collection tube.

  • Resin Washing: Wash the resin twice with a small volume of fresh TFA (e.g., 2 x 1 mL) and combine the filtrates with the solution from step 4.

  • Peptide Precipitation: In a separate, larger centrifuge tube, place a 10-fold volume of cold diethyl ether. Add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.

  • Isolation and Washing: Centrifuge the suspension to pellet the crude peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and TFA.

  • Drying: Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis and purification.

Protocol 2: Post-Cleavage Kaiser Test

Objective: To qualitatively determine if the peptide has been successfully cleaved from the resin.

Materials:

  • A small sample of resin beads after the cleavage and filtration steps.

  • Reagent A: 5% (w/v) ninhydrin (B49086) in ethanol.

  • Reagent B: 80% (w/v) phenol in ethanol.

  • Reagent C: 0.001 M potassium cyanide (KCN) in pyridine.

  • Small glass test tube and a heating block (100°C).

Procedure:

  • Place a few dried resin beads (approx. 5-10 mg) into a clean test tube.[1]

  • Add 2-3 drops each of Reagent A, Reagent B, and Reagent C to the tube.[1]

  • Heat the test tube at 100°C for 5 minutes.[1]

  • Observe the color of the resin beads and the solution.[1]

Interpretation of Results:

  • Positive Result (Incomplete Cleavage): The resin beads and solution turn a deep blue or purple. This indicates the presence of the free primary amine of Phenylalanine, meaning the peptide is still attached to the resin.[1]

  • Negative Result (Complete Cleavage): The resin beads and solution remain colorless or turn a faint yellow/brown. This indicates successful cleavage.[1]

Visualizations

Cleavage_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation cluster_analysis Analysis Resin 1. Dry Peptide-Resin Cleave 3. Add Cocktail to Resin (RT, 2 hours) Resin->Cleave Cocktail 2. Prepare Fresh Cleavage Cocktail Cocktail->Cleave Filter 4. Filter to Collect Peptide Solution Cleave->Filter Precipitate 5. Precipitate Peptide in Cold Ether Filter->Precipitate Wash 6. Centrifuge & Wash Peptide Pellet Precipitate->Wash Dry 7. Dry Crude Peptide Wash->Dry Analyze 8. Analyze & Purify (HPLC, MS) Dry->Analyze

Caption: General workflow for peptide cleavage and isolation.

Troubleshooting_Workflow Start Low or No Yield After Precipitation KaiserTest Perform Post-Cleavage Kaiser Test on Resin Start->KaiserTest KaiserPositive Result: Positive (Blue Beads) => Incomplete Cleavage KaiserTest->KaiserPositive Test KaiserNegative Result: Negative (No Color) => Cleavage is Likely Complete KaiserTest->KaiserNegative Test TestCleavage Perform Small-Scale Test Cleavage & MS Analysis MassNotFound Result: Target Mass NOT Found => Synthesis Problem TestCleavage->MassNotFound Analyze MassFound Result: Target Mass Found => Cleavage/Work-up Problem TestCleavage->MassFound Analyze OptimizeCleavage Optimize Cleavage: - Use Fresh Reagents - Increase Time - Ensure >90% TFA KaiserPositive->OptimizeCleavage KaiserNegative->TestCleavage TroubleshootSynth Troubleshoot Synthesis: - Check Couplings - Address DKP Formation - Verify Resin Loading MassNotFound->TroubleshootSynth OptimizeWorkup Optimize Work-up: - Check Precipitation Method - Verify Ether Quality/Temp MassFound->OptimizeWorkup

Caption: Troubleshooting logic for low peptide yield.

References

Improving the resolution of Phe-Pro enantiomers by chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the resolution of Phenylalanine-Proline (Phe-Pro) enantiomers by chiral high-performance liquid chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most suitable for separating this compound enantiomers?

A1: The selection of an appropriate CSP is critical for the successful separation of dipeptide enantiomers like this compound. Polysaccharide-based, zwitterionic, and macrocyclic glycopeptide CSPs are commonly employed. Zwitterionic CSPs, such as those derived from cinchona alkaloids (e.g., CHIRALPAK® ZWIX(+)), are particularly effective for underivatized amino acids and small peptides.[1] They operate through a combination of ion-exchange and other interactions. Polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives) are also versatile and widely used for a broad range of chiral compounds, including dipeptides.[2]

Q2: What is a good starting mobile phase for method development?

A2: For zwitterionic CSPs, a polar organic mobile phase is a good starting point. A typical mobile phase consists of methanol (B129727) with a small percentage of water and additives to control ionization. For instance, a mixture of methanol and water (e.g., 98:2 v/v) with additives like 50 mM formic acid and 25 mM diethylamine (B46881) has proven effective for dipeptide separations.[1] For polysaccharide-based CSPs in reversed-phase mode, a mixture of an aqueous buffer (like ammonium (B1175870) acetate) with organic modifiers such as methanol and acetonitrile (B52724) is a common choice. A starting point could be 10 mM ammonium acetate, methanol, and acetonitrile in a 50:5:45 (v/v/v) ratio.[2]

Q3: How does temperature affect the separation of this compound enantiomers?

A3: Temperature has a significant impact on the chiral separation of dipeptides, especially those containing proline. Proline can exist as cis and trans isomers due to restricted rotation around the peptide bond, and the rate of interconversion is temperature-dependent. At low temperatures (e.g., below 0°C), it may be possible to separate the cis and trans isomers, which can complicate the chromatogram. At and above room temperature, these isomers often coalesce into a single peak for each enantiomer, which can simplify the separation of the enantiomers themselves.[3] Therefore, controlling the column temperature is crucial for consistent and reproducible results. Generally, lower temperatures tend to improve resolution, but for proline-containing peptides, a slightly elevated temperature might be necessary to overcome the issue of rotamers.

Q4: My resolution is poor (Rs < 1.5). How can I improve it?

A4: Poor resolution can be addressed by systematically optimizing several parameters:

  • Mobile Phase Composition: Fine-tune the ratio of organic modifier to the aqueous phase. Changing the type of organic modifier (e.g., from methanol to acetonitrile or isopropanol) can also significantly alter selectivity.

  • Mobile Phase Additives: Adjust the concentration of acidic (e.g., formic acid, trifluoroacetic acid) or basic (e.g., diethylamine) additives. These can influence the ionization state of both the analyte and the stationary phase, thereby affecting retention and selectivity.

  • Flow Rate: Lowering the flow rate can increase efficiency and often improves resolution, although it will also increase the analysis time.

  • Temperature: As discussed in Q3, temperature is a critical parameter. Experiment with different column temperatures (e.g., in 5°C increments) to find the optimal balance between resolution and peak shape.

  • Column: If optimization of the above parameters is insufficient, consider switching to a different type of chiral stationary phase.

Q5: The enantiomer elution order has reversed after changing the mobile phase. Is this normal?

A5: Yes, a reversal in the elution order of enantiomers can occur and is not uncommon in chiral chromatography. This phenomenon can be triggered by changes in the mobile phase composition (e.g., type of alcohol or additive concentration) or a change in column temperature.[4] This is because the interactions between the enantiomers and the chiral stationary phase are highly specific, and altering the chromatographic conditions can change the dominant interaction mechanism, leading to a reversal of elution order.

Troubleshooting Guide

IssuePossible CausesSuggested Solutions
No separation of enantiomers 1. Inappropriate chiral stationary phase (CSP).2. Unsuitable mobile phase composition.3. Co-elution of proline cis/trans isomers with enantiomers.1. Screen different types of CSPs (e.g., polysaccharide-based, zwitterionic).2. Perform a mobile phase screening with different organic modifiers (methanol, acetonitrile, isopropanol) and additives (formic acid, TFA, diethylamine).3. Adjust the column temperature. Try a higher temperature (e.g., 40°C) to coalesce the rotamers, or a much lower temperature (e.g., 0°C) to separate them from the enantiomeric peaks.
Poor peak shape (tailing or fronting) 1. Secondary interactions with the silica (B1680970) support.2. Sample overload.3. Mismatch between sample solvent and mobile phase.1. Add a competitor to the mobile phase, such as a small amount of a suitable acid or base.2. Reduce the sample concentration or injection volume.3. Dissolve the sample in the mobile phase or a weaker solvent.
Inconsistent retention times 1. Unstable column temperature.2. Inadequate column equilibration.3. Changes in mobile phase composition.1. Use a column oven to ensure a stable and consistent temperature.2. Equilibrate the column with the mobile phase for a sufficient time (at least 10-15 column volumes) before each run.3. Prepare fresh mobile phase daily and ensure accurate mixing.
Loss of resolution over time 1. Column contamination.2. Degradation of the chiral stationary phase.1. Implement a proper column washing procedure after each batch of samples.2. Ensure the mobile phase pH is within the stable range for the column. Avoid harsh conditions.

Data Presentation: Illustrative Chromatographic Parameters for Dipeptide Separation

The following tables provide examples of chromatographic parameters for the separation of dipeptide stereoisomers on different chiral stationary phases. These can serve as a starting point for the method development of this compound enantiomer separation.

Table 1: Example Separation of DL-Leucine-DL-Tryptophan Stereoisomers [2]

ParameterValue
Chiral Stationary Phase Amycoat-RP (150 x 4.6 mm, 5 µm)
Mobile Phase 10 mM Ammonium Acetate:Methanol:Acetonitrile (50:5:45, v/v/v)
Flow Rate 0.8 mL/min
Temperature 25°C
Detection UV at 230 nm
Retention Factor (k) LL-isomer 2.25
Retention Factor (k) DD-isomer 3.60
Retention Factor (k) DL-isomer 5.00
Retention Factor (k) LD-isomer 6.50
Separation Factor (α) DD/LL 1.60
Separation Factor (α) DL/DD 1.39
Resolution (Rs) DD/LL 7.76
Resolution (Rs) DL/DD 8.05

Table 2: Example Separation of Gly-DL-Phe Dipeptides

ParameterValue
Chiral Stationary Phase Chiral Anion Exchanger (QN-AX)
Mobile Phase Polar-organic mode
Retention Factor (k1) 2.91
Retention Factor (k2) 3.44
Separation Factor (α) 1.18
Resolution (Rs) 1.60

Experimental Protocols

Illustrative Protocol for Dipeptide Enantiomer Separation

This protocol is based on typical conditions for dipeptide separation and should be optimized for this compound.

1. Materials and Reagents:

  • Racemic this compound standard

  • Individual L-Phe-L-Pro and D-Phe-D-Pro standards (if available, for peak identification)

  • Chiral HPLC column (e.g., CHIRALPAK® ZWIX(+) or an amylose-based CSP)

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid

  • Diethylamine

2. Instrumentation and Conditions:

  • HPLC system with UV detector and column oven

  • Mobile Phase: Methanol:Water (98:2, v/v) with 50 mM Formic Acid and 25 mM Diethylamine[1]

  • Flow Rate: 0.5 mL/min[1]

  • Column Temperature: 25°C (can be optimized)[2]

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • If available, prepare individual solutions of the pure enantiomers in the mobile phase for determining the elution order.

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 45 minutes or until a stable baseline is achieved.

  • If using pure enantiomer standards, inject them individually to identify their respective retention times.

  • Inject the racemic this compound solution and record the chromatogram.

  • Calculate the retention factors (k), separation factor (α), and resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is considered baseline separation.

Visualizations

TroubleshootingWorkflow Start Poor or No Resolution (Rs < 1.5) CheckCSP Is the CSP appropriate for dipeptides? Start->CheckCSP OptimizeMP Optimize Mobile Phase CheckCSP->OptimizeMP  Yes NewCSP Select a Different CSP (e.g., Zwitterionic, Polysaccharide) CheckCSP->NewCSP No AdjustAdditives Adjust Acid/Base Additives OptimizeMP->AdjustAdditives OptimizeTemp Optimize Temperature (Consider Proline Isomers) AdjustAdditives->OptimizeTemp AdjustFlow Decrease Flow Rate OptimizeTemp->AdjustFlow AdjustFlow->OptimizeMP Further Optimization Needed End Baseline Resolution (Rs >= 1.5) AdjustFlow->End Resolution Improved NewCSP->OptimizeMP

Caption: A troubleshooting workflow for improving the resolution of this compound enantiomers.

ExperimentalWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis PrepMP Prepare Mobile Phase Equilibrate Equilibrate Column (>45 min) PrepMP->Equilibrate PrepSample Prepare this compound Sample (1 mg/mL in Mobile Phase) Inject Inject Sample (5 µL) PrepSample->Inject Equilibrate->Inject Detect UV Detection (210 nm) Inject->Detect Record Record Chromatogram Detect->Record Calculate Calculate k, α, Rs Record->Calculate

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Phe-Pro and Pro-Phe Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the dipeptides Phenylalanine-Proline (Phe-Pro) and Proline-Phenylalanine (Pro-Phe). The sequence of amino acids in a peptide can dramatically alter its biological function. This document synthesizes available experimental data to delineate the distinct activities of these two dipeptides, offering insights for peptide-based research and drug development.

Data Presentation: A Comparative Overview of Bioactivities

Biological ActivityThis compoundPro-Phe
DPP-IV Inhibition (IC50) 0.36 mM[1]Data not available
ACE Inhibition (IC50) Data not availablePredicted to be potent; a related peptide, Sec-Pro-Phe-OMe, has an IC50 of 183.2 ± 10.6 nM[2]
Antioxidant Activity The cyclic form, Cyclo(L-Phe-L-Pro), shows DPPH radical scavenging with an IC50 of 24 µM; the linear form has significantly reduced or no activity[3]Data not available
Anti-inflammatory Activity No quantitative data available for the linear form.No quantitative data available.
Antiviral Activity No significant activity reported for the linear form.Moderate antiviral activity against Human Adenovirus 5 (HAdV-5) and Herpes Simplex Virus-1 (HSV-1) has been reported, though quantitative data is not specified.

Key Biological Activities and Signaling Pathways

Pro-Phe and the Renin-Angiotensin System (RAS)

Pro-Phe is anticipated to act as an inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin System (RAS) that regulates blood pressure. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a primary mechanism for many antihypertensive drugs. The C-terminal phenylalanine residue in Pro-Phe is thought to contribute significantly to its binding affinity to the active site of ACE.

angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i Renin angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii ACE vasoconstriction Vasoconstriction (Increased Blood Pressure) angiotensin_ii->vasoconstriction pro_phe Pro-Phe ace ACE pro_phe->ace Inhibition incretins Active Incretins (e.g., GLP-1) inactive_incretins Inactive Incretins incretins->inactive_incretins DPP-IV insulin_secretion Increased Insulin Secretion incretins->insulin_secretion phe_pro This compound dpp_iv DPP-IV phe_pro->dpp_iv Inhibition stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb Phosphorylation & Degradation nf_kb NF-κB nucleus Nucleus nf_kb->nucleus Translocation nf_kb_ikb NF-κB-IκB (Inactive) nf_kb_ikb->nf_kb Activation transcription Transcription of Pro-inflammatory Genes nucleus->transcription Gene Expression start Start prepare_solutions Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_solutions pre_incubation Pre-incubate Enzyme with Inhibitor prepare_solutions->pre_incubation reaction Initiate Reaction with Substrate pre_incubation->reaction stop_reaction Stop Reaction reaction->stop_reaction quantification Quantify Product Formation (e.g., HPLC, Spectrophotometry) stop_reaction->quantification calculation Calculate % Inhibition quantification->calculation ic50 Determine IC50 Value calculation->ic50 end End ic50->end

References

Structure-Activity Relationship of Phe-Pro Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of Phe-Pro (Phenylalanine-Proline) analogs, a dipeptide motif frequently found in potent enzyme inhibitors. We will delve into their structure-activity relationships (SAR) as inhibitors of two key therapeutic targets: Dipeptidyl Peptidase-4 (DPP-4) and Angiotensin-Converting Enzyme (ACE), presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

This compound Analogs as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like GLP-1. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. The this compound motif is a common feature in many potent DPP-4 inhibitors, mimicking the natural substrate binding.

Quantitative Comparison of DPP-4 Inhibitory Activity

The following table summarizes the in vitro DPP-4 inhibitory activity (IC50) of a series of this compound analogs and related compounds. These analogs explore the impact of substitutions on the phenylalanine residue and modifications of the proline ring.

Compound IDStructureTargetIC50 (nM)Selectivity vs. DPP-7, DPP-8, DPP-9
Sitagliptin (Reference) Marketed DPP-4 InhibitorHuman DPP-4--
6g 4-fluorobenzyl substituted (S)-phenylalanine derivativeHuman DPP-43.79High
Benzyl-substituted (S)-phenylalanine derivatives (general) -Human DPP-43.79 - 25.52-
Compound 2 (pyrrolidine derivative) 2-benzylpyrrolidine derivativeDPP-IV300-
Compound 1 (piperidine derivative) 4-benzylpiperidine derivativeDPP-IV1600-
Compound 3 (phenethyl-piperazine derivative) phenethyl-piperazine derivativeDPP-IV1200-
Compound 4 (piperidine derivative) 4-amino-1-benzylpiperidine derivativeDPP-IV4000-

Data compiled from multiple sources.

Structure-Activity Relationship Insights for DPP-4 Inhibition

The data reveals several key SAR trends for DPP-4 inhibition by this compound analogs:

  • Phenylalanine Substitutions: Introduction of a fluorine atom at the 4-position of the benzyl (B1604629) group in phenylalanine derivatives (as in compound 6g ) significantly enhances inhibitory potency compared to the parent structures. This suggests that electron-withdrawing groups in this position can lead to favorable interactions within the enzyme's active site.

  • Proline Ring Modifications: Replacing the piperazine (B1678402) ring of a lead compound with a pyrrolidine (B122466) ring (Compound 2 ) resulted in the most active inhibitor among the newly designed compounds in one study, indicating that a five-membered ring can be more favorable for binding than a six-membered ring in this context.

  • Side Chain Extension: Extending the benzyl side chain to a phenethyl group (Compound 3 ) did not improve and in fact, decreased the inhibitory activity, suggesting an optimal length for this hydrophobic interaction.

  • Flexibility and Amide Position: Increasing the flexibility by moving the amide group outside the piperidine (B6355638) ring (Compound 4 ) led to a significant decrease in potency, highlighting the importance of a constrained conformation for optimal binding.

SAR_DPP4 cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Phe Phenylalanine Residue DPP4_Inhibition DPP-4 Inhibition Phe->DPP4_Inhibition Hydrophobic Interactions Pro Proline Residue Pro->DPP4_Inhibition Conformational Rigidity Phe_Sub Phenylalanine Substitutions (e.g., 4-Fluoro) Phe_Sub->DPP4_Inhibition Enhanced Potency Pro_Mod Proline Ring Analogs (e.g., Pyrrolidine, Piperidine) Pro_Mod->DPP4_Inhibition Modulated Potency Side_Chain Side Chain Extension (e.g., Phenethyl) Side_Chain->DPP4_Inhibition Decreased Potency

This compound Analogs as Angiotensin-Converting Enzyme (ACE) Inhibitors

ACE is a zinc metalloprotease that plays a critical role in the renin-angiotensin system, making it a key target for the treatment of hypertension and heart failure. The this compound dipeptide has served as a foundational template for the design of many potent ACE inhibitors.

Quantitative Comparison of ACE Inhibitory Activity

The following table presents the in vitro ACE inhibitory activity (IC50) of a series of 4-substituted proline derivatives, which are analogs of the this compound scaffold.

Compound ID4-Position Substituent on ProlineTargetACE IC50 (nM)NEP IC50 (nM)
1 cis-thiorphan-like substituentACE / NEP8714

NEP: Neutral Endopeptidase 24.11. Data from a study on dual inhibitors.

Structure-Activity Relationship Insights for ACE Inhibition

The development of ACE inhibitors has a long history, with SAR studies revealing crucial insights:

  • Proline as a Core: The proline residue is a critical component of many ACE inhibitors, providing a rigid scaffold that correctly orients the key interacting groups within the enzyme's active site.

  • Zinc-Binding Group: A key feature of ACE inhibitors is a functional group that can chelate the zinc ion in the active site. While not explicitly a this compound modification, the design of analogs often involves attaching different zinc-binding moieties to the N-terminus of the proline.

  • Dual Inhibition: As demonstrated by compound 1 , modifying the proline ring at the 4-position can introduce inhibitory activity against other enzymes, such as neutral endopeptidase (NEP). The cis orientation of the substituent was found to be preferred for dual activity. This highlights the potential for developing multi-target ligands based on the this compound scaffold.

SAR_ACE cluster_inhibitor This compound Analog Inhibitor ACE_Active_Site ACE Active Site Zinc_Ion Zn²⁺ Ion Phe_Analog Phenylalanine Analog (Hydrophobic Pocket Interaction) Phe_Analog->ACE_Active_Site Binds to S1 Pocket Proline Proline Scaffold (Rigidity) Proline->ACE_Active_Site Positions interacting groups ZBG Zinc-Binding Group (Chelation) ZBG->Zinc_Ion Coordinates

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable SAR studies. Below are representative protocols for the in vitro determination of DPP-4 and ACE inhibitory activity.

DPP-4 Inhibition Assay

Principle: This is a fluorometric kinetic assay that measures the cleavage of a synthetic substrate, Gly-Pro-AMC (Glycyl-L-Prolyl-7-amino-4-methylcoumarin), by DPP-4. The release of the fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC), is monitored over time.

Materials:

  • Human recombinant DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (this compound analogs)

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the test compound or reference inhibitor.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity at 37°C in a kinetic mode for a specified duration (e.g., 30 minutes).

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme activity without inhibitor).

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

ACE Inhibition Assay

Principle: This assay is based on the hydrolysis of the synthetic substrate N-Hippuryl-His-Leu (HHL) by ACE to produce Hippuric Acid (HA) and His-Leu. The amount of HA produced is quantified spectrophotometrically after extraction.

Materials:

  • Rabbit lung ACE

  • N-Hippuryl-His-Leu (HHL) substrate

  • Assay Buffer (e.g., Borate buffer with NaCl, pH 8.3)

  • Test compounds (this compound analogs)

  • Reference inhibitor (e.g., Captopril)

  • 1 M HCl

  • Ethyl acetate (B1210297)

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • In a test tube, pre-incubate the ACE solution with the test compound or reference inhibitor at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the HHL substrate solution.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding 1 M HCl.

  • Extract the Hippuric Acid (HA) formed into a known volume of ethyl acetate by vigorous vortexing.

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Carefully collect the ethyl acetate layer and evaporate it to dryness.

  • Re-dissolve the dried HA in a suitable solvent (e.g., distilled water or assay buffer).

  • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • A standard curve for Hippuric Acid is used to quantify the amount of product formed.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value as described for the DPP-4 assay.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay Procedure cluster_Detection Detection & Analysis A Prepare Serial Dilutions of Test Compounds C Pre-incubate Enzyme with Inhibitor A->C B Prepare Enzyme and Substrate Solutions B->C D Initiate Reaction with Substrate B->D C->D E Incubate at 37°C D->E F Stop Reaction (for endpoint assays) E->F G Measure Product Formation (Fluorescence/Absorbance) E->G Kinetic Reading F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

This guide provides a foundational understanding of the structure-activity relationships of this compound analogs as inhibitors of DPP-4 and ACE. The presented data and protocols offer a starting point for researchers to design and evaluate novel and more potent therapeutic agents based on this privileged dipeptide scaffold.

Phe-Pro's Potential in Diabetes Management: A Comparative Guide to Dipeptide-Mediated DPP-IV Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for effective and specific inhibitors of Dipeptidyl Peptidase-IV (DPP-IV) is a cornerstone in the management of type 2 diabetes. Among the promising candidates are dipeptides, with Phe-Pro emerging as a notable contender. This guide provides a comparative analysis of this compound's DPP-IV inhibitory activity against other dipeptides, supported by experimental data and detailed methodologies.

Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. This mechanism forms the basis for the therapeutic action of several established anti-diabetic drugs. Food-derived bioactive peptides, particularly dipeptides, have garnered significant interest as potential natural and well-tolerated DPP-IV inhibitors.

Comparative Inhibitory Activity of Dipeptides

The inhibitory potency of dipeptides against DPP-IV is typically quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. This compound has demonstrated significant DPP-IV inhibitory activity. One study reported an IC50 value of 360 µM for this compound.[1]

To provide a clear and objective comparison, the following table summarizes the IC50 values of this compound and other selected dipeptides as reported in a comparative study. It is crucial to consider that these values were obtained under specific, consistent experimental conditions, allowing for a direct comparison of their relative potencies.

DipeptideSequenceIC50 (µM)
Phenylalanyl-prolineThis compound360[1]
Isoleucyl-prolineIle-Pro410[1]
Phenylalanyl-phenylalaninePhe-Phe730[1]
Valyl-arginineVal-Arg820[1]

Note: The IC50 values presented are from a single study to ensure comparability. Values from different studies may vary due to differing experimental conditions.

The data indicates that dipeptides with a proline residue at the C-terminus, such as this compound and Ile-Pro, tend to exhibit stronger DPP-IV inhibitory activity.[1] The presence of a hydrophobic amino acid at the N-terminus also appears to contribute to the inhibitory potential.

Understanding the Mechanism: The DPP-IV Signaling Pathway

DPP-IV inhibitors exert their therapeutic effect by modulating the incretin pathway. The following diagram illustrates the simplified signaling cascade.

DPP_IV_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_circulation Circulation Ingestion Food Ingestion L_cells Intestinal L-cells Ingestion->L_cells stimulates K_cells Intestinal K-cells Ingestion->K_cells stimulates GLP1_active Active GLP-1 L_cells->GLP1_active releases GIP_active Active GIP K_cells->GIP_active releases Beta_cells β-cells Insulin Insulin Secretion (Increased) Beta_cells->Insulin Alpha_cells α-cells Glucagon Glucagon Secretion (Decreased) Alpha_cells->Glucagon GLP1_active->Beta_cells stimulates GLP1_active->Alpha_cells inhibits DPP4 DPP-IV Enzyme GLP1_active->DPP4 substrate GIP_active->Beta_cells stimulates GIP_active->DPP4 substrate GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive inactivates GIP_inactive Inactive GIP DPP4->GIP_inactive inactivates Dipeptide Dipeptide Inhibitor (e.g., this compound) Dipeptide->DPP4 inhibits Glucose Blood Glucose (Lowered) Insulin->Glucose Glucagon->Glucose increases

Caption: DPP-IV signaling pathway and the action of dipeptide inhibitors.

Experimental Protocols: In Vitro DPP-IV Inhibition Assay

The determination of DPP-IV inhibitory activity is typically performed using an in vitro enzymatic assay. The following provides a generalized protocol based on commonly employed methods.

Objective: To determine the concentration of a dipeptide required to inhibit 50% of the DPP-IV enzyme activity (IC50).

Materials:

  • DPP-IV enzyme (human recombinant or porcine kidney)

  • DPP-IV substrate: Gly-Pro-p-nitroanilide (G-p-NA) or Gly-Pro-aminomethylcoumarin (GP-AMC)

  • Tris-HCl buffer (pH 8.0)

  • Dipeptides to be tested (e.g., this compound)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DPP-IV enzyme in Tris-HCl buffer.

    • Prepare a stock solution of the substrate (G-p-NA or GP-AMC) in the appropriate solvent (e.g., buffer or DMSO).

    • Prepare serial dilutions of the test dipeptides and the positive control in Tris-HCl buffer.

  • Assay Reaction:

    • In a 96-well microplate, add the following to each well:

      • Test wells: A specific volume of the dipeptide solution at various concentrations.

      • Control wells: Tris-HCl buffer instead of the dipeptide solution.

      • Blank wells: Tris-HCl buffer.

    • Add the DPP-IV enzyme solution to all wells except the blank wells.

    • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the substrate solution to all wells.

  • Measurement:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Measure the absorbance (for G-p-NA at 405 nm) or fluorescence (for GP-AMC with excitation at ~360 nm and emission at ~460 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPP-IV inhibition for each dipeptide concentration using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition against the logarithm of the dipeptide concentration.

    • Determine the IC50 value from the resulting dose-response curve.

The following diagram illustrates the general workflow of a DPP-IV inhibition assay.

DPP_IV_Assay_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Dipeptides) start->reagent_prep plate_setup Plate Setup (Test, Control, Blank wells) reagent_prep->plate_setup pre_incubation Pre-incubation (Dipeptide + Enzyme) plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init incubation Incubation (37°C) reaction_init->incubation measurement Measurement (Absorbance/Fluorescence) incubation->measurement data_analysis Data Analysis (% Inhibition, IC50 Calculation) measurement->data_analysis end End data_analysis->end

References

D-Phe-Pro vs. L-Phe-Pro: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stereochemical nuances influencing the biological effects of Phenylalanyl-Proline dipeptides, leveraging experimental data from linear and cyclic analogues to guide researchers, scientists, and drug development professionals.

The stereochemistry of amino acid residues within a peptide sequence is a critical determinant of its three-dimensional structure and, consequently, its biological activity. The substitution of a naturally occurring L-amino acid with its D-enantiomer can profoundly alter a peptide's interaction with chiral biological targets such as enzymes and receptors. This guide provides a comparative analysis of the bioactivity of D-Phenylalanyl-Proline (D-Phe-Pro) and L-Phenylalanyl-Proline (L-Phe-Pro), drawing upon available experimental data for their linear and cyclic forms to elucidate the impact of phenylalanine's chirality on their biological function.

While direct comparative studies on the linear D-Phe-Pro and L-Phe-Pro are limited in publicly available literature, significant insights can be gleaned from the more extensively studied cyclic dipeptides, known as diketopiperazines. The constrained ring structure of these cyclic analogues often leads to enhanced biological activity and stability compared to their linear counterparts.

Comparative Bioactivity: Insights from Cyclic Stereoisomers

Experimental data on the cyclic stereoisomers of Phe-Pro reveals a clear dependence of bioactivity on the chirality of the constituent amino acids. A notable example is the differential cytotoxic effects of these stereoisomers on human colon carcinoma cells (HCT-116).

CompoundStereochemistryBioactivity (Cytotoxicity)Quantitative Data (IC50)
Cyclo(L-Phe-L-Pro) L-Phe, L-ProPotent inhibitor of cancer cell proliferation21.4 µg/mL[1][2]
Cyclo(L-Phe-D-Pro) L-Phe, D-ProPotent inhibitor of cancer cell proliferation38.9 µM[1]
Cyclo(D-Phe-D-Pro) D-Phe, D-ProLess potent inhibitor of cancer cell proliferation94.0 µM[1]
Cyclo(D-Phe-L-Pro) D-Phe, L-ProPotent inhibitor of cancer cell proliferation32.7 µM[2]

These findings strongly suggest that the stereoconfiguration of the phenylalanine residue significantly modulates the cytotoxic potential of the this compound scaffold. The L-Phe containing cyclic dipeptides, Cyclo(L-Phe-L-Pro) and Cyclo(L-Phe-D-Pro), exhibit greater potency against HCT-116 cells compared to the D-Phe containing Cyclo(D-Phe-D-Pro).[1] This underscores the importance of stereochemistry in the interaction with biological targets responsible for cytotoxicity.

Inferred Bioactivity of Linear D-Phe-Pro and L-Phe-Pro

Based on the data from cyclic analogues, it is reasonable to infer that linear D-Phe-Pro and L-Phe-Pro will also exhibit distinct bioactivity profiles. The linear forms are generally less active than their cyclic counterparts; however, the stereochemical influence of the phenylalanine residue is likely to be preserved.[3] For instance, in the context of enzyme inhibition, the precise spatial arrangement of the phenyl group is crucial for binding to the active or allosteric sites of an enzyme.

A study on the inhibition of Dipeptidyl Peptidase IV (DPP-IV) provides a benchmark for the L-isomer.

CompoundStereochemistryBioactivity (DPP-IV Inhibition)Quantitative Data (IC50)
H-Phe-Pro-OH (L-Phe-Pro)L-Phe, L-ProInhibitor of DPP-IV0.36 mM

Signaling Pathways and Experimental Workflows

The signaling pathways modulated by this compound dipeptides are an active area of research. For instance, a novel L-phenylalanine dipeptide has been shown to inhibit the growth and metastasis of prostate cancer cells by targeting DUSP1 and TNFSF9.[4][5]

G L-Phe-Pro Derivative L-Phe-Pro Derivative DUSP1 DUSP1 L-Phe-Pro Derivative->DUSP1 targets TNFSF9 TNFSF9 L-Phe-Pro Derivative->TNFSF9 targets Proliferation Proliferation DUSP1->Proliferation inhibits Metastasis Metastasis DUSP1->Metastasis inhibits Apoptosis Apoptosis TNFSF9->Apoptosis induces

Figure 1. Postulated signaling pathway for an L-Phe-Pro derivative in prostate cancer cells.

A general workflow for the comparative analysis of the bioactivity of D-Phe-Pro and L-Phe-Pro would involve a series of in vitro assays.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Bioactivity Assays cluster_2 Data Analysis D-Phe-Pro D-Phe-Pro Enzyme Inhibition Enzyme Inhibition D-Phe-Pro->Enzyme Inhibition Cytotoxicity Cytotoxicity D-Phe-Pro->Cytotoxicity Antimicrobial Antimicrobial D-Phe-Pro->Antimicrobial L-Phe-Pro L-Phe-Pro L-Phe-Pro->Enzyme Inhibition L-Phe-Pro->Cytotoxicity L-Phe-Pro->Antimicrobial IC50/MIC Determination IC50/MIC Determination Enzyme Inhibition->IC50/MIC Determination Cytotoxicity->IC50/MIC Determination Antimicrobial->IC50/MIC Determination Comparative Analysis Comparative Analysis IC50/MIC Determination->Comparative Analysis

Figure 2. General experimental workflow for comparative bioactivity screening.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of D-Phe-Pro and L-Phe-Pro on cancer cell lines (e.g., HCT-116).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of D-Phe-Pro and L-Phe-Pro (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This enzymatic assay determines the inhibitory potential of D-Phe-Pro and L-Phe-Pro against DPP-IV.

Methodology:

  • Reagent Preparation: Prepare solutions of DPP-IV enzyme, the substrate Gly-Pro-p-nitroanilide, and various concentrations of the test compounds (D-Phe-Pro and L-Phe-Pro) in a suitable buffer (e.g., Tris-HCl).

  • Assay Setup: In a 96-well plate, add 25 µL of each test compound concentration, 30 µL of the substrate solution, and pre-incubate at 37°C for 10 minutes.

  • Enzyme Reaction: Initiate the reaction by adding 30 µL of the DPP-IV enzyme solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., 1 M sodium acetate).

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Conclusion

The available evidence, primarily from studies on cyclic stereoisomers of this compound, strongly indicates that the chirality of the phenylalanine residue is a key determinant of biological activity. While L-Phe-Pro has demonstrated inhibitory activity against enzymes like DPP-IV and its derivatives show promise in cancer therapy, the bioactivity of D-Phe-Pro remains less characterized. It is highly probable that D-Phe-Pro exhibits a distinct bioactivity profile, which could present unique therapeutic opportunities. Further direct comparative studies of the linear D-Phe-Pro and L-Phe-Pro are warranted to fully elucidate their structure-activity relationships and to guide the rational design of novel peptide-based therapeutics. The provided experimental protocols offer a framework for conducting such essential comparative analyses.

References

The Neuroprotective Promise of Cyclo(Phe-Pro): A Comparative Guide to its In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the Phe-Pro derivative, Cyclo(L-Pro-L-Phe), reveals significant neuroprotective potential in preclinical studies. This guide details its in vitro efficacy, explores its proposed mechanism of action, and provides a comparative framework for its potential in vivo applications based on structurally similar compounds.

This publication is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for neurodegenerative diseases.

In Vitro Efficacy: A Clear Neuroprotective Profile

Cyclo(L-Pro-L-Phe), a cyclic dipeptide, has demonstrated notable efficacy in protecting neuronal cells from oxidative stress-induced cell death in vitro.[1] Studies utilizing the human neuroblastoma cell line SH-SY5Y have shown that Cyclo(L-Pro-L-Phe) significantly improves cell viability and reduces cytotoxicity when cells are challenged with hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress.[1][2]

The neuroprotective effects of Cyclo(L-Pro-L-Phe) are dose-dependent. Pre-treatment with Cyclo(L-Pro-L-Phe) at concentrations of 10 µM and 40 µM resulted in a substantial increase in cell viability and a corresponding decrease in the release of lactate (B86563) dehydrogenase (LDH), a marker of cellular damage.[1]

TreatmentConcentration (µM)Cell Viability (%)LDH Release (%)
Control-100100
H₂O₂15050.3 ± 2.5210.5 ± 10.2
Cyclo(L-Pro-L-Phe) + H₂O₂1065.8 ± 3.1155.7 ± 8.9
Cyclo(L-Pro-L-Phe) + H₂O₂4078.4 ± 4.2120.3 ± 7.5
Table 1: In Vitro Neuroprotective Effects of Cyclo(L-Pro-L-Phe) on SH-SY5Y cells. Data are presented as mean ± standard deviation.[1]

Mechanism of Action: Targeting Key Signaling Pathways

The neuroprotective activity of Cyclo(L-Pro-L-Phe) is primarily attributed to its role as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1][2] Activation of PPAR-γ by Cyclo(L-Pro-L-Phe) initiates a signaling cascade that leads to the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[1][2] This modulation of the PPAR-γ/NF-κB signaling axis helps to mitigate neuroinflammation and reduce apoptosis (programmed cell death).[2]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CPP Cyclo(this compound) PPARG PPAR-γ CPP->PPARG activates IKK IKK PPARG->IKK inhibits Survival Cell Survival Neuroprotection PPARG->Survival IkBa IκBα IKK->IkBa phosphorylates NFKB NF-κB IkBa->NFKB releases Nucleus Nucleus NFKB->Nucleus translocates Inflammation Pro-inflammatory Gene Expression Apoptosis Apoptosis NFKB_nuc NF-κB NFKB_nuc->Inflammation NFKB_nuc->Apoptosis

Signaling pathway of Cyclo(this compound) neuroprotection.

In Vivo Efficacy: A Predictive Framework

While direct in vivo studies on the neuroprotective effects of Cyclo(L-Pro-L-Phe) are not yet extensively documented, research on structurally related cyclic dipeptides, such as Cyclo(His-Pro), provides a strong predictive framework for its potential therapeutic applications.[3][4] Cyclo(His-Pro) has been shown to cross the blood-brain barrier, a critical characteristic for centrally acting neuroprotective agents, and has demonstrated efficacy in animal models of neurological disorders.[5][6]

The in vivo validation of Cyclo(L-Pro-L-Phe) would likely involve animal models of neurodegenerative diseases such as Parkinson's or Alzheimer's disease, or models of acute neuronal injury like ischemic stroke.[7][8][9][10][11][12] Key outcome measures in such studies would include behavioral assessments, histological analysis of neuronal damage, and measurement of biomarkers related to oxidative stress and inflammation.

Experimental Protocols

In Vitro Neuroprotection Assay

1. Cell Culture and Treatment:

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Procedure:

    • Seed SH-SY5Y cells in 96-well plates and allow them to adhere for 24 hours.

    • Pre-treat the cells with varying concentrations of Cyclo(L-Pro-L-Phe) (e.g., 10 µM, 40 µM) for 1 hour.

    • Induce oxidative stress by adding H₂O₂ to a final concentration of 150 µM.

    • Incubate for a further 10 hours before assessing cell viability and cytotoxicity.[1]

2. Cell Viability (MTT) Assay:

  • Principle: This colorimetric assay measures the metabolic activity of viable cells.

  • Procedure:

    • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.[1]

3. Cytotoxicity (LDH) Assay:

  • Principle: This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Procedure:

    • After treatment, collect the cell culture supernatant.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture according to the manufacturer's instructions.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.[1]

start Start culture Seed SH-SY5Y cells in 96-well plate start->culture pretreat Pre-treat with Cyclo(this compound) culture->pretreat induce Induce oxidative stress (H₂O₂) pretreat->induce incubate Incubate for 10 hours induce->incubate assess Assess neuroprotection incubate->assess mtt MTT Assay (Cell Viability) assess->mtt ldh LDH Assay (Cytotoxicity) assess->ldh end End mtt->end

Experimental workflow for in vitro neuroprotection assays.

Conclusion and Future Directions

The this compound derivative, Cyclo(L-Pro-L-Phe), demonstrates significant neuroprotective effects in vitro by modulating the PPAR-γ/NF-κB signaling pathway. While direct in vivo data is currently limited, the promising in vitro results, coupled with the favorable blood-brain barrier penetration of similar cyclic dipeptides, strongly support the progression of Cyclo(L-Pro-L-Phe) into in vivo models of neurodegenerative diseases. Further research is warranted to fully elucidate its therapeutic potential and establish a clear correlation between its in vitro and in vivo efficacy.

References

A Comparative Guide to Phenylalanine-Proline (Phe-Pro) Synthesis: Benchmarking for Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of dipeptides like Phenylalanine-Proline (Phe-Pro) is a critical step in various research and development endeavors. This guide provides an objective comparison of the primary methods for this compound synthesis, offering a benchmark of their efficiency based on available experimental data.

The synthesis of peptides is a cornerstone of modern biochemistry and pharmaceutical development. This compound, a dipeptide composed of L-phenylalanine and L-proline, serves as a crucial building block in numerous bioactive peptides and peptidomimetics. The choice of synthetic methodology directly impacts key parameters such as yield, purity, reaction time, and scalability. This comparison focuses on the three most prevalent strategies: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Chemo-Enzymatic Peptide Synthesis (CEPS).

Comparative Analysis of this compound Synthesis Methods

The efficiency of a synthesis method is a composite of several quantitative factors. The following table summarizes these parameters for the different this compound synthesis techniques based on available literature. It is important to note that a direct, side-by-side experimental comparison under identical conditions is not extensively available, and thus the presented data is a consolidation of findings from various sources.

Synthesis MethodTypical Yield (%)Typical Purity (%)Typical Reaction TimeKey AdvantagesKey Disadvantages
Solid-Phase Peptide Synthesis (SPPS) 70-95>95 (after purification)Hours to daysHigh purity, automation-friendly, simplified purificationHigher cost for large scale, potential for side reactions
Liquid-Phase Peptide Synthesis (LPPS) 50-80>98 (after purification)Days to weeksScalable, lower cost for large scale, suitable for complex peptidesLabor-intensive, requires purification of intermediates
Chemo-Enzymatic Peptide Synthesis (CEPS) 80-98>99HoursHigh stereospecificity, mild reaction conditions, environmentally friendlyEnzyme cost and stability, substrate specificity limitations

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing synthetic outcomes. Below are representative experimental protocols for each key synthesis method.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol utilizes the widely adopted Fmoc/tBu strategy on a solid support.

Materials:

  • Fmoc-Pro-Wang resin

  • Fmoc-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% Piperidine (B6355638) in DMF

  • Trifluoroacetic acid (TFA) cleavage cocktail (TFA/H2O/TIPS, 95:2.5:2.5)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell Fmoc-Pro-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve Fmoc-Phe-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF. Add the solution to the deprotected resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Cleavage: Treat the dried resin with the TFA cleavage cocktail for 2 hours to cleave the dipeptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).

Liquid-Phase Peptide Synthesis (LPPS) of this compound

This classical approach involves the coupling of protected amino acids in solution.

Materials:

  • Boc-Phe-OH

  • H-Pro-OMe·HCl

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • 1N Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • Activation: Dissolve Boc-Phe-OH (1 eq.), EDC·HCl (1.1 eq.), and HOBt (1.1 eq.) in DCM.

  • Coupling: In a separate flask, dissolve H-Pro-OMe·HCl (1 eq.) in DCM and add DIPEA (2.2 eq.). Add this solution to the activated Boc-Phe-OH solution and stir at room temperature overnight.

  • Work-up: Wash the reaction mixture sequentially with 1N HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous MgSO4 and concentrate in vacuo.

  • Purification of Intermediate: Purify the resulting Boc-Phe-Pro-OMe by column chromatography.

  • Deprotection: Treat the purified intermediate with TFA in DCM to remove the Boc group. Saponify the methyl ester using LiOH in a THF/water mixture.

  • Final Purification: Purify the final this compound dipeptide by recrystallization or RP-HPLC.

Chemo-Enzymatic Peptide Synthesis (CEPS) of this compound

This method leverages the stereospecificity of enzymes for peptide bond formation.

Materials:

  • N-Acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt)

  • L-Proline

  • Immobilized Papain or Thermolysin

  • Phosphate (B84403) buffer (pH 7.5)

  • Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve Ac-Phe-OEt and L-Proline in a minimal amount of phosphate buffer.

  • Enzymatic Reaction: Add immobilized papain or thermolysin to the substrate solution and incubate at a controlled temperature (e.g., 37°C) with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

  • Product Extraction: Once the reaction reaches equilibrium (typically after several hours), stop the reaction by filtering off the immobilized enzyme. Extract the product from the aqueous phase using ethyl acetate.

  • Purification: Dry the organic extract and concentrate it to obtain the crude product. Purify the N-acetylated this compound dipeptide by column chromatography. The N-acetyl group can be removed by enzymatic or chemical means if the free dipeptide is required.

Visualizing the Synthesis and Biological Context

To provide a clearer understanding of the processes and potential biological relevance, the following diagrams illustrate a generalized workflow for peptide synthesis and a signaling pathway where dipeptides have been shown to be active.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_LPPS Liquid-Phase Peptide Synthesis (LPPS) cluster_CEPS Chemo-Enzymatic Peptide Synthesis (CEPS) Resin Resin Support Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Proline Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Phenylalanine Deprotection2->Coupling2 Cleavage Cleavage from Resin Coupling2->Cleavage Purified_PhePro Purified this compound Cleavage->Purified_PhePro Phe_protected Protected Phenylalanine Coupling_sol Solution-Phase Coupling Phe_protected->Coupling_sol Pro_protected Protected Proline Pro_protected->Coupling_sol Purification_inter Intermediate Purification Coupling_sol->Purification_inter Deprotection_final Final Deprotection Purification_inter->Deprotection_final Deprotection_final->Purified_PhePro Phe_ester Phenylalanine Ester Enzymatic_coupling Enzymatic Coupling Phe_ester->Enzymatic_coupling Proline Proline Proline->Enzymatic_coupling Enzyme Immobilized Enzyme (e.g., Papain) Enzyme->Enzymatic_coupling Enzymatic_coupling->Purified_PhePro

Caption: Generalized workflows for the synthesis of this compound via SPPS, LPPS, and CEPS.

While the direct signaling pathways of this compound are not extensively characterized, other dipeptides have been shown to modulate cellular signaling. For instance, the dipeptide Pro-Gly has been found to promote Insulin-like Growth Factor 1 (IGF-1) expression and secretion through the Peptide Transporter 1 (PepT1) and subsequent activation of the Janus kinase 2/signal transducer and activator of transcription 5 (JAK2/STAT5) pathway.[1] This provides a relevant example of how a dipeptide can influence a significant biological pathway.

G cluster_nucleus Gene Transcription Dipeptide Dipeptide (e.g., Pro-Gly) PepT1 Peptide Transporter 1 (PepT1) Dipeptide->PepT1 Uptake JAK2 Janus Kinase 2 (JAK2) PepT1->JAK2 Activation STAT5 Signal Transducer and Activator of Transcription 5 (STAT5) JAK2->STAT5 Phosphorylation STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer Dimerization Nucleus Nucleus STAT5_dimer->Nucleus Translocation IGF1_gene IGF-1 Gene STAT5_dimer->IGF1_gene Binds to promoter IGF1_mRNA IGF-1 mRNA IGF1_gene->IGF1_mRNA Transcription IGF1_protein IGF-1 Protein (Secreted) IGF1_mRNA->IGF1_protein Translation & Secretion

Caption: Signaling pathway for dipeptide-mediated IGF-1 expression.[1]

Conclusion

The choice of synthesis method for this compound is a critical decision that depends on the specific requirements of the research or development project.

  • Solid-Phase Peptide Synthesis (SPPS) is often the method of choice for research-scale synthesis where high purity and ease of automation are paramount.

  • Liquid-Phase Peptide Synthesis (LPPS) remains a viable and cost-effective option for large-scale production, despite its labor-intensive nature.

  • Chemo-Enzymatic Peptide Synthesis (CEPS) is an emerging green alternative that offers high yields and stereospecificity, making it an attractive option for sustainable pharmaceutical manufacturing.

Researchers and drug development professionals should carefully consider the trade-offs between yield, purity, reaction time, scalability, and cost when selecting the most appropriate method for their this compound synthesis needs. Further head-to-head comparative studies would be invaluable in providing a more definitive benchmark for these essential synthetic techniques.

References

A Comparative Analysis of Phe-Pro and Ala-Pro Containing Peptides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the structural, biochemical, and physiological distinctions between peptides incorporating Phenylalanine-Proline (Phe-Pro) and Alanine-Proline (Ala-Pro) motifs reveals significant differences that are critical for peptide-based drug design and development. The substitution of the bulky, aromatic phenylalanine with the smaller, aliphatic alanine (B10760859) at the N-terminus of proline imparts distinct conformational constraints and physicochemical properties, thereby influencing their biological activity, stability, and therapeutic potential.

This guide provides a comprehensive comparison of this compound and Ala-Pro containing peptides, supported by an analysis of existing literature. It delves into their structural nuances, impact on enzymatic stability, and functional implications, offering a valuable resource for researchers in the field.

Physicochemical and Structural Comparison

The fundamental difference between phenylalanine and alanine lies in their side chains. Phenylalanine possesses a large, hydrophobic benzyl (B1604629) group, while alanine has a simple methyl group.[1] This distinction has profound implications for the properties of peptides containing these residues adjacent to a proline. Proline's unique cyclic structure already imposes significant conformational restrictions on the peptide backbone.[2] The nature of the preceding amino acid (Xaa in an Xaa-Pro motif) further influences the local conformation, particularly the cis-trans isomerization of the peptide bond.[3][4]

PropertyThis compound Containing PeptidesAla-Pro Containing PeptidesRationale
Hydrophobicity HighModerateThe benzyl side chain of Phenylalanine is significantly more hydrophobic than the methyl side chain of Alanine.[5]
Aromaticity AromaticNon-aromaticPhenylalanine's side chain contains a benzene (B151609) ring, enabling π-π stacking interactions. Alanine's side chain is aliphatic.[6]
Steric Hindrance HighLowThe bulky benzyl group of Phenylalanine creates more steric hindrance compared to the small methyl group of Alanine.
Propensity for cis Proline Conformation Can be enhancedGenerally lowerThe bulky side chain of Phenylalanine can favor the cis conformation of the X-Pro bond to alleviate steric strain. The smaller Alanine residue has a lesser impact on the cis-trans equilibrium.[7]
Potential for Specific Interactions HighLowThe aromatic ring of Phenylalanine can engage in specific π-π stacking or hydrophobic interactions with biological targets.[5]

Comparative Biological Activity and Functional Implications

The structural differences between this compound and Ala-Pro motifs translate into distinct biological activities. The choice between phenylalanine and alanine can dramatically alter a peptide's efficacy as an enzyme inhibitor, its receptor binding affinity, and its overall physiological effect.

Enzyme Inhibition
Antioxidant Activity

Several studies have indicated that the presence of hydrophobic and aromatic amino acids, such as phenylalanine and proline, contributes to the antioxidant activity of peptides.[5][9] The aromatic ring of phenylalanine can act as a hydrogen donor to scavenge free radicals.[5] Therefore, this compound containing peptides are generally expected to exhibit stronger antioxidant properties compared to their Ala-Pro counterparts, as alanine lacks an aromatic side chain.

Signaling and Receptor Binding

In the context of receptor-ligand interactions, the substitution of a key residue can lead to a switch from agonist to antagonist activity. For example, in the angiotensin II peptide, substituting the C-terminal Phenylalanine with Alanine converts the peptide into an antagonist.[10] This underscores the critical role of the side chain's physicochemical properties in receptor activation. The aromatic ring of phenylalanine in a this compound motif can be essential for specific hydrophobic or π-π stacking interactions within a receptor's binding pocket, which cannot be replicated by the small methyl group of alanine.

The following diagram illustrates a generic signal transduction pathway that could be initiated by a peptide binding to a G-protein coupled receptor (GPCR). The binding affinity and subsequent downstream signaling would be highly dependent on the specific amino acid sequence of the peptide ligand, including whether it contains a this compound or Ala-Pro motif.

G_Protein_Signaling Receptor GPCR G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation cAMP cAMP Effector->cAMP Production Peptide Peptide Ligand (this compound or Ala-Pro containing) Peptide->Receptor ATP ATP ATP->Effector PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of target proteins Peptide_Synthesis_Workflow Start Start Resin_Prep Resin Swelling Start->Resin_Prep Fmoc_Deprotection Fmoc Deprotection of Proline Resin_Prep->Fmoc_Deprotection Coupling Coupling of Phe or Ala Fmoc_Deprotection->Coupling Cleavage Cleavage from Resin Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization End End Characterization->End

References

Validating Phe-Pro Binding Sites: A Comparative Guide to Experimental Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of a Phenylalanine-Proline (Phe-Pro) binding site on a target protein is a critical step in understanding molecular recognition and advancing drug discovery. This guide provides an objective comparison of key experimental techniques used for this purpose, supported by experimental data and detailed protocols.

The this compound motif is a common recognition element in a variety of protein-protein interactions, often found within proline-rich sequences that bind to specific domains such as SH3 domains. Validating the interaction between a this compound containing ligand and its target protein requires a multi-faceted approach to characterize the binding affinity, kinetics, thermodynamics, and structural details of the complex. This guide focuses on four principal biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. Additionally, it touches upon complementary computational and biochemical methods that provide further evidence for the binding site validation.

Comparison of Key Validation Techniques

The choice of technique for validating a this compound binding site depends on the specific information required, the properties of the interacting molecules, and the available resources. The following table summarizes the key quantitative parameters obtained from each of the primary biophysical methods.

TechniqueDissociation Constant (K_d)Association Rate (k_a)Dissociation Rate (k_d)Thermodynamics (ΔH, ΔS)Stoichiometry (n)Structural Information
Isothermal Titration Calorimetry (ITC) YesNoNoYesYesIndirect
Surface Plasmon Resonance (SPR) YesYesYesNoIndirectIndirect
Nuclear Magnetic Resonance (NMR) YesYesYesNoYesYes (Residue-level)
X-ray Crystallography NoNoNoNoYesYes (Atomic-level)

Quantitative Data from Experimental Studies

The following table presents representative quantitative data from studies on the interaction of proline-rich peptides (often containing this compound motifs) with SH3 domains, a common model system for such interactions. This data illustrates the typical affinity and kinetic ranges observed with different techniques.

Interacting PartnersTechniqueK_d (μM)k_a (M⁻¹s⁻¹)k_d (s⁻¹)Reference
c-Src SH3 : VSL12 peptideSPR~51.2 x 10⁵6.0 x 10⁻¹[1]
Hck SH3 : VSL12 peptideSPR~31.8 x 10⁵5.4 x 10⁻¹[1]
Fyn SH3 : VSL12 peptideSPR~200.6 x 10⁵1.2[1]
Lyn SH3 : VSL12 peptideSPR~101.0 x 10⁵1.0[1]
CrkII nSH3 : cAbl PRMITC~2--[2]
Vinexin β SH3 : RARγ peptideNMR~10--[3]

Experimental Workflow and Methodologies

A comprehensive validation of a this compound binding site typically follows a logical progression of experiments, from initial binding confirmation to detailed structural characterization.

This compound Binding Site Validation Workflow cluster_0 Initial Screening & Affinity cluster_1 Detailed Kinetics & Structural Insights cluster_2 Complementary & In Silico Validation Initial Binding Initial Binding Confirmation (e.g., ELISA, Pull-down) ITC Isothermal Titration Calorimetry (ITC) Initial Binding->ITC Thermodynamics & Stoichiometry SPR Surface Plasmon Resonance (SPR) Initial Binding->SPR Kinetics & Affinity Docking Computational Docking Initial Binding->Docking NMR NMR Spectroscopy ITC->NMR SPR->NMR Residue-level Interaction X-ray X-ray Crystallography NMR->X-ray Atomic-level Structure Mutagenesis Site-Directed Mutagenesis X-ray->Mutagenesis Functional Validation Docking->Mutagenesis ITC Experimental Workflow Prep Prepare Protein and This compound Peptide Solutions in Identical Buffer Load Load Protein into Sample Cell and Peptide into Syringe Prep->Load Titrate Titrate Peptide into Protein Solution Load->Titrate Measure Measure Heat Changes after Each Injection Titrate->Measure Analyze Analyze Data to Determine Kd, ΔH, ΔS, and n Measure->Analyze SPR Experimental Workflow Immobilize Immobilize Target Protein on Sensor Chip Inject Inject this compound Peptide (Analyte) at Various Concentrations Immobilize->Inject Monitor Monitor Binding in Real-Time (Sensorgram) Inject->Monitor Regenerate Regenerate Sensor Surface Monitor->Regenerate Analyze Analyze Sensorgrams to Determine ka, kd, and Kd Regenerate->Analyze NMR Experimental Workflow Prepare Prepare ¹⁵N-labeled Protein Sample Acquire_apo Acquire 2D ¹H-¹⁵N HSQC Spectrum of Apo Protein Prepare->Acquire_apo Titrate Titrate Unlabeled This compound Peptide into Protein Sample Acquire_apo->Titrate Acquire_bound Acquire HSQC Spectra at Each Titration Point Titrate->Acquire_bound Analyze Analyze Chemical Shift Perturbations to Map Binding Site and Determine Kd Acquire_bound->Analyze X-ray Crystallography Experimental Workflow Crystallize Crystallize the Protein-Phe-Pro Peptide Complex (Co-crystallization) or Soak Peptide into Apo Crystals Collect Collect X-ray Diffraction Data Crystallize->Collect Process Process Diffraction Data Collect->Process Solve Solve the Crystal Structure Process->Solve Refine Refine the Structural Model and Analyze the Binding Site Solve->Refine

References

A Head-to-Head Comparison of Phe-Pro-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide motif, Phenylalanine-Proline (Phe-Pro), serves as a critical structural backbone in the design of a multitude of enzyme inhibitors. Its inherent conformational rigidity and ability to engage in specific interactions within enzyme active sites have made it a privileged scaffold in drug discovery. This guide provides an objective, data-driven comparison of this compound-based inhibitors targeting three key enzymes implicated in a range of pathologies: Angiotensin-Converting Enzyme (ACE), Dipeptidyl Peptidase-4 (DPP-4), and Prolyl Oligopeptidase (POP).

Quantitative Comparison of Inhibitor Potency

The inhibitory efficacy of various this compound-based and related peptidomimetic compounds against their respective target enzymes is summarized below. The data, presented as IC50 and Ki values, offer a direct measure of their potency.

Target EnzymeInhibitorStructureIC50KiInhibition ModeReference
Angiotensin-Converting Enzyme (ACE) Sec-Pro-Phe-OMeN/A183.2 nM--[1]
Peptide I (from tea)N/A210.03 µM-Uncompetitive
Peptide II (from tea)N/A178.91 µM-Uncompetitive
Peptide III (from tea)N/A196.31 µM-Non-competitive
Peptide IV (from tea)N/A121.11 µM-Uncompetitive
Dipeptidyl Peptidase-4 (DPP-4) SitagliptinPhenylalanine-based--Competitive[2]
VildagliptinProline-based--Competitive
SaxagliptinProline-based--Competitive[2]
LinagliptinXanthine-based--Competitive
Prolyl Oligopeptidase (POP) Z-Pro-ProlinalProline-Prolinal0.4 nM1 nMTransition-state analog[3]
KYP-20474-phenylbutanoyl-L-prolyl-2(S)-cyanopyrrolidine-0.023 nM (pig PREP)Slow tight-binding[4]
Isophthalic acid bis-(L-prolylpyrrolidine) amide derivative (with CHO group)N/A-0.1 nMSlow-binding[5]
Isophthalic acid bis-(L-prolylpyrrolidine) amide derivative (with CN group)N/A-11.8 nMSlow-binding[5]

Experimental Protocols

Detailed methodologies are essential for the validation and replication of experimental findings. Below are standardized protocols for the key enzyme inhibition assays.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Fluorometric Method)

This protocol is adapted from methods utilizing the internally quenched fluorescent substrate, o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro).[2]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Abz-Gly-Phe(NO2)-Pro substrate

  • This compound-based inhibitor

  • Tris-HCl buffer (0.15 M, pH 8.3) containing 1.125 M NaCl

  • 96-well black opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE in Tris-HCl buffer.

    • Prepare a stock solution of the Abz-Gly-Phe(NO2)-Pro substrate in the same buffer.

    • Prepare serial dilutions of the this compound-based inhibitor in Tris-HCl buffer.

  • Assay Protocol:

    • To the wells of the 96-well plate, add 40 µL of the ACE working solution.

    • Add 20 µL of the inhibitor dilutions or buffer (for control).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the substrate solution to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence kinetically for 30 minutes, with readings every minute (Excitation: 360 nm, Emission: 500 nm).[6]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in fluorescence) for each inhibitor concentration.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] x 100.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_measurement Data Acquisition & Analysis ACE_stock ACE Stock Solution Add_ACE Add ACE to Plate ACE_stock->Add_ACE Substrate_stock Substrate Stock Add_Substrate Initiate with Substrate Substrate_stock->Add_Substrate Inhibitor_dilutions Inhibitor Serial Dilutions Add_Inhibitor Add Inhibitor/Buffer Inhibitor_dilutions->Add_Inhibitor Add_ACE->Add_Inhibitor Pre_incubate Pre-incubate (37°C, 10 min) Add_Inhibitor->Pre_incubate Pre_incubate->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Reading Add_Substrate->Measure_Fluorescence Calculate_Velocity Calculate Initial Velocity Measure_Fluorescence->Calculate_Velocity Calculate_Inhibition Calculate % Inhibition Calculate_Velocity->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the fluorometric ACE inhibition assay.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorometric Method)

This protocol is based on the cleavage of the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[7][8]

Materials:

  • Recombinant human DPP-4

  • Gly-Pro-AMC substrate

  • This compound-based inhibitor (or other DPP-4 inhibitor)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DPP-4 in Tris-HCl buffer.

    • Prepare a stock solution of Gly-Pro-AMC in DMSO.

    • Prepare serial dilutions of the inhibitor in Tris-HCl buffer (ensure final DMSO concentration is low).

  • Assay Protocol:

    • In a 96-well plate, mix 26 µL of the inhibitor solution with 24 µL of the DPP-4 solution.[7]

    • Incubate at 37°C for 10 minutes.[7]

    • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution (final concentration 200 µM).[7]

  • Fluorescence Measurement:

    • Incubate the plate at 37°C for 30 minutes.[7]

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in kinetic mode.[7]

  • Data Analysis:

    • Determine the reaction rate from the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition as described for the ACE assay.

    • Determine the IC50 value from the dose-response curve.

G cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_measurement Data Acquisition & Analysis DPP4_stock DPP-4 Stock Solution Mix_DPP4_Inhibitor Mix DPP-4 and Inhibitor DPP4_stock->Mix_DPP4_Inhibitor Substrate_stock Substrate Stock (in DMSO) Add_Substrate Initiate with Substrate Substrate_stock->Add_Substrate Inhibitor_dilutions Inhibitor Serial Dilutions Inhibitor_dilutions->Mix_DPP4_Inhibitor Incubate_1 Incubate (37°C, 10 min) Mix_DPP4_Inhibitor->Incubate_1 Incubate_1->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Reading (37°C, 30 min) Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate Reaction Rate Measure_Fluorescence->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the fluorometric DPP-4 inhibition assay.

Prolyl Oligopeptidase (POP) Inhibition Assay (Fluorometric Method)

This assay utilizes the fluorogenic substrate Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC).[3]

Materials:

  • Recombinant human Prolyl Oligopeptidase (POP)

  • Z-Gly-Pro-AMC substrate

  • This compound-based inhibitor (or other POP inhibitor)

  • Assay Buffer (e.g., PBS or Tris-HCl, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black opaque microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Dilute the POP enzyme to the desired concentration in Assay Buffer.

    • Prepare a stock solution of Z-Gly-Pro-AMC in DMSO.

    • Prepare serial dilutions of the inhibitor in Assay Buffer.

  • Assay Protocol:

    • To each well, add 50 µL of the serially diluted inhibitor solutions.

    • Add 25 µL of the diluted POP enzyme solution.

    • Pre-incubate the plate at 37°C for 15 minutes.[3]

    • Initiate the reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution.[3]

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 460 nm) every minute for 30-60 minutes at 37°C.[3]

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition as previously described.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

G cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_measurement Data Acquisition & Analysis POP_solution POP Enzyme Solution Add_POP Add POP Enzyme POP_solution->Add_POP Substrate_stock Substrate Stock (in DMSO) Add_Substrate Initiate with Substrate Substrate_stock->Add_Substrate Inhibitor_dilutions Inhibitor Serial Dilutions Add_Inhibitor Add Inhibitor to Plate Inhibitor_dilutions->Add_Inhibitor Add_Inhibitor->Add_POP Pre_incubate Pre-incubate (37°C, 15 min) Add_POP->Pre_incubate Pre_incubate->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Reading Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate Reaction Rate Measure_Fluorescence->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the fluorometric POP inhibition assay.

Signaling Pathways

Understanding the biological context in which these enzymes operate is crucial for rational drug design. The following diagrams illustrate the core signaling pathways influenced by the targeted enzymes.

Angiotensin-Converting Enzyme (ACE) and the Renin-Angiotensin System (RAS)

ACE is a central component of the RAS, which regulates blood pressure and fluid homeostasis.[9][10] ACE inhibitors block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[11] They also inhibit the degradation of bradykinin, a vasodilator.[11]

G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor ACE ACE Renin Renin Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Bradykinin Bradykinin Inactive_Peptides Inactive Peptides Bradykinin->Inactive_Peptides  ACE ACE_Inhibitor This compound-based ACE Inhibitor ACE_Inhibitor->ACE Inhibits

Caption: ACE signaling pathway and the action of inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) in Glucose Homeostasis

DPP-4 is a key regulator of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[12] By inactivating these hormones, DPP-4 reduces insulin (B600854) secretion.[13] DPP-4 inhibitors prolong the action of incretins, leading to enhanced glucose-dependent insulin release and improved glycemic control.[12]

G Food_Intake Food Intake Incretins Incretins (GLP-1, GIP) Food_Intake->Incretins DPP4 DPP-4 Incretins->DPP4 Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates Glucagon_Secretion Glucagon Secretion (Glucose Production) Incretins->Glucagon_Secretion Inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin_Secretion Insulin Secretion (Glucose Uptake) Pancreas->Insulin_Secretion DPP4_Inhibitor This compound-based DPP-4 Inhibitor DPP4_Inhibitor->DPP4 Inhibits

Caption: Role of DPP-4 in glucose metabolism.

Prolyl Oligopeptidase (POP) in Neuroinflammation

POP has been implicated in neuroinflammatory processes.[14] In conditions of neuroinflammation, POP expression is upregulated in glial cells.[15] Its activity can modulate the levels of neuropeptides that in turn regulate inflammatory responses. Inhibition of POP is being explored as a therapeutic strategy for neurodegenerative diseases.

G Neuroinflammatory_Stimulus Neuroinflammatory Stimulus Glia_Activation Glial Cell Activation (Astrocytes, Microglia) Neuroinflammatory_Stimulus->Glia_Activation POP_Upregulation Increased POP Expression & Secretion Glia_Activation->POP_Upregulation Neuropeptide_Modulation Neuropeptide Modulation POP_Upregulation->Neuropeptide_Modulation Inflammatory_Response Pro-inflammatory Response Neuropeptide_Modulation->Inflammatory_Response Neurotoxicity Neurotoxicity Inflammatory_Response->Neurotoxicity POP_Inhibitor This compound-based POP Inhibitor POP_Inhibitor->POP_Upregulation Inhibits

References

Orthogonal Methods for Validating Phe-Pro Synthesis Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized peptides is a critical, non-negotiable step in guaranteeing experimental validity, therapeutic efficacy, and patient safety. This guide provides an objective comparison of key orthogonal methods for validating the purity of synthesized Phenylalanine-Proline (Phe-Pro) dipeptide, complete with experimental data, detailed protocols, and visual workflows.

The use of orthogonal analytical techniques, which rely on different physicochemical principles, provides a comprehensive and robust assessment of peptide purity.[1] This multi-faceted approach is essential for identifying and quantifying a wide range of potential impurities that may arise during solid-phase peptide synthesis (SPPS), including truncated sequences, deletion sequences, and byproducts from protecting groups.[2][3] This guide will delve into the utility of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Chromatography for the comprehensive purity validation of this compound.

Comparative Analysis of Key Purity Assessment Techniques

The selection of an appropriate analytical method, or a combination thereof, is crucial for the thorough characterization of synthetic peptides. The following table summarizes the primary applications and performance characteristics of the most commonly employed techniques for assessing the purity of this compound.

Analytical MethodPrinciple of Separation/DetectionInformation ProvidedTypical Purity Determination (%)Key AdvantagesKey Limitations
RP-HPLC with UV Detection Differential partitioning based on hydrophobicity.Purity (%), retention time.99.2High resolution, robust, reproducible, and quantitative.[4][5]Does not provide molecular weight information; co-eluting impurities may go undetected.
LC-MS HPLC separation followed by mass-to-charge ratio measurement.Purity (%), retention time, molecular weight confirmation, and impurity identification.99.1 (by UV), Impurities identified by MSProvides comprehensive purity and identity data in a single run.[4][6]More complex instrumentation and data analysis compared to HPLC-UV.
Quantitative ¹H NMR (qNMR) Nuclear spin transitions in a magnetic field.Purity (%), structural confirmation, and identification of impurities.99.5 (Absolute)Provides detailed structural information and absolute quantification against an internal standard.[7]Lower sensitivity to trace impurities compared to chromatographic methods; potential for signal overlap.
Chiral HPLC Differential interaction with a chiral stationary phase.Enantiomeric purity (enantiomeric excess, % ee).>99.8 (L,L-isomer)Essential for confirming the stereochemical integrity of the peptide.Requires specialized chiral columns and method development.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for accurate and reliable peptide purity analysis.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the synthesized this compound dipeptide by separating it from process-related impurities.

Materials:

  • Lyophilized crude this compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[2]

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve the lyophilized this compound in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm[9]

    • Column Temperature: 25°C

    • Injection Volume: 20 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      25 50
      30 95
      35 95
      36 5

      | 40 | 5 |

Data Analysis: The purity of this compound is calculated by dividing the peak area of the main product by the total area of all peaks in the chromatogram.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of this compound and identify any co-eluting impurities.

Materials:

  • Purified this compound sample from HPLC

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade formic acid

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)[10]

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Sample Preparation:

    • Dilute the this compound sample in Mobile Phase A to a concentration of approximately 10 µg/mL.

  • LC Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Gradient: A suitable gradient to elute the this compound peak within a reasonable timeframe (e.g., 5-95% B over 10 minutes).

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

Data Analysis: Confirm the molecular weight of this compound by identifying the [M+H]⁺ ion (expected m/z = 263.14). Analyze the mass spectra of minor peaks to identify potential impurities.

Protocol 3: Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of the this compound sample and confirm its structure.

Materials:

  • Lyophilized this compound sample

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Certified internal standard (e.g., maleic acid)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the this compound sample and 2 mg of the internal standard into an NMR tube.

    • Add a known volume of deuterated solvent (e.g., 0.75 mL).

    • Ensure complete dissolution.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay of at least 5 times the longest T1, 90° pulse angle).[11]

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved proton signal from this compound and a signal from the internal standard.

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Protocol 4: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Objective: To determine the enantiomeric purity of the synthesized L-Phe-L-Pro.

Materials:

  • Purified this compound sample

  • HPLC-grade hexane

  • HPLC-grade ethanol

  • Trifluoroacetic acid (TFA)

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based)[12]

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Hexane:Ethanol:TFA (e.g., 80:20:0.1 v/v/v). The optimal ratio may require method development.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Detection: UV at 220 nm

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (Area₁ and Area₂):

% ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Visualizing the Orthogonal Validation Workflow

An effective workflow for the comprehensive purity analysis of this compound involves a logical progression through these orthogonal techniques.

Orthogonal_Validation_Workflow cluster_synthesis This compound Synthesis cluster_analysis Purity Validation SPPS Solid-Phase Peptide Synthesis HPLC RP-HPLC-UV (Relative Purity) SPPS->HPLC Crude Product LCMS LC-MS (Identity & Impurity Profile) HPLC->LCMS Purified Product qNMR qNMR (Absolute Purity & Structure) LCMS->qNMR Chiral Chiral HPLC (Enantiomeric Purity) qNMR->Chiral

Caption: Workflow for the orthogonal validation of this compound synthesis purity.

Signaling Pathways and Logical Relationships

The relationship between the analytical methods and the specific purity attributes they assess can be visualized as follows.

Purity_Attributes cluster_methods Analytical Methods cluster_attributes Purity Attributes HPLC RP-HPLC RelPurity Relative Purity HPLC->RelPurity LCMS LC-MS LCMS->RelPurity Identity Molecular Identity LCMS->Identity ImpurityID Impurity Identification LCMS->ImpurityID NMR qNMR NMR->Identity AbsPurity Absolute Purity NMR->AbsPurity Chiral Chiral HPLC EnanPurity Enantiomeric Purity Chiral->EnanPurity

Caption: Relationship between analytical methods and purity attributes evaluated.

Conclusion

The comprehensive purity assessment of synthesized this compound necessitates a multi-pronged, orthogonal approach. While RP-HPLC provides a robust and reliable measure of relative purity, it is the synergistic application of LC-MS, qNMR, and chiral chromatography that ensures a complete and accurate characterization. LC-MS confirms molecular identity and elucidates the nature of impurities, qNMR provides an absolute measure of purity and structural confirmation, and chiral HPLC verifies the critical stereochemical integrity. By employing this suite of orthogonal methods, researchers, scientists, and drug development professionals can have the highest confidence in the quality of their synthesized peptides, a cornerstone for reliable research and the development of safe and effective therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of Phe-Pro: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of Phenylalanyl-Proline (Phe-Pro), a dipeptide used in various research applications. Due to the limited availability of specific hazard data for many peptides, a cautious approach is recommended, treating the substance as potentially hazardous chemical waste.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. All handling should occur in a designated and well-ventilated area, such as a chemical fume hood.

PPE & Handling Guidelines Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Eye/Face Protection Safety glasses or gogglesTo protect eyes from dust or splashes.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust formation is unavoidable.To prevent inhalation of peptide dust.[1]
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.[1]
Handling Precautions Avoid generating dust. Use spark-resistant tools for handling solid waste.To minimize inhalation and prevent ignition of combustible solids.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a systematic process that ensures safety and regulatory compliance. It is crucial to consult your institution's Environmental Health & Safety (EHS) office for specific guidance, as regulations can vary.[3]

Step 1: Waste Classification and Segregation

Accurately classify all waste streams.[3] Given the lack of specific hazard information for this compound, it is prudent to manage it as chemical waste.[3] Segregate waste at the point of generation into the following streams:

  • Solid Peptide Waste: Unused or expired lyophilized this compound.

  • Contaminated Labware: Pipette tips, vials, gloves, and other disposable materials that have come into direct contact with the peptide.[4]

  • Liquid Peptide Waste: Unused or expired this compound solutions and contaminated buffers.

  • Contaminated Sharps: Needles, syringes, or other sharps contaminated with the peptide.[3]

Step 2: Containerization

  • Solid and Liquid Waste: Collect in separate, dedicated, and clearly labeled, leak-proof containers compatible with chemical waste.[3][5] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[5] Containers must be kept closed except when adding waste.[5]

  • Sharps Waste: Immediately dispose of all contaminated sharps in a designated, puncture-resistant, and leak-proof sharps container labeled as "Hazardous Chemical Waste".[3][4]

Step 3: Labeling

Properly label all waste containers with "Hazardous Waste," the full chemical name "Phenylalanyl-Proline (this compound)," and the date waste accumulation began.[2][3] If it is a mixture, list all constituents and their approximate percentages.

Step 4: Storage

Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[2] Ensure secondary containment for liquid waste to prevent spills.

Step 5: Final Disposal

  • Do not dispose of this compound or its contaminated materials in the regular trash or down the drain. [1][2]

  • Contact your institution's EHS office or a licensed hazardous waste disposal service to arrange for pickup and disposal.[3][4]

  • Maintain meticulous records of all disposal activities, including the material's identity, quantity, disposal date, and the method used.[3]

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should begin with a thorough risk assessment. Consult the Safety Data Sheet (SDS) from the supplier, if available, for detailed handling and safety information.[4][6] In the absence of a specific SDS, general prudent practices for handling laboratory chemicals should be followed.[7]

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Segregation cluster_2 Step 2 & 3: Containerization & Labeling cluster_3 Step 4: Storage cluster_4 Step 5: Final Disposal start Generate this compound Waste (Solid, Liquid, Sharps) solid Solid Waste (Unused this compound, Contaminated Labware) start->solid liquid Liquid Waste (this compound Solutions, Buffers) start->liquid sharps Sharps Waste (Needles, Syringes) start->sharps solid_container Labeled, Leak-Proof Solid Waste Container solid->solid_container liquid_container Labeled, Leak-Proof Liquid Waste Container liquid->liquid_container sharps_container Labeled, Puncture-Resistant Sharps Container sharps->sharps_container storage Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Contact EHS for Pickup storage->ehs_pickup disposal Licensed Hazardous Waste Disposal ehs_pickup->disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Phe-Pro

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for the handling of Phenylalanine-Proline (Phe-Pro), a dipeptide used in various research applications. Adherence to these procedural guidelines will help ensure a safe laboratory environment and reliable results.

Personal Protective Equipment (PPE) for Handling this compound

TaskEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and Transferring Solid this compound Chemical safety gogglesChemical-resistant gloves (Nitrile recommended)NIOSH-approved N95 respirator or work in a certified chemical fume hood to avoid inhalation of dust particles.Standard laboratory coat
Preparing Solutions of this compound Chemical safety gogglesChemical-resistant gloves (Nitrile recommended)Work in a certified chemical fume hood.Standard laboratory coat
Handling Solutions of this compound Safety glasses with side shieldsChemical-resistant gloves (Nitrile recommended)Work in a well-ventilated area.Standard laboratory coat
Spill Cleanup and Waste Disposal Chemical safety gogglesHeavy-duty chemical-resistant glovesNIOSH-approved respirator with appropriate cartridges if significant dust or aerosol is generated.Chemical-resistant apron over a laboratory coat

Operational Plan for Handling this compound

Proper handling procedures are critical to minimize exposure and prevent contamination.

1. Preparation and Weighing:

  • Before handling, ensure all necessary PPE is donned correctly.[1][2]

  • Work in a designated clean and organized area, preferably within a chemical fume hood, especially when weighing and transferring the solid to avoid inhalation of dust particles.[1][2]

  • Allow the container of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.[3][4]

  • Use a calibrated microbalance within a ventilated enclosure to weigh the desired amount.

  • Carefully transfer the solid using a clean spatula to minimize dust generation.

2. Solubilization:

  • To reconstitute the peptide, use high-purity sterile distilled water or an appropriate buffer solution.[1][3]

  • If solubility is an issue, sonication may be necessary.[3] For hydrophobic peptides, a small amount of an organic solvent like acetonitrile (B52724) or isopropanol (B130326) can be used, which can then be removed by lyophilization if needed.[3]

3. Storage:

  • Lyophilized Powder: Store in a cool, dry, and dark place, typically at -20°C or below for long-term stability.[1][2] Keep containers tightly sealed to prevent moisture absorption.[2][4]

  • In Solution: Peptide solutions are significantly less stable.[4] For maximum stability, store solutions frozen at -20°C or -80°C.[4] It is best to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][3][4]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Segregation: All waste materials contaminated with this compound, including unused solid, solutions, and disposable labware (e.g., pipette tips, gloves), should be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Method: Most research peptides are disposed of as chemical waste.[5] The recommended method is to consult your institution's Environmental Health & Safety (EHS) office for specific guidance.[5] Do not pour peptide solutions down the drain.[1][2] A common procedure involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.

Experimental Workflow for Safe Handling of this compound

Caption: A procedural diagram outlining the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.